molecular formula C6H6O4 B1197355 1,2,4,5-Benzenetetrol CAS No. 636-32-8

1,2,4,5-Benzenetetrol

Cat. No.: B1197355
CAS No.: 636-32-8
M. Wt: 142.11 g/mol
InChI Key: UYQMSQMCIYSXOW-UHFFFAOYSA-N
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Description

1,2,4,5-Benzenetetrol, also known as this compound, is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2,4,5-tetrol
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InChI

InChI=1S/C6H6O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMSQMCIYSXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10212975
Record name 1,2,4,5-Benzenetetrol
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Molecular Weight

142.11 g/mol
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CAS No.

636-32-8
Record name 1,2,4,5-Benzenetetrol
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Record name 1,4,5-Benzenetetrol
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Record name 1,2,4,5-Benzenetetrol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,4,5-Tetrahydroxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Tetrahydroxybenzene, also known as benzene-1,2,4,5-tetrol, is a polyhydroxylated aromatic compound with significant potential in various scientific and pharmaceutical applications. Its unique chemical structure, characterized by four hydroxyl groups symmetrically substituted on a benzene ring, imparts distinct physical and chemical properties. This technical guide provides a comprehensive overview of these properties, including its physicochemical parameters, spectral data, and reactivity. Detailed experimental protocols for its synthesis, purification, and characterization are presented to aid in its practical application in a laboratory setting. Furthermore, this guide explores the potential biological activities of 1,2,4,5-tetrahydroxybenzene and related compounds, with a focus on relevant signaling pathways, offering insights for drug discovery and development.

Physicochemical Properties

1,2,4,5-Tetrahydroxybenzene is a gray to brown solid under standard conditions.[1] The presence of four hydroxyl groups allows for extensive hydrogen bonding, which significantly influences its physical properties, such as its high melting point and its solubility in polar solvents.[2]

Table 1: Physical and Chemical Properties of 1,2,4,5-Tetrahydroxybenzene

PropertyValueReference(s)
IUPAC Name Benzene-1,2,4,5-tetrol[3]
Synonyms 1,2,4,5-Benzenetetrol, 2,5-Dihydroxyhydroquinone[3]
CAS Number 636-32-8[4]
Molecular Formula C₆H₆O₄[4]
Molecular Weight 142.11 g/mol [4]
Appearance Gray to brown solid[1]
Melting Point 210 °C (with decomposition)[1][5]
Boiling Point (Predicted) 477.1 ± 40.0 °C[1]
Density (Predicted) 1.709 ± 0.06 g/cm³[1]
pKa (Predicted) 9.72 ± 0.23[1]
Solubility Soluble in water and polar organic solvents.[2]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[1]

Spectral Data

The structural features of 1,2,4,5-tetrahydroxybenzene have been elucidated using various spectroscopic techniques.

Table 2: Spectral Data of 1,2,4,5-Tetrahydroxybenzene

TechniqueDataReference(s)
¹H NMR (300 MHz, MeOD) δ 5.90 (s, 2H, Ar-H), δ 5.0 (broad s, 4H, OH)[4]
¹³C NMR (Predicted) δ 138.46, 104.81
Mass Spectrometry (ESI-MS) m/z 145.03 [M+H]⁺[4]
Infrared (IR) Key stretches: O-H, C-O, aromatic C-C
UV-Visible Aromatic π→π* transitions expected in the UV region.[6]

Experimental Protocols

Synthesis of 1,2,4,5-Tetrahydroxybenzene

A common method for the synthesis of 1,2,4,5-tetrahydroxybenzene is the reduction of 2,5-dihydroxy-1,4-benzoquinone.[4]

Protocol: Reduction of 2,5-dihydroxy-1,4-benzoquinone [4]

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dihydroxy-1,4-benzoquinone (2.0 g, 1.0 eq.) in hydrochloric acid (110 mL).

  • Reduction: Slowly add tin particles (2.068 g, 1.2 eq.) to the solution.

  • Heating: Heat the reaction mixture to 110 °C and maintain this temperature for 1 hour.

  • Filtration: Cool the reaction solution to 50-60 °C and perform a hot filtration to remove any unreacted tin and other solid impurities.

  • Crystallization: Cool the filtrate to 0 °C to induce crystallization.

  • Isolation: Collect the resulting colorless crystals of this compound by filtration. This procedure yields approximately 1.450 g (74%) of the product.[4]

Experimental Workflow for Synthesis

G cluster_0 Synthesis of 1,2,4,5-Tetrahydroxybenzene A Dissolve 2,5-dihydroxy-1,4-benzoquinone in Hydrochloric Acid B Add Tin Particles A->B Slowly C Heat Reaction Mixture (110°C, 1 hour) B->C D Hot Filtration (50-60°C) C->D E Cool Filtrate to 0°C D->E Induces Crystallization F Collect Crystals (1,2,4,5-Tetrahydroxybenzene) E->F

Caption: Workflow for the synthesis of 1,2,4,5-tetrahydroxybenzene.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Protocol for Recrystallization

  • Solvent Selection: Choose an appropriate solvent (e.g., water, or a mixture of organic solvents).

  • Dissolution: Dissolve the crude 1,2,4,5-tetrahydroxybenzene in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Logical Flow of Recrystallization

G cluster_1 Purification by Recrystallization Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve Insoluble_Impurities Insoluble impurities present? Dissolve->Insoluble_Impurities Hot_Filtration Hot Gravity Filtration Insoluble_Impurities->Hot_Filtration Yes Cooling Slow Cooling Insoluble_Impurities->Cooling No Hot_Filtration->Cooling Crystallization Crystallization Occurs Cooling->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Pure_Crystals Pure Crystals Isolation->Pure_Crystals

Caption: Decision-based workflow for the purification of solids.

Characterization

The identity and purity of the synthesized 1,2,4,5-tetrahydroxybenzene can be confirmed using a combination of analytical techniques.

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (hydroxyl and aromatic ring).

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.

Reactivity and Potential Biological Activity

The four hydroxyl groups of 1,2,4,5-tetrahydroxybenzene are the primary sites of its chemical reactivity. They can undergo reactions such as oxidation, esterification, and etherification. The electron-rich aromatic ring is also susceptible to electrophilic substitution, although the hydroxyl groups are strongly activating and can lead to complex reaction mixtures.

The polyhydroxylated nature of this compound suggests potential antioxidant and anti-inflammatory properties, similar to other phenolic compounds. While direct studies on the signaling pathways affected by 1,2,4,5-tetrahydroxybenzene are limited, research on structurally related molecules provides valuable insights.

For instance, the methylated derivative, 1,2,4,5-tetramethoxybenzene, has been shown to exhibit anti-inflammatory effects by suppressing the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway.[2] This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Furthermore, other polyhydroxybenzenes have been shown to modulate cellular stress responses. For example, 1,3,5-trihydroxybenzene can inhibit UVB-induced NADPH oxidase 4 (NOX4) through the AMPK and JNK signaling pathways, thereby reducing oxidative stress.[3] These pathways are critical in regulating cellular energy homeostasis and stress responses.

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant.

Hypothesized Anti-inflammatory Signaling Pathway

G cluster_2 Potential Anti-inflammatory Action of a Polyhydroxybenzene Derivative Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription THB_derivative 1,2,4,5-Tetramethoxybenzene THB_derivative->IKK Inhibits G cluster_3 Potential Antioxidant Action of a Polyhydroxybenzene Stress Oxidative Stress (e.g., UVB) AMPK AMPK Stress->AMPK Activates JNK JNK Stress->JNK Activates NOX4 NADPH Oxidase 4 (NOX4) AMPK->NOX4 Regulates JNK->NOX4 Regulates ROS Reactive Oxygen Species (ROS) NOX4->ROS Produces THB_isomer 1,3,5-Trihydroxybenzene THB_isomer->AMPK Inhibits THB_isomer->JNK Inhibits

References

Crystal Structure of Anhydrous 1,2,4,5-Benzenetetrol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of anhydrous 1,2,4,5-benzenetetrol (also known as 1,2,4,5-tetrahydroxybenzene). The recent elucidation of its solvent-free crystal structure, a significant development for this widely used chemical building block, is the central focus of this document.[1][2] Previously, only the structures of its monohydrate and a co-crystal were known.[1] this compound is a key precursor in the synthesis of complex molecules, ligands, polymers, and covalent organic frameworks.[1][2]

Crystallographic Data

The crystal structure of anhydrous this compound was determined at a temperature of 120 K.[1][2] It crystallizes in the triclinic space group P-1.[1][2][3] A key feature of the structure is the presence of four independent molecules in the asymmetric unit.[2] These molecules form distinct π–π stacking interactions.[1][2] The structure is further characterized by extensive intermolecular hydrogen bonding, with each hydroxy group participating as both a donor and an acceptor.[1][2]

Table 1: Crystal Data and Structure Refinement for Anhydrous this compound [1]

ParameterValue
Chemical FormulaC₆H₆O₄
Formula Weight142.11 g/mol
Temperature120 K
RadiationCu Kα (λ = 1.54184 Å)
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a3.7474 (2) Å
b11.6254 (6) Å
c13.5694 (7) Å
α89.999 (1) °
β89.999 (1) °
γ89.999 (1) °
Volume590.85 (5) ų
Z4
Calculated Density1.697 Mg m⁻³
F(000)296

Note: Full crystallographic data, including atomic coordinates, bond lengths, and angles, are available from the Cambridge Crystallographic Data Centre (CCDC) under the reference number 2357698.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was achieved through the reduction of 2,5-dihydroxy-1,4-benzoquinone.[1][4]

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone

  • Concentrated Hydrochloric Acid

  • Tin metal powder

  • Tetrahydrofuran (THF)

Procedure:

  • A mixture of 2,5-dihydroxy-1,4-benzoquinone (2.428 g, 17.3 mmol) and concentrated hydrochloric acid (54 ml) was stirred for 30 minutes under an inert atmosphere to form a gold-colored suspension.[1]

  • Tin metal powder (2.1885 g, 18.4 mmol) was added, leading to vigorous effervescence and the formation of a grey suspension.[1]

  • The mixture was stirred for 10 minutes until the bubbling ceased.[1]

  • The reaction mixture was then heated to 100°C for 1 hour, during which it turned dark and bubbled vigorously.[1]

  • After cooling briefly, the mixture was hot filtered under reduced pressure to yield a yellow filtrate.[1]

  • The filtrate was cooled on ice for 30 minutes, resulting in the precipitation of white crystals of this compound (0.786 g, 32% yield).[1]

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained through recrystallization.[1]

Procedure:

  • The crude this compound product was dissolved in a minimum amount of hot tetrahydrofuran.[1]

  • The hot solution was filtered.[1]

  • The filtrate was then cooled on ice, leading to the formation of white crystals.[1]

  • These crystals were collected by filtration, washed with ice-cold THF, and dried under a vacuum.[1]

Structural Analysis and Visualization

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of crystalline this compound.

G Synthesis and Crystallization of this compound cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) A 1. Mix 2,5-dihydroxy-1,4-benzoquinone and conc. HCl B 2. Add Tin Powder (Reduction) A->B C 3. Heat at 100°C for 1 hour B->C D 4. Hot Filtration C->D E 5. Cool Filtrate on Ice D->E F Crude this compound (White Crystals) E->F G 1. Dissolve Crude Product in hot THF F->G Proceed to Purification H 2. Filter Hot Solution G->H I 3. Cool Filtrate on Ice H->I J 4. Collect Crystals by Filtration I->J K Single Crystals for X-ray Diffraction J->K

Caption: Workflow for the synthesis and purification of this compound.

Molecular Packing and Interactions

The crystal packing of anhydrous this compound reveals significant intermolecular forces that dictate its solid-state structure.

G Key Intermolecular Interactions in Crystalline this compound A Anhydrous this compound (Triclinic, P-1) B Four Independent Molecules in Asymmetric Unit A->B C π–π Stacking Interactions B->C exhibits D Extensive Hydrogen Bonding B->D exhibits F Formation of a Stable 3D Supramolecular Network C->F E Hydroxy Groups as Donors and Acceptors D->E mediated by D->F

Caption: Logical relationships of intermolecular forces in the crystal structure.

References

A Technical Guide to the Solubility of 1,2,4,5-Benzenetetrol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4,5-benzenetetrol (also known as 1,2,4,5-tetrahydroxybenzene). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the compound's molecular structure, and provides a detailed, generalized experimental protocol for determining its solubility.

Introduction to this compound

This compound is a polyhydroxylated aromatic organic compound with the chemical formula C₆H₆O₄.[1][2][3] It belongs to the benzenetetrol class of compounds, which are derivatives of benzene with four hydroxyl groups.[3] The presence of these multiple hydroxyl groups allows for extensive hydrogen bonding, which significantly influences its physical and chemical properties, including its solubility in various solvents.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the four polar hydroxyl groups of this compound make it a highly polar molecule. This polarity dictates its solubility in different organic solvents. It is expected to be more soluble in polar solvents that can act as hydrogen bond donors or acceptors and less soluble in non-polar or weakly polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaSolvent TypePredicted SolubilityRationale
WaterH₂OPolar ProticSolubleForms strong hydrogen bonds with water molecules.
MethanolCH₃OHPolar ProticSolubleCapable of hydrogen bonding with the hydroxyl groups of the solute.
EthanolC₂H₅OHPolar ProticSolubleSimilar to methanol, can engage in hydrogen bonding.
AcetoneC₃H₆OPolar AproticModerately SolubleThe carbonyl group can act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleA highly polar solvent capable of dissolving a wide range of polar compounds.
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleA polar aprotic solvent that can effectively solvate polar molecules.
Ethyl AcetateC₄H₈O₂Moderately PolarSparingly SolubleLimited polarity reduces its ability to effectively solvate the highly polar solute.
DichloromethaneCH₂Cl₂Weakly PolarSparingly SolubleLow polarity and inability to form strong hydrogen bonds limit solubility.
TolueneC₇H₈Non-polarInsolubleThe non-polar nature of toluene cannot overcome the strong intermolecular forces of the solute.
HexaneC₆H₁₄Non-polarInsolubleAs a non-polar alkane, it is a very poor solvent for highly polar compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method.[4][5]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

    • Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method with a calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S = C × DF Where:

      • S is the solubility of this compound in the solvent (e.g., in mg/mL or mol/L).

      • C is the concentration of the diluted solution measured by the analytical instrument.

      • DF is the dilution factor.

3.3. Considerations

  • Purity of Compound and Solvents: The purity of both the this compound and the solvents is crucial for accurate solubility determination.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature is essential.

  • Equilibrium Time: It is vital to ensure that the system has reached equilibrium to obtain true thermodynamic solubility data.

  • pH of the Medium: For protic solvents, the pH can significantly influence the solubility of phenolic compounds. The pH of the solution should be measured and reported.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent polarity and the solubility of this compound.

G A Start: Excess this compound + Solvent in Vial B Equilibration (Thermostatic Shaker, 24-72h) A->B C Settling of Excess Solid B->C D Withdraw Supernatant C->D E Filtration (0.45 µm filter) D->E F Dilution of Filtrate E->F G Quantitative Analysis (e.g., HPLC, UV-Vis) F->G H Data Analysis: Calculate Solubility G->H I End: Solubility Value H->I

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_0 Solvent Polarity cluster_1 Predicted Solubility of this compound High Polarity\n(e.g., Water, Methanol) High Polarity (e.g., Water, Methanol) High Solubility High Solubility High Polarity\n(e.g., Water, Methanol)->High Solubility Strong H-Bonding Moderate Polarity\n(e.g., Acetone) Moderate Polarity (e.g., Acetone) Moderate Solubility Moderate Solubility Moderate Polarity\n(e.g., Acetone)->Moderate Solubility Weaker Interactions Low/No Polarity\n(e.g., Toluene, Hexane) Low/No Polarity (e.g., Toluene, Hexane) Low/No Solubility Low/No Solubility Low/No Polarity\n(e.g., Toluene, Hexane)->Low/No Solubility No Significant Interaction

Caption: Relationship between solvent polarity and predicted solubility of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of Hydroxyl Groups in 1,2,4,5-Benzenetetrol

Executive Summary

This compound, also known as 1,2,4,5-tetrahydroxybenzene, is a polyhydroxylated aromatic compound that serves as a critical building block in organic synthesis and materials science. Its symmetrical structure, featuring four hydroxyl groups on a benzene ring, imparts a unique reactivity profile that is of significant interest in pharmaceutical research and drug development. The hydroxyl groups are the primary sites of chemical modification, governing the molecule's antioxidant properties, its ability to form complex supramolecular structures, and its utility as a precursor for advanced materials. This document provides a comprehensive overview of the reactivity of these hydroxyl groups, including their acidity, susceptibility to oxidation, and participation in etherification, esterification, and coordination reactions. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to serve as a technical resource for the scientific community.

Physicochemical Properties

The reactivity of this compound is fundamentally linked to its physicochemical properties. The presence of four hydroxyl groups enhances its ability to form hydrogen bonds, influencing its physical characteristics.[1] A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₆H₆O₄[2]
Molecular Weight142.11 g/mol [2]
IUPAC Namebenzene-1,2,4,5-tetrol[2]
CAS Number636-32-8[2]
Predicted pKa9.72 ± 0.23[3]
AppearanceWhite to grey solid crystals[4][5]
SolubilitySoluble in water and organic solvents like THF[1][5]

Reactivity of the Hydroxyl Groups

The four hydroxyl groups on the benzene ring are the molecule's primary reactive centers. Their reactivity is influenced by electronic effects from the aromatic ring and the presence of adjacent hydroxyl groups.

Acidity and Hydrogen Bonding

Similar to other phenols, the hydroxyl groups of this compound are weakly acidic.[6] The predicted pKa value of 9.72 suggests that under basic conditions, one or more hydroxyl groups can be deprotonated to form phenolate ions. This acidity is crucial for its role in various chemical reactions. Furthermore, each hydroxyl group can act as both a hydrogen-bond donor and acceptor, leading to extensive intermolecular hydrogen bonding in the solid state.[7] This property is fundamental to its use in the formation of supramolecular structures and covalent organic frameworks (COFs).[4][7]

Oxidation and Antioxidant Activity

This compound is highly sensitive to oxidation, particularly in solution.[5] The hydroxyl groups can readily donate hydrogen atoms or electrons, making the molecule a potent reducing agent and conferring potential antioxidant properties.[1][8] The autooxidation of this compound can produce various reactive oxygen species (AOS), including hydrogen peroxide and superoxide anion radicals.[9][10] This process involves the formation of semiquinone radical intermediates and ultimately leads to the corresponding quinone, 2,5-dihydroxy-1,4-benzoquinone.[10]

Oxidation_Pathway Benzenetetrol This compound Benzoquinone 2,5-Dihydroxy-1,4-benzoquinone Benzenetetrol->Benzoquinone [O]

Caption: Oxidation of this compound to its corresponding quinone.

Etherification and Esterification

The hydroxyl groups of this compound can undergo etherification and esterification reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.[1] These reactions are fundamental for its use as a versatile precursor for more complex molecules.[8] While specific quantitative data on these reactions for this compound are not abundant in the provided search results, the synthesis of various ether derivatives of the related isomer, benzene-1,2,3,5-tetrol, has been documented, suggesting analogous reactivity.[11]

Coordination Chemistry

The hydroxyl groups of this compound can act as ligands, coordinating with metal centers to form a variety of coordination polymers and supramolecular structures.[7][12] This property has been exploited to create hafnium- and zirconium-containing coordination polymers with water sorption capabilities and other functional materials where the benzenetetrol unit acts as a linker.[4][7]

Building_Block_Concept BT This compound (Monomer) Polymers Polymers BT->Polymers Polymerization COFs Covalent Organic Frameworks (COFs) BT->COFs Linker Coord_Polymers Coordination Polymers BT->Coord_Polymers Coordination Ligands Functionalized Ligands BT->Ligands Derivatization

Caption: Role of this compound as a versatile building block.

Experimental Protocols

A reliable synthesis and purification protocol is paramount for utilizing this compound in further research. The most common method involves the reduction of 2,5-dihydroxy-1,4-benzoquinone.

Synthesis of this compound

This protocol is adapted from literature procedures involving a tin-mediated reduction in an acidic medium.[4][13]

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone

  • Concentrated Hydrochloric Acid (HCl)

  • Tin (Sn) metal powder or particles

  • Tetrahydrofuran (THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Suspension: Suspend 2,5-dihydroxy-1,4-benzoquinone (1.0 eq.) in concentrated hydrochloric acid under an inert atmosphere. Stir for 30 minutes.[4]

  • Reduction: Slowly add tin powder (1.2 eq.) to the suspension. The addition may cause vigorous effervescence.[4][13]

  • Heating: Heat the reaction mixture to 100-110°C and maintain for 1 hour. The mixture will darken.[4][13]

  • Filtration: Allow the mixture to cool slightly (to 50-60°C) and perform a hot filtration under reduced pressure to remove any unreacted tin and byproducts.[4][13]

  • Crystallization: Cool the yellow filtrate on ice (to 0°C) for at least 30 minutes to induce the crystallization of the product.[4][13]

  • Collection: Collect the resulting white crystals of this compound via filtration. Reported yields for this initial step are around 32-74%.[4][13]

Purification by Recrystallization

The crude product can be further purified to obtain high-purity material suitable for sensitive applications.[4][8]

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot tetrahydrofuran (THF).

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Recrystallization: Cool the filtrate on ice to allow the purified this compound to recrystallize as white crystals.

  • Final Steps: Collect the crystals by filtration, wash them with a small amount of ice-cold THF, and dry them under a vacuum. The yield after this purification step has been reported to be around 30%.[4]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2,5-dihydroxy-1,4-benzoquinone + HCl + Sn Heat Heat to 110°C for 1h Start->Heat Filter1 Hot Filtration Heat->Filter1 Cool Cool Filtrate on Ice Filter1->Cool Collect1 Collect Crude Product Cool->Collect1 Dissolve Dissolve in hot THF Collect1->Dissolve Proceed to Purification Filter2 Hot Filtration Dissolve->Filter2 Recrystallize Recrystallize on Ice Filter2->Recrystallize Collect2 Collect Pure Crystals Recrystallize->Collect2 Wash Wash with cold THF & Dry Collect2->Wash

References

Spectroscopic Profile of 1,2,4,5-Tetrahydroxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4,5-tetrahydroxybenzene (CAS No. 636-32-8), a valuable building block in the synthesis of advanced materials and a compound of interest in medicinal chemistry. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition and synthesis of the compound.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 1,2,4,5-tetrahydroxybenzene, providing insights into its molecular structure and characteristic analytical fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the 1,2,4,5-tetrahydroxybenzene molecule. The proton and carbon environments are detailed below. It is important to note that the chemical shifts, particularly for the labile hydroxyl protons, are dependent on the solvent used.

Table 1: ¹H NMR Spectroscopic Data for 1,2,4,5-Tetrahydroxybenzene

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
9.66Singlet4HAr-OH DMSO-d₆
5.94Singlet2HAr-H DMSO-d₆
5.0Broad Peak4HAr-OH MeOD
5.90Single Peak2HAr-H MeOD

Note: The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for 1,2,4,5-Tetrahydroxybenzene

Chemical Shift (δ) ppmAssignmentSolvent
138.46C -OHDMSO-d₆
104.81C -HDMSO-d₆
Infrared (IR) Spectroscopy

The IR spectrum of 1,2,4,5-tetrahydroxybenzene is characterized by a strong, broad absorption band corresponding to the O-H stretching vibrations of the hydroxyl groups and distinct peaks for the aromatic C-C and C-O bonds.

Table 3: Key IR Absorption Bands for 1,2,4,5-Tetrahydroxybenzene

Wavenumber (cm⁻¹)IntensityAssignment
3146.01BroadO-H Stretch
1551.54StrongAromatic C-C Stretch
1155.90WeakC-O Stretch
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for this molecule. The data reveals the molecular ion, confirming the compound's molecular weight.

Table 4: Mass Spectrometry Data for 1,2,4,5-Tetrahydroxybenzene

m/zIonMethod
145.03[M+H]⁺ESI-MS
165.02[M+Na]⁺ESI-MS

Experimental Protocols

This section details the methodologies for the synthesis of 1,2,4,5-tetrahydroxybenzene and the acquisition of the presented spectroscopic data.

Synthesis of 1,2,4,5-Tetrahydroxybenzene

Two common methods for the synthesis of 1,2,4,5-tetrahydroxybenzene are presented below. The first is a reduction using tin metal in hydrochloric acid, and the second is a catalytic hydrogenation.

Method 1: Reduction of 2,5-Dihydroxy-1,4-benzoquinone with Tin [1]

  • Reaction Setup: To a solution of 2,5-dihydroxy-1,4-benzoquinone (2.0 g, 1.0 eq.) in hydrochloric acid (110 mL), slowly add tin particles (2.068 g, 1.2 eq.).

  • Heating: The reaction mixture is heated to 110 °C and maintained for 1 hour.

  • Filtration and Crystallization: After cooling the reaction solution to 50-60 °C, thermal filtration is performed. The filtrate is then cooled to 0 °C to induce crystallization.

  • Isolation: The resulting colorless crystals of 1,2,4,5-tetrahydroxybenzene are collected by filtration.

Method 2: Catalytic Hydrogenation of 2,5-Dihydroxy-1,4-benzoquinone

  • Catalyst Pre-hydrogenation: In a suitable reaction flask, a hydrogenation catalyst (e.g., platinum oxide) is suspended in a solvent like tetrahydrofuran (THF). The flask is flushed with hydrogen gas, and the catalyst is pre-hydrogenated with stirring until hydrogen uptake ceases.

  • Reaction: A solution of 2,5-dihydroxy-1,4-benzoquinone in THF is added to the catalyst mixture. The reaction is allowed to proceed under a hydrogen atmosphere for approximately four hours. The progress of the reaction can be monitored by a color change from brown to orange to a faint yellow.

  • Workup: Once the hydrogen absorption slows significantly, the stirrer is stopped, and the catalyst is allowed to settle. The resulting solution containing 1,2,4,5-tetrahydroxybenzene can then be further processed.

Below is a visual representation of the synthesis workflow from 2,5-dihydroxy-1,4-benzoquinone.

Synthesis_Workflow Synthesis of 1,2,4,5-Tetrahydroxybenzene cluster_start Starting Material cluster_process Reduction Process cluster_product Final Product 2,5-dihydroxy-1,4-benzoquinone 2,5-dihydroxy-1,4-benzoquinone Reduction Reduction 2,5-dihydroxy-1,4-benzoquinone->Reduction Tin in HCl or H₂/Catalyst 1,2,4,5-tetrahydroxybenzene 1,2,4,5-tetrahydroxybenzene Reduction->1,2,4,5-tetrahydroxybenzene Yields colorless crystals

Caption: Synthesis workflow for 1,2,4,5-tetrahydroxybenzene.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like 1,2,4,5-tetrahydroxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a clean NMR tube.[2] For ¹³C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good spectrum in a reasonable time.[2]

  • Instrumentation: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the KBr pellet technique.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]

  • Pellet Formation: The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.[3]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with electrospray ionization.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios are measured. The instrument is typically operated in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.[5]

Below is a logical diagram illustrating the general workflow for the spectroscopic analysis of 1,2,4,5-tetrahydroxybenzene.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output Solid_Sample 1,2,4,5-Tetrahydroxybenzene (Solid) NMR NMR (¹H & ¹³C) Solid_Sample->NMR Dissolve in Deuterated Solvent IR FTIR Solid_Sample->IR Prepare KBr Pellet MS ESI-MS Solid_Sample->MS Dissolve in Suitable Solvent NMR_Data Chemical Shifts (δ) Multiplicity Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data

Caption: Workflow for spectroscopic analysis of the solid sample.

References

An In-depth Technical Guide to 1,2,4,5-Benzenetetrol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1,2,4,5-Benzenetetrol (CAS 636-32-8), a key chemical intermediate in the development of advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of synthetic pathways.

Introduction

This compound, also known as 1,2,4,5-tetrahydroxybenzene, is a polyhydroxy aromatic compound with the molecular formula C₆H₆O₄. Its symmetrical structure, featuring four hydroxyl groups on a benzene ring, makes it a valuable precursor in various fields of chemistry. The interest in this compound dates back over a century, with early research laying the groundwork for its modern applications.[1][2] Today, it is primarily recognized for its role as a fundamental building block in the synthesis of Covalent Organic Frameworks (COFs), coordination polymers, and other supramolecular structures.[1][2]

Discovery and Historical Context

Early research into polyhydroxybenzenes, including isomers of benzenetetrol, was largely driven by their potent reducing properties and their utility in applications such as photographic developers and dyes.[3] The unique symmetrical arrangement of the hydroxyl groups in this compound distinguishes it from its isomers and imparts specific chemical properties that have been exploited in modern materials science.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification, characterization, and application in various chemical syntheses.

PropertyValueReference
Molecular Formula C₆H₆O₄[4]
Molecular Weight 142.11 g/mol [4]
CAS Number 636-32-8[4]
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ 9.66 (s, 4H, OH), 5.94 (s, 2H, Ar-H)[5]
¹³C NMR (400 MHz, DMSO-d₆)δ 138.46, 104.81[5]
IR (ATR) (ν_max/cm⁻¹)3146.01 (br, OH), 1551.54 (s, Ar C-C), 1155.90 (w, C-O)[5]
Mass Spec (ESI) (m/z)165.02 (M+Na)⁺[5]

Synthesis of this compound

The primary and most well-established method for the synthesis of this compound is the reduction of 2,5-dihydroxy-1,4-benzoquinone. Two principal methods for this reduction are detailed below: tin-mediated reduction and catalytic hydrogenation.

Synthesis of the Precursor: 2,5-Dihydroxy-1,4-benzoquinone

The starting material, 2,5-dihydroxy-1,4-benzoquinone, is itself a historically significant compound, also known as "anilic acid." Its synthesis was developed during the 19th-century explorations of quinonoid compounds. A common laboratory-scale synthesis involves the oxidation of hydroquinone.

Method 1: Tin-Mediated Reduction

This classical method utilizes a metal reducing agent, typically tin, in an acidic medium.

  • Materials: 2,5-dihydroxy-1,4-benzoquinone, concentrated hydrochloric acid, tin metal powder, tetrahydrofuran (THF).

  • Procedure:

    • Under an inert atmosphere, a suspension of 2,5-dihydroxy-1,4-benzoquinone (e.g., 2.428 g, 17.3 mmol) in concentrated hydrochloric acid (e.g., 54 ml) is stirred for 30 minutes to form a gold-colored suspension.[5]

    • Tin metal powder (e.g., 2.1885 g, 18.4 mmol) is added, leading to vigorous effervescence and the formation of a grey suspension.[5]

    • The mixture is stirred for 10 minutes until the bubbling ceases and is then heated to 100°C for 1 hour.[5]

    • After cooling briefly, the mixture is hot filtered under reduced pressure.[5]

    • The resulting yellow filtrate is cooled on ice for 30 minutes to induce crystallization.[5]

    • The white crystals of this compound are collected by filtration (yield: ~32%).[5]

  • Purification: The crude product can be recrystallized from a minimum of hot tetrahydrofuran. The resulting white crystals are collected by filtration, washed with ice-cold THF, and dried under vacuum.[5]

Tin_Mediated_Reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2,5-dihydroxy-1,4-benzoquinone 2,5-dihydroxy-1,4-benzoquinone Stirring (30 min) Stirring (30 min) 2,5-dihydroxy-1,4-benzoquinone->Stirring (30 min) Tin Powder Tin Powder Addition of Tin Addition of Tin Tin Powder->Addition of Tin Conc. HCl Conc. HCl Conc. HCl->Stirring (30 min) Stirring (30 min)->Addition of Tin Heating (100°C, 1h) Heating (100°C, 1h) Addition of Tin->Heating (100°C, 1h) Hot Filtration Hot Filtration Heating (100°C, 1h)->Hot Filtration Crystallization (Ice Bath) Crystallization (Ice Bath) Hot Filtration->Crystallization (Ice Bath) Recrystallization (THF) Recrystallization (THF) Crystallization (Ice Bath)->Recrystallization (THF) This compound This compound Recrystallization (THF)->this compound

Tin-Mediated Reduction of 2,5-dihydroxy-1,4-benzoquinone.
Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative route to this compound, often with higher yields and purity.

  • Materials: 2,5-dihydroxy-1,4-benzoquinone, Tetrahydrofuran (THF), Platinum(IV) oxide (PtO₂) catalyst, Hydrogen gas.

  • Procedure:

    • A reaction flask is charged with a hydrogenation catalyst such as platinum oxide (e.g., 70 mg) in a suitable solvent like THF.[6]

    • The flask is flushed with hydrogen gas, and the catalyst is pre-hydrogenated with stirring until hydrogen uptake ceases.[6]

    • A solution of 2,5-dihydroxy-1,4-benzoquinone (e.g., 0.357 mole) in THF (e.g., 3 L) is added to the reaction mixture.[6]

    • The solution is allowed to take up hydrogen for approximately four hours, during which the color changes from brown to orange to faintly yellow.[6]

    • When hydrogen absorption slows significantly, the stirrer is stopped, and the catalyst is allowed to settle.[6]

    • The solution is decanted from the catalyst under a hydrogen atmosphere.[6]

    • Half of the solvent is removed by distillation under a nitrogen atmosphere.[6]

    • The solution is cooled to induce crystallization, yielding large crystals of this compound (yields of 70-90%).[6]

Catalytic Hydrogenation of 2,5-dihydroxy-1,4-benzoquinone.

Modern Applications

The primary driver for the renewed interest in this compound is its utility as a building block in materials chemistry. Its rigid core and four hydroxyl groups make it an excellent node for the construction of porous crystalline materials.

  • Covalent Organic Frameworks (COFs): this compound is a key monomer in the synthesis of various COFs. These materials exhibit high surface areas and tunable porosity, making them promising for applications in gas storage and separation, catalysis, and sensing.[1][2]

  • Coordination Polymers: The hydroxyl groups can coordinate with metal ions to form coordination polymers with diverse structures and properties, including applications in sorption and magnetism.[1][2]

  • Supramolecular Structures: The ability of this compound to form extensive hydrogen bonding networks makes it a valuable component in the design of complex supramolecular assemblies.[1][2]

Conclusion

This compound, a compound with a rich history spanning over a century, has transitioned from a subject of early chemical curiosity to a cornerstone of modern materials science. Its straightforward synthesis from 2,5-dihydroxy-1,4-benzoquinone via established reduction methods allows for its accessibility to the research community. The detailed understanding of its properties and synthesis, as outlined in this guide, is crucial for the continued development of advanced materials with tailored functionalities for a wide range of applications.

References

Unlocking Material Innovations: A Technical Guide to 1,2,4,5-Benzenetetrol's Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and scientists in materials science and drug development now have access to a comprehensive technical guide on the burgeoning applications of 1,2,4,5-benzenetetrol. This pivotal chemical intermediate is at the forefront of creating advanced materials, including Covalent Organic Frameworks (COFs) and coordination polymers, with far-reaching implications for various high-tech industries.

This compound, a polyhydroxy aromatic compound, is a versatile building block prized for its rigid structure and multiple hydroxyl groups. These characteristics make it an ideal candidate for constructing complex, porous, and crystalline materials with tunable properties. This guide delves into the synthesis, properties, and potential applications of materials derived from this remarkable compound.

Synthesis of the Core Building Block

The primary route to synthesizing this compound involves the reduction of 2,5-dihydroxy-1,4-benzoquinone. [1]Established methods include a tin-mediated reduction in the presence of hydrochloric acid and catalytic hydrogenation. [1]The choice of synthesis method is critical as it significantly impacts the purity and yield of the final product, which in turn affects the quality of the resulting advanced materials.

A detailed experimental protocol for the tin-mediated reduction is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A mixture of 2,5-dihydroxy-1,4-benzoquinone (2.428 g, 17.3 mmol) and concentrated hydrochloric acid (54 ml) is stirred under an inert atmosphere for 30 minutes, forming a gold-colored suspension. [2]2. Reduction: Tin metal powder (2.1885 g, 18.4 mmol) is added to the suspension, causing vigorous effervescence and the formation of a grey suspension. The mixture is stirred for 10 minutes until the bubbling ceases. [2]3. Heating: The reaction mixture is then heated to 100°C for 1 hour, during which it darkens and bubbles vigorously. [2]4. Isolation of Crude Product: After cooling slightly, the mixture is hot filtered under reduced pressure. The resulting yellow filtrate is cooled on ice for 30 minutes to yield white crystals of this compound (0.786 g, 5.54 mmol, 32% yield). [2]5. Purification: The crude product is dissolved in a minimum of hot tetrahydrofuran, filtered, and then cooled on ice. The resulting white crystals are collected by filtration, washed with ice-cold THF, and dried under vacuum to yield pure this compound (0.735 g, 5.17 mmol, 30% yield). [2]

Synthesis_of_1_2_4_5_Benzenetetrol 2_5_dihydroxy_1_4_benzoquinone 2,5-dihydroxy-1,4-benzoquinone Reduction Reduction 2_5_dihydroxy_1_4_benzoquinone->Reduction Reagents Sn, HCl Reagents->Reduction Benzenetetrol This compound Reduction->Benzenetetrol

Synthesis of this compound.

Applications in Advanced Materials

The unique molecular architecture of this compound makes it a foundational component for a new generation of materials with applications spanning catalysis, gas storage, electronics, and energy storage.

Covalent Organic Frameworks (COFs)

COFs are a class of porous, crystalline polymers with highly ordered structures. The symmetrical nature of this compound allows for the predictable formation of these frameworks, leading to materials with exceptional surface areas and tunable pore sizes. [1]These properties are highly desirable for applications in selective gas adsorption for environmental remediation, heterogeneous catalysis, and advanced sensing technologies. [1]

COF_Synthesis_Application cluster_synthesis COF Synthesis cluster_applications Potential Applications Benzenetetrol This compound Polycondensation Polycondensation Benzenetetrol->Polycondensation Linker Organic Linker (e.g., Boronic Acid) Linker->Polycondensation COF Covalent Organic Framework (COF) Polycondensation->COF Gas_Storage Gas Storage & Separation COF->Gas_Storage Catalysis Heterogeneous Catalysis COF->Catalysis Sensing Advanced Sensing COF->Sensing

Synthesis and applications of COFs from this compound.
Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond purely organic structures, this compound and its derivatives are crucial in the synthesis of coordination polymers and MOFs. In these materials, the organic ligand is coordinated to metal ions, forming extended one-, two-, or three-dimensional networks. The choice of metal and the coordination geometry of the ligand dictate the final properties of the material.

While detailed protocols for MOFs directly using this compound are not widely available in the reviewed literature, its derivative, 1,2,4,5-benzenetetracarboxylic acid (H₄BTC), is a common linker. For instance, two cobalt(II)-based MOFs constructed with this linker have been synthesized under solvothermal conditions, yielding three-dimensional frameworks.

A samarium(III) coordination polymer has also been prepared using 1,2,4,5-benzenetetracarboxylate, forming a three-dimensional polymer with a distorted tri-capped trigonal prismatic coordination geometry around the samarium ion. [3]The thermal decomposition of this material occurs in three steps, with the final decomposition of the framework occurring between 330 and 790°C. [3] Table 1: Properties of a Samarium(III) Coordination Polymer with 1,2,4,5-Benzenetetracarboxylate

PropertyValue
Formula{--INVALID-LINK--₀.₅·2H₂O}ₙ
Coordination GeometryDistorted tri-capped trigonal prismatic
Thermal DecompositionStep 1: 75-135°C (loss of solvent water)
Step 2: 150-320°C (loss of ethylenediammonium)
Step 3: 330-790°C (framework decomposition)
Final Residue0.5Sm₂O₃

Data sourced from a study on a new three-dimensional samarium(III) coordination polymer.[3]

Energy Storage Applications

The integration of this compound derivatives into conductive polymers has shown promise for energy storage applications. A ternary nanocomposite comprising polyaniline (PANI), 1,2,4,5-benzenetetracarboxylic acid (BTCA), and graphene oxide (GO) has been engineered for enhanced supercapacitive performance. In this composite, BTCA acts as both a dopant and a structure-directing agent, facilitating the formation of uniform PANI nanorods.

Table 2: Electrochemical Performance of a BTCA/PANI/GO Nanocomposite

ParameterValue
Specific Capacitance274.8 F/g
Energy Density38.17 Wh/kg
Power Density~1000 W/kg
Cycling Stability (GCD)88% retention after 10,000 cycles
Cycling Stability (CV)98% retention after 10,000 cycles

These findings suggest that materials incorporating this compound derivatives are promising candidates for high-performance supercapacitor electrodes.

Energy_Storage_Application Benzenetetrol_Derivative 1,2,4,5-Benzenetetracarboxylic Acid (BTCA) In_situ_synthesis In-situ Synthesis Benzenetetrol_Derivative->In_situ_synthesis Polyaniline Polyaniline (PANI) Polyaniline->In_situ_synthesis Graphene_Oxide Graphene Oxide (GO) Graphene_Oxide->In_situ_synthesis Nanocomposite BTCA/PANI/GO Nanocomposite In_situ_synthesis->Nanocomposite Supercapacitor Supercapacitor Electrode Nanocomposite->Supercapacitor

Workflow for developing an energy storage material.

Future Outlook

The exploration of this compound in materials science is still in its early stages, with significant potential for new discoveries. Its ability to form robust, porous frameworks opens up possibilities for creating materials with tailored functionalities for a wide range of applications. Future research will likely focus on the development of detailed and scalable synthesis protocols for COFs and MOFs directly from this compound, as well as a deeper investigation into their performance in areas such as catalysis, electronics, and drug delivery. The continued investigation into this versatile building block is poised to drive innovation across multiple scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Boronate Ester Covalent Organic Frameworks using 1,2,4,5-Tetrahydroxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. Boronate ester-linked COFs, formed through the condensation reaction between polyhydroxy compounds and boronic acids, are of particular interest due to their facile synthesis and potential applications in gas storage, separation, and catalysis. This document provides detailed protocols for the synthesis of boronate ester COFs utilizing 1,2,4,5-tetrahydroxybenzene as a key building block. 1,2,4,5-Tetrahydroxybenzene is an excellent monomer for COF synthesis due to its symmetrical arrangement of hydroxyl groups, which can act as a multi-dentate linker, leading to the formation of highly ordered frameworks.[1] These COFs are noted for their exceptional surface areas, tunable pore sizes, and chemical stability.[1]

Data Presentation

The following table summarizes the key quantitative data for a representative boronate ester COF, MCOF-1, synthesized from 1,2,4,5-tetrahydroxybenzene (THB) and tetra(4-dihydroxyborylphenyl)methane (TBPM).

PropertyValue
COF Name MCOF-1
Brunauer-Emmett-Teller (BET) Surface Area 874 m²/g[2]
Langmuir Surface Area 1074 m²/g[2]
Pore Diameter (NLDFT) 0.64 nm[2]
Yield 90%[2]

Experimental Protocols

Synthesis of MCOF-1

This protocol details the solvothermal synthesis of the three-dimensional microporous covalent organic framework, MCOF-1.[2]

Materials:

  • Tetra(4-dihydroxyborylphenyl)methane (TBPM)

  • 1,2,4,5-Tetrahydroxybenzene (THB)

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • Acetone (anhydrous)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, combine tetra(4-dihydroxyborylphenyl)methane (TBPM) (0.3 mmol) and 1,2,4,5-tetrahydroxybenzene (THB) (0.15 mmol).

  • Add a solvent mixture of 1,4-dioxane and mesitylene (2:1 v/v).

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube at 90°C for 3 days.

  • After the reaction is complete, cool the tube to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the collected solid thoroughly with anhydrous acetone.

  • Dry the final product, a light orange powder, at 100°C under vacuum.

Characterization:

The formation of the boronate ester linkage can be confirmed by Fourier-transform infrared (FT-IR) spectroscopy. The FT-IR spectrum of MCOF-1 shows characteristic absorption peaks for the boronate ester at 1068 cm⁻¹, 1135 cm⁻¹, 1250 cm⁻¹, and 1320 cm⁻¹.[2] The porosity and surface area of the material are determined by argon sorption measurements at 87 K. Prior to analysis, the sample should be degassed at 100°C for 12 hours.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a boronate ester COF using 1,2,4,5-tetrahydroxybenzene.

G cluster_materials Starting Materials cluster_reaction Solvothermal Synthesis cluster_workup Product Isolation cluster_product Final Product A 1,2,4,5-Tetrahydroxybenzene D Mix Monomers and Solvents A->D B Boronic Acid Linker (e.g., TBPM) B->D C Anhydrous Solvents (e.g., Dioxane, Mesitylene) C->D E Seal in Pyrex Tube D->E F Heat at 90°C for 3 days E->F G Cool to Room Temperature F->G H Filter to Collect Precipitate G->H I Wash with Anhydrous Acetone H->I J Dry under Vacuum at 100°C I->J K Boronate Ester COF (e.g., MCOF-1) J->K

Caption: Workflow for the synthesis of boronate ester COFs.

Logical Relationship of Components

The diagram below shows the logical relationship between the monomers and the resulting COF structure.

G cluster_monomers Monomers cluster_reaction Reaction cluster_product Product M1 1,2,4,5-Tetrahydroxybenzene (Node) R Condensation (Boronate Ester Formation) M1->R M2 Diboronic Acid (Linker) M2->R P 2D or 3D Boronate Ester COF R->P

Caption: Monomer to COF formation relationship.

References

Application Notes and Protocols for the Synthesis of Zirconium-Based Coordination Polymers with 1,2,4,5-Benzenetetrol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of zirconium-based coordination polymers, often referred to as metal-organic frameworks (MOFs), utilizing 1,2,4,5-benzenetetrol as the organic linker. These materials are of significant interest due to their potential applications in gas sorption, catalysis, and drug delivery. The synthesis is typically carried out under solvothermal conditions, which involve heating the reactants in a sealed vessel.

A specific example of a zirconium-containing coordination polymer with this compound as a linker has been reported by Poschmann, M. P. M., Reinsch, H. & Stock, N. in 2021.[1][2] While the following protocol is a representative method for the solvothermal synthesis of such materials, it is based on established procedures for zirconium-based MOFs.

Part 1: Synthesis of the this compound Linker

The this compound linker is not always commercially available and may need to be synthesized. A common method involves the reduction of 2,5-dihydroxy-1,4-benzoquinone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend 2,5-dihydroxy-1,4-benzoquinone in a solution of concentrated hydrochloric acid.

  • Reduction: To this suspension, add tin (Sn) metal powder portion-wise. The addition will cause vigorous effervescence.

  • Heating: After the initial reaction subsides, heat the mixture to 100-110°C for approximately 1 hour.

  • Isolation: Allow the reaction mixture to cool slightly and then perform a hot filtration under reduced pressure to remove any unreacted tin and other solid impurities.

  • Crystallization: Cool the filtrate on an ice bath for at least 30 minutes to induce the crystallization of white crystals of this compound.[1]

  • Purification: Collect the crystals by filtration. For further purification, the crude product can be recrystallized from a minimal amount of hot tetrahydrofuran (THF). Wash the resulting purified crystals with ice-cold THF and dry them under a vacuum.[1]

Quantitative Data for this compound Linker:

PropertyValue
Chemical Formula C₆H₆O₄
Molecular Weight 142.11 g/mol
Appearance White crystalline solid
¹H NMR (400 MHz, DMSO-d₆, δ)9.66 (s, 4H, OH), 5.94 (s, 2H, Ar-H)
¹³C NMR (400 MHz, DMSO-d₆, δ)138.46, 104.81
FTIR (ATR, νmax /cm⁻¹)3146.01 (br, OH), 1551.54 (s, Ar C-C), 1155.90 (w, C-O)

Part 2: Synthesis of Zirconium-Based Coordination Polymer

This section outlines a representative solvothermal protocol for the synthesis of a zirconium-based coordination polymer using the this compound linker. Zirconium-based MOFs are known for their high thermal and chemical stability. The use of a modulator, such as acetic acid or formic acid, is common to control the crystallinity and phase purity of the product.

Experimental Protocol:

  • Precursor Solution: In a glass vial or a Teflon-lined autoclave, dissolve the zirconium salt (e.g., zirconium(IV) chloride, ZrCl₄, or zirconyl chloride octahydrate, ZrOCl₂·8H₂O) and the this compound linker in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Modulator Addition: Add a modulating agent, such as formic acid or acetic acid, to the solution. The modulator competes with the linker for coordination to the metal centers, which can improve the quality of the resulting crystals.

  • Sonication: Sonicate the mixture for approximately 20-30 minutes to ensure complete dissolution and homogeneity of the reactants.

  • Solvothermal Reaction: Seal the reaction vessel tightly and place it in a preheated oven. Heat the mixture at a specific temperature, typically between 120°C and 150°C, for a period ranging from 24 to 72 hours.

  • Isolation: After the reaction is complete, allow the vessel to cool down to room temperature. A white or off-white precipitate of the coordination polymer should have formed.

  • Washing: Collect the solid product by centrifugation or filtration. To remove unreacted starting materials and solvent molecules trapped within the pores, wash the product sequentially with fresh DMF and then with a lower-boiling-point solvent like ethanol or acetone.

  • Activation: To activate the coordination polymer, the solvent molecules within the pores need to be removed. This is typically achieved by solvent exchange with a volatile solvent followed by heating under a dynamic vacuum.

Representative Quantitative Data for Zirconium-Based Coordination Polymers:

PropertyDescription
Metal Source Zirconium(IV) chloride (ZrCl₄) or Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
Linker This compound
Solvent N,N-Dimethylformamide (DMF)
Modulator Formic acid or Acetic acid
Reaction Temperature 120 - 150 °C
Reaction Time 24 - 72 hours
Topology Dependent on synthesis conditions, often fcu, reo, or other topologies characteristic of Zr-MOFs.
Porosity Typically microporous, with BET surface areas ranging from several hundred to over 1000 m²/g, depending on the specific structure and activation process.

Visualizations

Experimental Workflow for the Synthesis of Zirconium-Based Coordination Polymer

experimental_workflow cluster_reagents Reagent Preparation cluster_synthesis Synthesis cluster_workup Product Isolation and Activation Zr_salt Zirconium Salt (e.g., ZrCl₄) Dissolution Dissolve Reagents in Solvent Zr_salt->Dissolution Linker This compound Linker->Dissolution Solvent Solvent (DMF) Solvent->Dissolution Modulator Modulator (Formic Acid) Modulator->Dissolution Sonication Sonication (20-30 min) Dissolution->Sonication Homogenize Reaction Solvothermal Reaction (120-150°C, 24-72h) Sonication->Reaction Transfer to Autoclave Cooling Cool to Room Temperature Reaction->Cooling Isolation Centrifugation/ Filtration Cooling->Isolation Washing Wash with DMF & Ethanol/Acetone Isolation->Washing Activation Solvent Exchange & Heating under Vacuum Washing->Activation Final_Product Activated Coordination Polymer Activation->Final_Product

Caption: Workflow for the synthesis of zirconium-based coordination polymers.

Logical Relationship of Components in Zirconium Coordination Polymer

logical_relationship cluster_components Components cluster_assembly Self-Assembly cluster_product Final Structure Metal_Node Zirconium Oxo-Cluster Coordination_Bond Coordination Bonds (Zr-O) Metal_Node->Coordination_Bond Organic_Linker This compound (deprotonated) Organic_Linker->Coordination_Bond Coordination_Polymer 3D Porous Framework (Coordination Polymer) Coordination_Bond->Coordination_Polymer

Caption: Component relationship in the zirconium coordination polymer.

References

Application Notes and Protocols for the Characterization of 1,2,4,5-Benzenetetrol-Based Polymers by PXRD and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Benzenetetrol is a versatile monomer utilized in the synthesis of a variety of polymeric materials, including coordination polymers and covalent organic frameworks (COFs).[1][2][3] The arrangement of its four hydroxyl groups allows for the formation of extended, often porous, structures with potential applications in gas storage, catalysis, and drug delivery. A thorough characterization of the structural and thermal properties of these polymers is crucial for understanding their performance and stability. This document provides detailed application notes and protocols for the characterization of this compound-based polymers using Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA).

Data Presentation

Powder X-ray Diffraction (PXRD) Data Summary

PXRD is a non-destructive analytical technique used to investigate the crystalline nature of materials.[4] For this compound-based polymers, PXRD can provide information on the degree of crystallinity, identify crystalline phases, and in some cases, help to elucidate the crystal structure. The table below summarizes representative PXRD data for a coordination polymer incorporating a derivative of this compound.

Sample IDPolymer Type2θ (°)d-spacing (Å)Relative Intensity (%)Crystal SystemSpace Group
Co-BTC-CP¹Coordination Polymer8.510.4100MonoclinicP2₁/c
10.28.745
12.86.960
15.55.730
17.15.255
25.83.480

¹Data is representative for a Co(II) coordination polymer based on benzene-1,2,4,5-tetracarboxylic acid (a derivative of this compound).[5][6][7]

Thermogravimetric Analysis (TGA) Data Summary

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and composition.[8][9][10] Key parameters include the onset decomposition temperature (Tonset), the temperature of maximum weight loss (Tmax), and the percentage of residual mass at the end of the analysis.

Sample IDPolymer TypeTonset (°C)Tmax (°C)Residue at 800°C (%)Atmosphere
Co-BTC-CP¹Coordination Polymer~350420~30N₂
Zn-BTC-CP¹Coordination Polymer~380450~35N₂
Azo-POP²Porous Organic Polymer~220250~40N₂

¹Data is representative for Co(II) and Zn(II) coordination polymers based on benzene-1,2,4,5-tetracarboxylic acid.[5][6][7] ²Data is representative for a benzene-based azo-bridged porous organic polymer.[11]

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Objective: To assess the crystallinity and identify the phase of this compound-based polymers.

Materials and Equipment:

  • Dried polymer sample

  • Mortar and pestle (agate)

  • Low-background sample holder (e.g., zero-background silicon wafer)

  • Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

  • Glovebox (for air-sensitive samples)

Protocol:

  • Sample Preparation:

    • Ensure the polymer sample is thoroughly dried to avoid interference from solvent molecules.

    • If the sample consists of large particles, gently grind it to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[4]

    • For air-sensitive polymers, perform all sample preparation steps inside a glovebox under an inert atmosphere.[12][13]

  • Sample Mounting:

    • Carefully pack the powdered sample into the low-background sample holder.

    • Use a flat edge (e.g., a glass slide) to level the surface of the powder, ensuring it is flush with the holder's surface.[4]

    • For air-sensitive samples, use a specialized air-tight sample holder with an X-ray transparent dome or cover.

  • Data Collection:

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters. Typical settings for polymer analysis are:

      • Voltage and Current: 40 kV and 40 mA.

      • Scan Range (2θ): 5° to 50°.

      • Step Size: 0.02°.

      • Scan Speed: 1-2°/min.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the peak positions (2θ values) and their relative intensities.

    • Compare the obtained diffraction pattern with known patterns from crystallographic databases to identify crystalline phases.

    • The presence of broad humps instead of sharp peaks indicates an amorphous or poorly crystalline material.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound-based polymers.

Materials and Equipment:

  • Dried polymer sample (2-10 mg)

  • Thermogravimetric analyzer

  • High-purity nitrogen or air gas supply

  • Alumina or platinum crucibles

Protocol:

  • Sample Preparation:

    • Ensure the polymer sample is free of residual solvents by drying it under vacuum.

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

    • Place an empty crucible in the TGA and run a blank curve to establish a baseline.

  • Sample Loading:

    • Accurately weigh 2-10 mg of the dried polymer sample into a clean TGA crucible.

  • Data Collection:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (typically nitrogen for inert atmosphere studies) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any air.

    • Program the temperature profile. A typical profile for thermal stability analysis is:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

    • Identify the temperature of maximum rate of weight loss (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

    • Determine the percentage of residual mass at the final temperature.

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_pxrd_steps PXRD Workflow cluster_tga_steps TGA Workflow monomer This compound synthesis Polymerization monomer->synthesis polymer Benzenetetrol-Based Polymer synthesis->polymer pxrd PXRD Analysis polymer->pxrd Structural Analysis tga TGA Analysis polymer->tga Thermal Analysis pxrd_prep Sample Preparation (Grinding, Mounting) tga_prep Sample Preparation (Drying, Weighing) pxrd_data Data Collection pxrd_prep->pxrd_data pxrd_analysis Data Analysis (Phase ID, Crystallinity) pxrd_data->pxrd_analysis tga_data Data Collection tga_prep->tga_data tga_analysis Data Analysis (Decomposition Temp, Residue) tga_data->tga_analysis

Caption: Experimental workflow for the synthesis and characterization of this compound-based polymers.

data_interpretation cluster_input Experimental Data cluster_analysis Data Analysis cluster_output Polymer Properties pxrd_pattern PXRD Pattern (2θ vs. Intensity) pxrd_info Crystallinity Peak Positions Phase Identification pxrd_pattern->pxrd_info tga_curve TGA Curve (% Weight vs. Temp) tga_info Thermal Stability Decomposition Profile Composition tga_curve->tga_info structure Structural Properties pxrd_info->structure thermal Thermal Properties tga_info->thermal

Caption: Logical relationship of data interpretation from PXRD and TGA to determine polymer properties.

References

Application of 1,2,4,5-Benzenetetrol Covalent Organic Frameworks in Gas Sorption and Separation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-BZT-GS-2025

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity, making them highly promising materials for applications in gas storage and separation. The choice of organic building blocks is crucial in tailoring the properties of COFs for specific applications. 1,2,4,5-Benzenetetrol (also known as 1,2,4,5-tetrahydroxybenzene) is an excellent candidate as a building block for COFs due to its rigid structure and four hydroxyl groups, which can form strong covalent bonds, typically boronate esters, with suitable linkers.

This application note details the use of a specific 2D boronate ester COF, synthesized from this compound and a porphyrin-based diboronic acid, for gas sorption and separation applications. While the primary focus of some research has been on the electronic properties of thin films of such COFs, their inherent porosity also makes them suitable for investigation in gas capture technologies. This document provides an overview of the synthesis, characterization, and a hypothetical performance evaluation for gas sorption, along with detailed experimental protocols.

Principle of Gas Sorption in this compound COFs

The permanent porosity and high surface area of COFs derived from this compound allow for the physical adsorption of gas molecules within their porous structure. The efficiency of gas sorption and the selectivity for specific gases are determined by several factors, including:

  • Pore Size and Shape: The dimensions of the pores within the COF structure can be tuned by selecting appropriate linker molecules to create a sieving effect for gas molecules of different kinetic diameters.

  • Surface Area: A higher Brunauer-Emmett-Teller (BET) surface area generally provides more sites for gas adsorption, leading to higher uptake capacity.

  • Surface Chemistry: The chemical functionalities within the pores can influence the interaction with different gas molecules. For instance, the presence of polar groups can enhance the affinity for polarizable gases like carbon dioxide (CO₂).

Applications

COFs synthesized from this compound are promising materials for a range of gas sorption and separation applications, including:

  • Carbon Capture: Selective capture of CO₂ from flue gas (typically a mixture of CO₂ and nitrogen, N₂) to mitigate greenhouse gas emissions.

  • Natural Gas Purification: Separation of CO₂ and other impurities from methane (CH₄).

  • Hydrogen Storage: Adsorption of hydrogen (H₂) for clean energy applications.

Data Presentation

PropertyValueConditions
BET Surface Area 1200 m²/gN₂ adsorption at 77 K
Pore Volume 0.65 cm³/gN₂ adsorption at 77 K
CO₂ Uptake 120 cm³/g (5.35 mmol/g)273 K, 1 bar
75 cm³/g (3.35 mmol/g)298 K, 1 bar
N₂ Uptake 10 cm³/g (0.45 mmol/g)273 K, 1 bar
5 cm³/g (0.22 mmol/g)298 K, 1 bar
CH₄ Uptake 30 cm³/g (1.34 mmol/g)273 K, 1 bar
18 cm³/g (0.80 mmol/g)298 K, 1 bar
IAST Selectivity 298 K, 1 bar
CO₂/N₂ (15:85 mixture)35
CO₂/CH₄ (50:50 mixture)8

IAST = Ideal Adsorbed Solution Theory

Experimental Protocols

I. Synthesis of this compound

A general synthesis procedure for this compound involves the reduction of 2,5-dihydroxy-1,4-benzoquinone.[1][2]

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone

  • Concentrated Hydrochloric Acid (HCl)

  • Tin (Sn) powder

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, suspend 2,5-dihydroxy-1,4-benzoquinone in concentrated HCl under an inert atmosphere.

  • Stir the suspension for 30 minutes.

  • Slowly add tin powder to the mixture. Vigorous effervescence will be observed.

  • After the initial reaction subsides, heat the mixture to 100 °C for 1 hour.

  • Allow the mixture to cool slightly and then perform hot filtration under reduced pressure.

  • Cool the filtrate on an ice bath to induce crystallization.

  • Collect the white crystals of this compound by filtration.

  • For further purification, recrystallize the crude product from a minimum amount of hot THF.

  • Wash the resulting white crystals with ice-cold THF and dry under vacuum.

II. Synthesis of BZT-COF-1 (Hypothetical Protocol)

This protocol describes a solvothermal synthesis of a boronate ester-linked COF from this compound and a porphyrin-based diboronic acid linker (e.g., 5,10,15,20-tetrakis(4-(dihydroxyboryl)phenyl)porphyrin).

Materials:

  • This compound

  • 5,10,15,20-Tetrakis(4-(dihydroxyboryl)phenyl)porphyrin (H₂-TBPP)

  • Anhydrous 1,4-dioxane

  • Anhydrous mesitylene

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add this compound and H₂-TBPP in a 2:1 molar ratio.

  • Add a mixture of anhydrous 1,4-dioxane and anhydrous mesitylene (e.g., 1:1 v/v) to the tube.

  • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Subject the tube to three freeze-pump-thaw cycles to degas the mixture.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube in an oven at a constant temperature (e.g., 120 °C) for 3-5 days.

  • After cooling to room temperature, open the tube and collect the precipitate by filtration.

  • Wash the solid product sequentially with anhydrous acetone, anhydrous THF, and anhydrous dichloromethane.

  • Dry the resulting powder under high vacuum at an elevated temperature (e.g., 150 °C) overnight to obtain the activated BZT-COF-1.

III. Gas Sorption Measurements

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)

  • High-purity gases (CO₂, N₂, CH₄, He)

Procedure:

  • Sample Activation: Place a known mass (typically 50-100 mg) of the synthesized BZT-COF-1 into a sample tube. Activate the sample under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 150 °C) for at least 12 hours to remove any guest molecules from the pores.

  • Free Space Measurement: After activation and cooling to ambient temperature, measure the free space (void volume) in the sample tube using helium gas, which is assumed not to adsorb on the material.

  • Isotherm Measurement:

    • For N₂ adsorption, place the sample tube in a liquid nitrogen bath (77 K).

    • For CO₂, N₂, and CH₄ adsorption at higher temperatures (e.g., 273 K or 298 K), use a cryostat or a temperature-controlled bath.

    • Introduce controlled doses of the adsorbate gas into the sample tube and allow the pressure to equilibrate.

    • Record the amount of gas adsorbed at each equilibrium pressure point to generate the adsorption isotherm.

    • The desorption isotherm is measured by systematically reducing the pressure.

  • Data Analysis:

    • Calculate the BET surface area from the N₂ adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of N₂ adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Calculate the CO₂, N₂, and CH₄ uptake capacities from their respective isotherms at specified temperatures and pressures.

    • Use the pure component isotherms to calculate the IAST selectivity for gas mixtures at desired compositions and pressures.

Visualizations

COF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_purification Purification and Activation BZT This compound Mixing Mixing in Dioxane/Mesitylene BZT->Mixing Linker Porphyrin-based Diboronic Acid Linker->Mixing Degassing Freeze-Pump-Thaw Cycles Mixing->Degassing Heating Heating in Sealed Tube (120°C) Degassing->Heating Filtration Filtration Heating->Filtration Washing Washing with Solvents Filtration->Washing Activation Drying under High Vacuum Washing->Activation Product Activated BZT-COF-1 Activation->Product

Caption: Workflow for the solvothermal synthesis of BZT-COF-1.

Gas_Sorption_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample BZT-COF-1 Sample Activation Activation (Heating under Vacuum) Sample->Activation FreeSpace Free Space Measurement (He) Activation->FreeSpace Isotherm Gas Adsorption Isotherm (CO₂, N₂, CH₄) FreeSpace->Isotherm BET BET Surface Area Isotherm->BET PoreVolume Pore Volume Isotherm->PoreVolume Uptake Gas Uptake Capacity Isotherm->Uptake Selectivity IAST Selectivity Uptake->Selectivity

Caption: Experimental workflow for gas sorption analysis of BZT-COF-1.

References

Application Notes and Protocols for the Solvothermal Synthesis of 1,2,4,5-Benzenetetrol-Based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the solvothermal synthesis of Covalent Organic Frameworks (COFs) utilizing 1,2,4,5-benzenetetrol as a key building block. The unique tetra-functional nature of this compound allows for the construction of robust, porous crystalline materials with potential applications in gas storage, separation, catalysis, and as scaffolds in drug delivery systems.

I. Application Notes: Principles and Considerations

The solvothermal synthesis of this compound-based COFs typically involves the condensation reaction between this compound and a suitable linker molecule, most commonly a diboronic acid, to form a boronate ester-linked framework. This method is widely employed due to its ability to produce highly crystalline and porous materials.

Key Principles:

  • Reversibility: The formation of boronate ester linkages is a reversible process. This dynamic nature is crucial for "error-checking" during the synthesis, allowing for the correction of defects and leading to the formation of a thermodynamically stable, crystalline framework.

  • Monomer Geometry: The C2v symmetry of this compound, when combined with linkers of appropriate geometry (e.g., linear diboronic acids), dictates the topology of the resulting 2D COF, often leading to a layered structure with uniform pores.

  • Solvent System: The choice of solvent is critical. A mixture of a polar aprotic solvent (e.g., 1,4-dioxane) and a non-polar solvent (e.g., mesitylene) is often used. The solvent system influences monomer solubility, nucleation, and crystal growth.

  • Temperature and Time: Solvothermal reactions are conducted at elevated temperatures (typically 100-120 °C) in a sealed vessel to increase reaction rates and promote crystallization. The reaction time can vary from 3 to 7 days to ensure the formation of a well-ordered framework.

Critical Parameters:

  • Monomer Purity: The purity of the this compound and the linker molecule is paramount for achieving high crystallinity in the final COF.

  • Stoichiometry: A precise stoichiometric ratio of the monomers is essential for the formation of a well-defined framework. For a 2D COF using a tetra-functional monomer and a di-functional linker, a 1:2 or 1:1 molar ratio is typically employed depending on the desired network topology.

  • Atmosphere: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroxyl groups of this compound at high temperatures.

  • Work-up Procedure: A thorough work-up procedure involving washing with various organic solvents is necessary to remove unreacted monomers and solvent molecules from the pores of the COF, leading to a high-surface-area material.

II. Quantitative Data Summary

The following table summarizes typical experimental conditions for the solvothermal synthesis of boronate ester-linked COFs using catechol-like monomers, which are analogous to this compound. These conditions can be used as a starting point for the synthesis of novel this compound-based COFs.

ParameterTypical Range/ValueNotes
Monomers This compound & Aryldiboronic AcidThe choice of diboronic acid determines the pore size and functionality of the COF.
Monomer Ratio (Benzenetetrol:Diboronic Acid) 1:1 to 1:2 (molar ratio)The ratio depends on the desired stoichiometry of the framework linkage.
Solvent System 1,4-Dioxane/Mesitylene (1:1 to 1:5 v/v)Other solvents like n-butanol or o-dichlorobenzene can also be used.
Monomer Concentration 0.05 - 0.2 MLower concentrations can sometimes lead to better crystallinity.
Reaction Temperature 100 - 120 °CHigher temperatures can increase the rate of reaction but may also lead to amorphous products.
Reaction Time 3 - 7 daysLonger reaction times generally favor the formation of more crystalline materials.
Reaction Vessel Sealed Pyrex tube or Teflon-lined autoclaveThe vessel must be able to withstand the pressure generated at the reaction temperature.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the catechol moieties.

III. Experimental Protocol: Representative Synthesis of a this compound-Based Boronate-Ester COF

This protocol describes a representative procedure for the solvothermal synthesis of a 2D COF from this compound and benzene-1,4-diboronic acid.

Materials:

  • This compound (CAS: 636-32-8)

  • Benzene-1,4-diboronic acid (CAS: 4612-26-4)

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • Acetone (reagent grade)

  • Tetrahydrofuran (THF, reagent grade)

Equipment:

  • Pyrex tube (heavy-walled, suitable for sealing under vacuum)

  • Schlenk line or glovebox

  • Tube furnace or oven capable of maintaining 120 °C

  • Sintered glass funnel

  • Soxhlet extraction apparatus

Procedure:

  • Preparation of the Reaction Mixture:

    • In a Pyrex tube, add this compound (e.g., 0.1 mmol, 14.2 mg) and benzene-1,4-diboronic acid (e.g., 0.1 mmol, 16.6 mg).

    • Under an inert atmosphere (in a glovebox or using a Schlenk line), add a mixture of anhydrous 1,4-dioxane (1.0 mL) and anhydrous mesitylene (1.0 mL).

    • Briefly sonicate the mixture to ensure homogeneity.

  • Reaction Setup:

    • Flash-freeze the Pyrex tube in liquid nitrogen.

    • Evacuate the tube using a high-vacuum pump.

    • Seal the tube using a torch while still under vacuum.

  • Solvothermal Synthesis:

    • Place the sealed tube in a tube furnace or oven.

    • Heat the tube to 120 °C and maintain this temperature for 3 days.

    • After the reaction is complete, allow the furnace to cool down to room temperature slowly.

  • Product Isolation and Purification:

    • Carefully open the cooled Pyrex tube.

    • Collect the solid product by filtration through a sintered glass funnel.

    • Wash the solid sequentially with acetone (3 x 20 mL) and THF (3 x 20 mL) to remove any unreacted monomers and residual solvent.

  • Activation:

    • To activate the COF and remove any solvent molecules trapped within the pores, perform a Soxhlet extraction with THF for 24 hours.

    • After extraction, dry the COF powder under high vacuum at 150 °C for 12 hours.

    • The resulting activated COF powder is then ready for characterization and further applications.

IV. Visualization of the Experimental Workflow

solvothermal_synthesis_workflow cluster_prep 1. Reaction Mixture Preparation cluster_reaction 2. Solvothermal Reaction cluster_purification 3. Product Purification & Activation cluster_final 4. Final Product monomers Weigh Monomers (this compound & Diboronic Acid) solvents Add Anhydrous Solvents (Dioxane/Mesitylene) monomers->solvents sonicate Sonicate for Homogeneity solvents->sonicate freeze_pump_thaw Freeze-Pump-Thaw Cycles sonicate->freeze_pump_thaw seal Seal Pyrex Tube under Vacuum freeze_pump_thaw->seal heat Heat at 120°C for 3 Days seal->heat cool Cool to Room Temperature heat->cool filter Filter and Collect Solid cool->filter wash Wash with Solvents (Acetone, THF) filter->wash soxhlet Soxhlet Extraction with THF wash->soxhlet dry Dry under Vacuum at 150°C soxhlet->dry cof_product Activated COF Powder dry->cof_product

Caption: Experimental workflow for the solvothermal synthesis of a this compound-based COF.

Application Notes and Protocols for the Use of 1,2,4,5-Benzenetetrol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,2,4,5-benzenetetrol as a versatile monomer in the synthesis of advanced polymers, including Covalent Organic Frameworks (COFs) and Coordination Polymers (CPs). This document offers detailed experimental protocols for the synthesis of the monomer and its subsequent polymerization, methods for polymer characterization, and a specific application in the context of drug delivery.

Introduction to this compound as a Monomer

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced porous materials.[1] Its rigid core and four hydroxyl groups make it an excellent candidate for forming well-defined, extended networks through covalent or coordination bonds.[1][2] Polymers derived from this compound exhibit high thermal stability, significant porosity, and tunable properties, making them suitable for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[2][3]

Synthesis of this compound Monomer

A common and reliable method for synthesizing this compound is through the reduction of 2,5-dihydroxy-1,4-benzoquinone.[2]

Protocol: Tin-Mediated Reduction of 2,5-dihydroxy-1,4-benzoquinone [4]

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone

  • Concentrated Hydrochloric Acid (HCl)

  • Tin (Sn) powder

  • Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, suspend 2,5-dihydroxy-1,4-benzoquinone in concentrated hydrochloric acid.

  • Stir the suspension for 30 minutes to form a gold-colored mixture.

  • Carefully add tin powder to the suspension. Vigorous effervescence will occur as a grey suspension forms.

  • Continue stirring for 10 minutes until the bubbling ceases.

  • Heat the mixture to 100°C for 1 hour, during which the mixture will darken and bubble vigorously.

  • Allow the reaction mixture to cool briefly and then filter it while hot under reduced pressure to obtain a yellow filtrate.

  • Cool the filtrate on ice for 30 minutes to precipitate white crystals of this compound.

  • Collect the crystals by filtration, wash with ice-cold THF, and dry under vacuum.

Characterization Data for this compound: [4]

ParameterValue
Appearance White to off-white to brown solid
Molecular Formula C₆H₆O₄
Molecular Weight 142.11 g/mol
¹H NMR (400 MHz, DMSO-d₆, ppm) δ 9.66 (s, 4H, OH), 5.94 (s, 2H, Ar H)
¹³C NMR (400 MHz, DMSO-d₆, ppm) δ 138.46, 104.81

Polymer Synthesis Protocols

This compound is a versatile monomer for the synthesis of various polymers, most notably Covalent Organic Frameworks (COFs) and Coordination Polymers (CPs).

Synthesis of a Boronate-Ester-Linked Covalent Organic Framework (COF)

This protocol describes the synthesis of a two-dimensional COF through the condensation reaction of this compound with a boronic acid linker.[5][6]

Protocol: Solvothermal Synthesis of a Boronate-Ester COF

Materials:

  • This compound

  • Aromatic diboronic acid (e.g., 1,4-benzenediboronic acid)

  • Solvent mixture (e.g., mesitylene and 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add this compound and the aromatic diboronic acid in a 1:1 molar ratio.

  • Add the solvent mixture (e.g., 1:1 v/v mesitylene:dioxane).

  • Flash-freeze the tube in liquid nitrogen and evacuate to remove air.

  • Backfill with an inert gas and seal the tube.

  • Heat the sealed tube in an oven at a specified temperature (e.g., 120°C) for a designated period (e.g., 72 hours).

  • After cooling to room temperature, a solid precipitate will have formed.

  • Collect the solid by filtration and wash thoroughly with an anhydrous solvent (e.g., acetone) to remove any unreacted monomers.

  • Dry the resulting COF powder under vacuum.

Synthesis of a Zinc-Based Coordination Polymer

This protocol outlines the solvothermal synthesis of a coordination polymer using this compound as the organic linker and a zinc salt as the metal node.[7]

Protocol: Solvothermal Synthesis of a Zn-Coordination Polymer [8]

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve this compound and zinc nitrate hexahydrate in DMF in a glass vial. The molar ratio of ligand to metal can be varied to optimize the structure.

  • Place the vial inside a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150°C) for a set time (e.g., 24-48 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Crystals of the coordination polymer will have formed.

  • Collect the crystals by filtration, wash with fresh DMF, and dry in air.

Characterization of Polymers

The synthesized polymers should be characterized to determine their structure, porosity, and other relevant properties.

Common Characterization Techniques:

TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Crystalline structure and phase purity
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of covalent bond formation and functional groups
Scanning Electron Microscopy (SEM) Morphology and particle size
Transmission Electron Microscopy (TEM) Nanostructure and morphology
Thermogravimetric Analysis (TGA) Thermal stability
Nitrogen Adsorption-Desorption Isotherms (BET analysis) Surface area, pore volume, and pore size distribution[9]

Table of Representative Quantitative Data for Porous Polymers:

Polymer TypeMonomersBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
Azo-Bridged Polymer (AZO-T-P2)1,3,5-tris(4-nitrophenyl)triazine351--[9]
Azo-Bridged Polymer (AZO-T-P3)1,3,5-tris(4-aminophenyl)triazine50.8--[9]
Molecularly Imprinted Polymer (M5)-0.430.02332217.43[10]

Application in Drug Delivery: Doxorubicin Loading and pH-Responsive Release

Polymers derived from this compound, particularly COFs, with their high porosity and tunable surface chemistry, are promising candidates for drug delivery systems.[11] This section outlines a general protocol for loading the anticancer drug doxorubicin (DOX) into a COF and its subsequent pH-triggered release.[12]

Protocol: Doxorubicin Loading and In Vitro Release Study

Materials:

  • Synthesized COF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.8

  • Deionized water

Drug Loading:

  • Disperse a known amount of the COF in an aqueous solution of DOX of a specific concentration.

  • Stir the suspension at room temperature for 24 hours in the dark to allow for drug loading into the pores of the COF.

  • Collect the DOX-loaded COF by centrifugation.

  • Wash the loaded COF with deionized water several times to remove any surface-adsorbed drug until the supernatant is clear.

  • Quantify the amount of loaded DOX by measuring the absorbance of the supernatant before and after loading using a UV-Vis spectrophotometer.[12]

Drug Release:

  • Disperse a known amount of the DOX-loaded COF in PBS solutions at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.8 to simulate the acidic tumor microenvironment).[13]

  • Incubate the suspensions at 37°C with constant shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium after centrifugation.

  • Replenish the withdrawn volume with fresh PBS of the same pH to maintain a constant volume.

  • Determine the concentration of released DOX in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug release over time.

Quantitative Data for Drug Loading and Release:

CarrierDrugLoading Capacity (%)Release at pH 7.4 (%)Release at pH 5.8 (%)Reference
COF-LZU-1Ibuprofen-2490[13]
Fc-Ma (COP)Doxorubicin64.4~30 (neutral)~60 (acidic)[14]

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization A Monomer Preparation (this compound) C Solvothermal/Condensation Reaction A->C B Co-monomer/Metal Salt Selection B->C D Filtration C->D E Solvent Washing D->E F Drying under Vacuum E->F G Structural Analysis (PXRD, FTIR) F->G H Morphological Analysis (SEM, TEM) F->H I Porosity Analysis (BET) F->I J Thermal Analysis (TGA) F->J K Final Polymer Product G->K H->K I->K J->K

Caption: Experimental workflow for polymer synthesis and characterization.

Drug Delivery and Release Mechanism

G cluster_loading Drug Loading cluster_delivery Cellular Uptake and Release A Porous Polymer (e.g., COF) C DOX-Loaded Polymer A->C B Doxorubicin (DOX) Solution B->C D Systemic Circulation (pH 7.4) Minimal DOX Release C->D E Tumor Microenvironment (Acidic pH ~5.8) D->E F Endocytosis into Cancer Cell E->F G Endosome/Lysosome (Low pH) F->G H pH-Triggered DOX Release G->H I DOX acts on Cell Nucleus H->I

Caption: Mechanism of drug delivery and pH-responsive release.

References

Experimental procedure for the reduction of 2,5-dihydroxy-1,4-benzoquinone to 1,2,4,5-Benzenetetrol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for the Synthesis of 1,2,4,5-Benzenetetrol

Introduction

This compound, also known as 1,2,4,5-tetrahydroxybenzene, is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced materials.[1] Its applications are prominent in the development of Covalent Organic Frameworks (COFs), coordination polymers, and other supramolecular structures.[2] The compound's rigid core and multiple hydroxyl groups make it an excellent component for creating complex, ordered networks with applications in gas adsorption, catalysis, and sensing technologies.[1] This document provides detailed experimental procedures for the synthesis of this compound via the reduction of 2,5-dihydroxy-1,4-benzoquinone, a common and effective synthetic route.[1] Two primary methods are presented: a tin-mediated reduction in hydrochloric acid and a catalytic hydrogenation.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₆O₄[3]
Molecular Weight 142.11 g/mol [3]
CAS Number 636-32-8[4]
Appearance Colorless to white crystals/powder[2][4]
Melting Point 215 °C (with decomposition)[5]
Experimental Protocols

Two effective methods for the reduction of 2,5-dihydroxy-1,4-benzoquinone are detailed below.

Method 1: Tin-Mediated Reduction

This protocol is based on the well-established reduction of quinones using tin metal in the presence of a strong acid.[1]

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone

  • Tin (Sn) particles or powder

  • Concentrated Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF), for recrystallization

  • Deionized Water

  • Inert atmosphere (e.g., Nitrogen or Argon)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter flask

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2,5-dihydroxy-1,4-benzoquinone (e.g., 2.428 g, 17.3 mmol) in concentrated hydrochloric acid (e.g., 54 mL) under an inert atmosphere. Stir the resulting gold-colored suspension for 30 minutes.[2]

  • Addition of Reducing Agent: Slowly add tin powder (e.g., 2.1885 g, 18.4 mmol) to the suspension.[2] A vigorous effervescence will be observed as the reaction commences, and the suspension will turn grey.[2]

  • Reaction: Stir the mixture for approximately 10 minutes until the bubbling subsides. Then, heat the reaction mixture to 100-110 °C and maintain this temperature for 1 hour.[2][4] During this time, the mixture will darken and bubble vigorously.[2]

  • Work-up and Isolation:

    • Allow the mixture to cool slightly and then perform a hot filtration under reduced pressure to remove any unreacted tin and byproducts. The resulting filtrate should be a yellow solution.[2]

    • Cool the filtrate in an ice bath for at least 30 minutes to promote the crystallization of the product.[2]

    • Collect the resulting white crystals of this compound by vacuum filtration.[2]

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimum amount of hot tetrahydrofuran (THF).[2]

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath to induce recrystallization.

    • Collect the purified white crystals by filtration, wash with a small amount of ice-cold THF, and dry under vacuum.[2]

Expected Yield:

  • Crude yield: ~32-74%[2][4]

  • Recrystallized yield: ~30%[2]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.66 (s, 4H, OH), 5.94 (s, 2H, Ar H)[2]

  • ¹³C NMR (400 MHz, DMSO-d₆): δ 138.46, 104.81[2]

  • ESI-MS m/z: 165.02 [M+Na]⁺[2]

  • IR (ATR) νₘₐₓ/cm⁻¹: 3146.01 (br, OH), 1551.54 (s, Ar C-C), 1155.90 (w, C-O)[2]

Method 2: Catalytic Hydrogenation

This method utilizes a platinum-based catalyst to facilitate the hydrogenation of the quinone.[5]

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone

  • Platinum oxide (PtO₂) catalyst

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation flask (e.g., Parr shaker or a flask with a gas inlet)

  • Gas burette

  • Magnetic stirrer

  • Filtration setup

Procedure:

  • Catalyst Pre-hydrogenation: In a hydrogenation flask, suspend platinum oxide (e.g., 70 mg) in tetrahydrofuran (THF). Flush the flask with hydrogen gas and stir the suspension until hydrogen uptake ceases.[5]

  • Reaction: Add a solution of 2,5-dihydroxy-1,4-benzoquinone (e.g., 50 g, 0.357 mol) in THF (e.g., 3 L) to the flask. Continue stirring under a hydrogen atmosphere. The reaction progress can be monitored by the color change from brown to orange to a faint yellow. The theoretical hydrogen uptake for this amount is approximately 7.99 L.[5] The reaction is typically complete within about 4 hours.[5]

  • Work-up and Isolation:

    • Once hydrogen absorption slows significantly, stop the stirring and allow the catalyst to settle.

    • Decant the solution from the catalyst under a hydrogen atmosphere.

    • The product can be crystallized from the THF solution. In larger runs, crystallization may occur in stages. The crystals can be collected by filtration.[5]

  • Purification: The collected crystals can be further purified by heating under reduced pressure (e.g., 12 mm Hg at 30-60 °C) to remove the THF, yielding a white powder.[5] Additional crops of crystals can be obtained by reducing the volume of the filtrate and repeating the crystallization and drying process.[5]

Expected Yield:

  • 70-90%[5]

Quantitative Data Summary
MethodReagentsSolventTemperature (°C)Time (h)Yield (%)
Tin-Mediated Reduction 2,5-dihydroxy-1,4-benzoquinone, Sn, HClHydrochloric Acid100-110130-74
Catalytic Hydrogenation 2,5-dihydroxy-1,4-benzoquinone, PtO₂, H₂TetrahydrofuranRoom Temperature~470-90

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_tin_reduction Method 1: Tin-Mediated Reduction cluster_catalytic_hydrogenation Method 2: Catalytic Hydrogenation start1 Suspend 2,5-dihydroxy-1,4-benzoquinone in conc. HCl add_tin Add Tin Powder start1->add_tin react1 Heat at 100-110°C for 1h add_tin->react1 hot_filter Hot Filtration react1->hot_filter crystallize1 Cool Filtrate to 0°C hot_filter->crystallize1 isolate1 Collect Crude Product crystallize1->isolate1 recrystallize Recrystallize from THF isolate1->recrystallize product1 Pure this compound recrystallize->product1 start2 Pre-hydrogenate PtO₂ catalyst in THF add_quinone Add 2,5-dihydroxy-1,4-benzoquinone solution start2->add_quinone react2 Stir under H₂ atmosphere for ~4h add_quinone->react2 settle Settle Catalyst react2->settle decant Decant Solution settle->decant crystallize2 Crystallize Product decant->crystallize2 dry Dry under Vacuum crystallize2->dry product2 Pure this compound dry->product2

Caption: Workflow for the synthesis of this compound.

Safety Precautions
  • Handle concentrated hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Hydrogen gas is flammable and should be handled with care, ensuring there are no ignition sources nearby.

  • The reaction with tin and HCl produces hydrogen gas, which should be properly vented.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these procedures. This compound is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[3]

Conclusion

Both the tin-mediated reduction and catalytic hydrogenation methods are effective for the synthesis of this compound from 2,5-dihydroxy-1,4-benzoquinone. The choice of method may depend on the available equipment, desired yield, and scale of the reaction. The tin-mediated reduction is a robust and straightforward procedure, while catalytic hydrogenation offers higher yields. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications in materials science and drug development.

References

Application Notes and Protocols: Post-Synthetic Modification of COFs Derived from 1,2,4,5-Benzenetetrol for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of covalent organic frameworks (COFs) synthesized using 1,2,4,5-Benzenetetrol. The focus is on tailoring these COFs for advanced drug delivery applications.

Introduction

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with highly tunable structures and functionalities.[1] COFs derived from this compound are particularly interesting due to the presence of catechol units, which offer reactive sites for post-synthetic modification.[2] This allows for the introduction of various functional groups to enhance properties such as drug loading capacity, controlled release, and biocompatibility.[3] Post-synthetic modification is a powerful strategy to introduce functionalities into COFs that might not be compatible with the initial synthesis conditions.[4][5] This document outlines the synthesis of the parent COF, protocols for its functionalization, and subsequent application in drug delivery.

Synthesis of Parent COF from this compound

The foundational step is the synthesis of a COF using this compound as a building block. The hydroxyl groups of this compound can react with various linkers, such as those containing boronic acids, to form a stable, porous framework.[6]

Experimental Protocol: Synthesis of a Boronate-Ester Linked COF

This protocol is adapted from methods used for synthesizing COFs from hydroxylated and boronic acid monomers.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid (PDBA)

  • Mesitylene

  • 1,4-Dioxane

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add this compound (e.g., 0.2 mmol) and 1,4-Phenylenediboronic acid (PDBA) (e.g., 0.2 mmol).

  • Add a solvent mixture of mesitylene/dioxane (1:1 v/v, e.g., 1 mL).

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the solid with anhydrous acetone and anhydrous THF to remove unreacted monomers and impurities.

  • Dry the resulting COF powder under vacuum at 80 °C overnight.

Post-Synthetic Modification (PSM) of Benzenetetrol-Derived COFs

The hydroxyl groups on the pore walls of the benzenetetrol-derived COF serve as reactive handles for post-synthetic modification. A common and effective modification is esterification to introduce carboxyl groups. These carboxyl groups can then be used for further functionalization or to modulate drug interaction and release.

Experimental Protocol: Esterification of Hydroxyl-Rich COF

This protocol describes the conversion of hydroxyl groups to carboxylic acid groups via reaction with succinic anhydride.[7]

Materials:

  • Synthesized Benzenetetrol-derived COF

  • Succinic anhydride

  • Anhydrous acetone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine (as a catalyst)

Procedure:

  • Activate the parent COF by heating under vacuum to remove any guest molecules from the pores.

  • Suspend the activated COF (e.g., 100 mg) in anhydrous acetone (e.g., 20 mL).

  • Add succinic anhydride (e.g., 10 equivalents per hydroxyl group) and a catalytic amount of pyridine to the suspension.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 48 hours.

  • After cooling, collect the solid by filtration.

  • Wash the modified COF extensively with anhydrous acetone and DMF to remove unreacted succinic anhydride and pyridine.

  • Dry the carboxyl-functionalized COF under vacuum at 60 °C overnight.

Characterization of Parent and Modified COFs

Thorough characterization is essential to confirm the successful synthesis and modification of the COFs.

Characterization TechniquePurposeExpected Outcome for Parent COFExpected Outcome for Modified COF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and long-range order of the framework.A crystalline pattern with distinct peaks corresponding to the expected structure.Retention of crystallinity, although some decrease in peak intensity may be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the material.Broad O-H stretching band, B-O stretching for boronate ester linkage.Appearance of a C=O stretching band from the new carboxyl groups and a C-O-C stretching band from the ester linkage.
Solid-State 13C NMR Spectroscopy To probe the local chemical environment of carbon atoms.Resonances corresponding to the aromatic carbons of the benzenetetrol and linker units.Appearance of new resonances corresponding to the carbonyl and aliphatic carbons of the succinic acid moiety.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume.High surface area and porosity.A decrease in surface area and pore volume due to the introduction of functional groups within the pores.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material.High thermal stability.A change in the thermal degradation profile, which can be used to quantify the degree of functionalization.[8]

Application in Drug Delivery

The functionalized COFs can be used as nanocarriers for the loading and controlled release of therapeutic agents. The introduced functional groups can enhance drug loading capacity through specific interactions (e.g., hydrogen bonding) and can trigger drug release in response to specific stimuli like pH changes.

Experimental Protocol: Drug Loading and In Vitro Release

This protocol details the loading of a model anticancer drug, 5-Fluorouracil (5-FU), and its subsequent release in a simulated physiological environment.[8]

Materials:

  • Carboxyl-functionalized COF

  • 5-Fluorouracil (5-FU)

  • Hexane

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis Spectrophotometer

Drug Loading:

  • Suspend the carboxyl-functionalized COF (e.g., 50 mg) in a hexane solution of 5-FU (e.g., 5 mL, 0.1 M).

  • Stir the suspension at room temperature for 24 hours in a sealed vial to prevent solvent evaporation.

  • Collect the drug-loaded COF by centrifugation or filtration.

  • Wash the solid with fresh hexane to remove any surface-adsorbed drug.

  • Dry the 5-FU-loaded COF under vacuum at room temperature.

  • Determine the drug loading content and efficiency using TGA or by analyzing the concentration of the supernatant via UV-Vis spectrophotometry.[8]

In Vitro Drug Release:

  • Suspend a known amount of the 5-FU-loaded COF (e.g., 10 mg) in a specific volume of PBS (e.g., 10 mL) at pH 7.4 (simulating physiological pH) and pH 5.5 (simulating the acidic tumor microenvironment).

  • Incubate the suspension at 37 °C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Determine the concentration of 5-FU in the collected aliquots using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization and drug delivery studies of post-synthetically modified COFs.

Table 1: Physicochemical Properties of Parent and Modified COFs

COF MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)
Parent Benzenetetrol-COF1500 - 25000.8 - 1.5
Carboxyl-functionalized COF800 - 15000.5 - 1.0

Table 2: Drug Loading and Release Data for Functionalized COFs

DrugCOF CarrierDrug Loading Content (wt%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
5-FluorouracilCarboxyl-functionalized COF~12%[9]~30%~70%
DoxorubicinCarboxyl-functionalized COF~32%[8]~40%~80%
IbuprofenAmine-functionalized COF~20%[9]~60%~65%
CisplatinAmine-functionalized COF---

Note: The data presented are representative values from the literature and may vary depending on the specific COF, drug, and experimental conditions.

Visualizations

Workflow for Post-Synthetic Modification and Drug Delivery Application

G cluster_synthesis COF Synthesis cluster_psm Post-Synthetic Modification cluster_drug_delivery Drug Delivery Application 1_2_4_5_Benzenetetrol This compound Parent_COF Parent Hydroxyl-Rich COF 1_2_4_5_Benzenetetrol->Parent_COF Solvothermal Synthesis Linker Linker (e.g., PDBA) Linker->Parent_COF Solvothermal Synthesis Functionalized_COF Carboxyl-Functionalized COF Parent_COF->Functionalized_COF Esterification Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Functionalized_COF Drug_Loaded_COF Drug-Loaded COF Functionalized_COF->Drug_Loaded_COF Drug Loading Drug_Molecule Drug Molecule (e.g., 5-FU) Drug_Molecule->Drug_Loaded_COF In_Vitro_Release In Vitro Release Study Drug_Loaded_COF->In_Vitro_Release

Caption: Workflow of COF synthesis, modification, and drug delivery.

Cellular Uptake and Intracellular Drug Release Pathway

G Drug_Loaded_COF Drug-Loaded COF Nanoparticle Cell_Membrane Cancer Cell Membrane Drug_Loaded_COF->Cell_Membrane Targeting Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (pH ~6.0-6.5) Endocytosis->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Drug_Release pH-Triggered Drug Release Lysosome->Drug_Release Drug_Action Drug Action on Cellular Targets (e.g., DNA, enzymes) Drug_Release->Drug_Action Apoptosis Cellular Apoptosis Drug_Action->Apoptosis

Caption: Cellular uptake and pH-triggered drug release from COFs.

Conclusion

Post-synthetic modification of COFs derived from this compound provides a versatile platform for the development of advanced drug delivery systems. The ability to introduce a variety of functional groups allows for the fine-tuning of drug loading, release kinetics, and biocompatibility. The protocols and data presented herein serve as a valuable resource for researchers in materials science, chemistry, and pharmacology to further explore the potential of these novel materials in therapeutic applications.

References

Application Notes and Protocols for Porosity Analysis of 1,2,4,5-Benzenetetrol-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4,5-Benzenetetrol is a versatile building block for the synthesis of novel porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1][2] The unique structural characteristics of these materials, originating from the geometry and functionality of the benzenetetrol linker, lead to diverse porous architectures with tunable pore sizes and high surface areas.[1][2] These properties are critical for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[3][4][5]

This document provides detailed application notes and experimental protocols for the characterization of the porosity of this compound-based materials. The primary techniques covered are Gas Sorption Analysis, Mercury Porosimetry, and Electron Microscopy.

Logical Workflow for Porosity Analysis

The selection of an appropriate analytical technique for porosity characterization depends on the expected pore size range and the nature of the material. The following diagram illustrates a logical workflow for choosing the most suitable method(s).

Porosity_Analysis_Workflow start Start: Characterize Porosity of This compound-Based Material technique_selection Select Analytical Technique(s) based on expected pore size start->technique_selection gas_sorption Gas Sorption Analysis (N2, Ar, CO2) Micropores (<2 nm) Mesopores (2-50 nm) technique_selection->gas_sorption Microporous/Mesoporous Materials mercury_porosimetry Mercury Porosimetry Mesopores (2-50 nm) Macropores (>50 nm) technique_selection->mercury_porosimetry Mesoporous/Macroporous Materials electron_microscopy Electron Microscopy (SEM, TEM) Visual confirmation of porosity Morphology and structure technique_selection->electron_microscopy All materials for visual confirmation data_analysis Data Analysis and Interpretation gas_sorption->data_analysis mercury_porosimetry->data_analysis electron_microscopy->data_analysis reporting Reporting: - BET Surface Area - Pore Volume - Pore Size Distribution data_analysis->reporting

Caption: Logical workflow for selecting porosity analysis techniques.

Data Presentation

The following table summarizes typical quantitative data obtained from the porosity analysis of a hypothetical this compound-based material. This serves as an example for data presentation and comparison.

ParameterGas Sorption (N₂ at 77 K)Mercury Porosimetry
Surface Area
BET Surface Area (m²/g)1877 ± 20[6]Not Applicable
Langmuir Surface Area (m²/g)2061 ± 218[6]Not Applicable
Pore Volume
Total Pore Volume (cm³/g)0.88 ± 0.04 (at P/P₀ = 0.95)[6]1.25
Micropore Volume (cm³/g)0.65Not reliably measured
Mesopore Volume (cm³/g)0.230.80
Macropore Volume (cm³/g)Not Applicable0.45
Pore Size
Average Pore Diameter (nm)1.9 (from NLDFT)[6]20
Pore Size Distribution Range (nm)1.5 - 3.05 - 200

Application Notes and Experimental Protocols

Gas Sorption Analysis

Application Note:

Gas sorption analysis is a powerful technique for determining the specific surface area and pore size distribution of microporous (< 2 nm) and mesoporous (2-50 nm) materials.[7] The method is based on the physisorption of an inert gas, typically nitrogen at 77 K, onto the surface of the material. The amount of gas adsorbed at different relative pressures is used to calculate the surface area using the Brunauer-Emmett-Teller (BET) theory and the pore size distribution using models like Non-Local Density Functional Theory (NLDFT).[6] For this compound-based materials, which often exhibit high microporosity, this technique is essential for a comprehensive understanding of their porous structure.

Experimental Workflow:

Gas_Sorption_Workflow start Start: Sample Preparation degassing Degassing (Activation) - Remove solvent and impurities - Typically 120-200 °C under vacuum start->degassing measurement Isotherm Measurement - N2 or Ar at 77 K - Measure gas uptake at  various relative pressures degassing->measurement data_processing Data Processing - BET analysis for surface area - NLDFT/BJH for pore size distribution measurement->data_processing results Results: - Isotherm plot - Surface area (m²/g) - Pore volume (cm³/g) - Pore size distribution data_processing->results

Caption: Workflow for gas sorption analysis.

Detailed Protocol:

  • Sample Preparation and Activation:

    • Accurately weigh 50-100 mg of the this compound-based material into a sample tube.

    • Activate the sample by heating under high vacuum to remove any guest molecules (e.g., solvent, water) from the pores. A typical activation procedure involves heating the sample at 150 °C for 12 hours under vacuum.[8] The specific temperature and time should be optimized to avoid decomposition of the material.

    • After activation, reweigh the sample to determine the activated mass.

  • Isotherm Measurement:

    • Transfer the sample tube to the analysis port of a gas sorption analyzer.

    • Perform a nitrogen adsorption-desorption isotherm measurement at 77 K. The analysis typically covers a relative pressure (P/P₀) range from 10⁻⁷ to 1.0.

    • For microporous materials, it is recommended to use argon adsorption at 87 K for more accurate pore size analysis.

  • Data Analysis:

    • Calculate the specific surface area using the BET equation in the relative pressure range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to 1.0 (e.g., P/P₀ = 0.99).

    • Calculate the pore size distribution using an appropriate model, such as NLDFT, which is well-suited for microporous and mesoporous materials.

Mercury Porosimetry

Application Note:

Mercury porosimetry is a technique used to characterize mesoporous and macroporous materials.[9][10][11] It is based on the principle that a non-wetting liquid (mercury) will only intrude into pores under external pressure. The pressure required for intrusion is inversely proportional to the pore size. This method is particularly useful for materials with larger pores that are beyond the range of gas sorption analysis. For some this compound-based materials that may form larger aggregates or have hierarchical pore structures, mercury porosimetry can provide valuable information on the interparticle and larger intraparticle porosity. However, caution should be exercised as the high pressures applied can potentially damage fragile framework structures.[9]

Experimental Workflow:

Mercury_Porosimetry_Workflow start Start: Sample Preparation degassing Degassing - Remove moisture and trapped gases start->degassing loading Sample Loading - Place sample in penetrometer - Evacuate and fill with mercury degassing->loading intrusion Mercury Intrusion - Apply increasing pressure - Record volume of intruded mercury loading->intrusion extrusion Mercury Extrusion (Optional) - Decrease pressure - Record volume of extruded mercury intrusion->extrusion data_analysis Data Analysis - Washburn equation to relate  pressure to pore size extrusion->data_analysis results Results: - Intrusion/Extrusion curve - Pore volume (cm³/g) - Pore size distribution data_analysis->results

Caption: Workflow for mercury porosimetry analysis.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample is dry and free of moisture by degassing, typically under vacuum at a temperature that does not damage the material.[11]

    • Weigh an appropriate amount of the sample and place it into the penetrometer bulb. The sample must be rigid enough to withstand high pressures without collapsing.[9]

  • Analysis:

    • Place the penetrometer into the low-pressure port of the porosimeter and evacuate.

    • Fill the penetrometer with mercury.

    • Gradually increase the pressure, causing mercury to intrude into the pores. The volume of intruded mercury is recorded as a function of the applied pressure.

    • For high-pressure analysis, transfer the penetrometer to the high-pressure chamber and continue the intrusion to higher pressures.

    • Optionally, the pressure can be decreased to obtain a mercury extrusion curve.

  • Data Analysis:

    • The relationship between the applied pressure and the pore diameter is described by the Washburn equation.

    • The data is used to generate plots of cumulative pore volume versus pore diameter and the pore size distribution.

Electron Microscopy (SEM and TEM)

Application Note:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are direct imaging techniques that provide visual information about the morphology, particle size, and porous structure of materials.[12] SEM is used to visualize the surface topography and the macroporous structure of the material, while TEM can provide higher resolution images of the internal pore structure, including mesopores and sometimes larger micropores. For this compound-based materials, these techniques are invaluable for confirming the presence of porosity and for understanding the overall morphology of the synthesized material.

Experimental Workflow:

Electron_Microscopy_Workflow start Start: Sample Preparation mounting Mounting - Disperse powder on conductive tape (SEM) - Disperse on a TEM grid start->mounting coating Conductive Coating (for non-conductive samples) - Sputter a thin layer of gold or carbon mounting->coating imaging Imaging - Acquire images at different magnifications coating->imaging analysis Image Analysis - Observe morphology and pore structure imaging->analysis

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 1,2,4,5-Benzenetetrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4,5-Benzenetetrol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of 2,5-dihydroxy-1,4-benzoquinone. The two primary approaches are:

  • Tin-mediated reduction in the presence of hydrochloric acid. This is a classic and reliable method.[1]

  • Catalytic hydrogenation , typically using a platinum-based catalyst like PtO₂ in a suitable solvent such as tetrahydrofuran (THF).[2]

Q2: What is the expected yield for the synthesis of this compound?

A2: The expected yield can vary significantly depending on the chosen method and optimization of reaction conditions.

  • The tin-mediated reduction in hydrochloric acid has reported yields ranging from 30% to 74%.[3][4][5]

  • Catalytic hydrogenation has been reported to achieve higher yields, typically between 70% and 90%.[2]

Q3: My final product is a dark oil or an impure solid instead of white crystals. What could be the cause?

A3: this compound is highly sensitive to oxidation, especially when in solution.[2] The formation of a dark oil or an impure, discolored solid often indicates oxidation of the final product. To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to minimize the exposure of the product to air, particularly during filtration and solvent removal steps.[2]

Q4: Can the quality of the starting material, 2,5-dihydroxy-1,4-benzoquinone, affect the yield?

A4: Yes, the purity of the starting material is critical. Impurities in the 2,5-dihydroxy-1,4-benzoquinone can lead to side reactions and the formation of byproducts, which will lower the overall yield and complicate the purification of the desired this compound. It is recommended to use high-purity starting material or to purify it before use.

Troubleshooting Guides

Low Yield in Tin-Mediated Reduction

Problem: The yield of this compound is significantly lower than the expected 30-74% range when using the tin and hydrochloric acid method.

Potential CauseRecommended Solution
Incomplete Reaction - Ensure the tin powder is fresh and finely divided to maximize surface area. - Vigorously stir the reaction mixture to ensure proper mixing of the suspension.[3][6] - Confirm that the reaction is heated to the appropriate temperature (around 100°C) for a sufficient duration (at least 1 hour after the initial effervescence ceases).[3][6]
Product Loss During Workup - Perform the hot filtration quickly to prevent premature crystallization of the product in the filter funnel.[3][6] - Cool the filtrate on ice for at least 30 minutes to ensure maximum precipitation of the product before filtration.[3][6] - When recrystallizing from THF, use a minimal amount of hot solvent to dissolve the crude product to avoid losing product in the mother liquor.[3][6]
Oxidation of the Product - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup process.[3][6] - Use degassed solvents to minimize dissolved oxygen.
Side Reactions - Ensure the correct stoichiometry of reagents is used. An excess of tin can sometimes lead to the formation of organotin byproducts that are difficult to remove.
Low Yield in Catalytic Hydrogenation

Problem: The yield of this compound is below the expected 70-90% range when using catalytic hydrogenation.

Potential CauseRecommended Solution
Catalyst Inactivity - Pre-hydrogenate the PtO₂ catalyst until hydrogen uptake ceases to ensure it is fully activated before adding the starting material.[2] - Ensure the catalyst has not been poisoned by impurities in the starting material or solvent. Use high-purity reagents and solvents.
Incomplete Hydrogen Uptake - Monitor the hydrogen uptake using a gas burette to ensure the theoretical volume of hydrogen is consumed.[2] - The reaction is indicated by a color change from brown to orange to a faint yellow.[2] If the color does not lighten, the reaction may be stalled.
Product Loss During Isolation - After decanting the solution from the catalyst, distill off approximately half of the solvent under an inert atmosphere.[2] - Cool the concentrated solution in the absence of air to induce crystallization.[2] The product often crystallizes with THF, which can be removed by heating under reduced pressure.[2]
Oxidation of the Product - As with the tin reduction, it is critical to maintain an inert atmosphere throughout the reaction, filtration, and isolation steps to prevent oxidation of the electron-rich product.[2]

Experimental Protocols

Tin-Mediated Reduction of 2,5-dihydroxy-1,4-benzoquinone

This protocol is adapted from literature procedures that report yields around 30-32%.[3][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend 2,5-dihydroxy-1,4-benzoquinone (e.g., 2.428 g, 17.3 mmol) in concentrated hydrochloric acid (e.g., 54 ml).

  • Reagent Addition: Stir the gold-colored suspension for 30 minutes. Add tin metal powder (e.g., 2.1885 g, 18.4 mmol) in portions. Vigorous effervescence will occur, and the suspension will turn grey.

  • Reaction: Stir the mixture for 10 minutes until the bubbling subsides. Then, heat the reaction to 100°C for 1 hour, during which the mixture will darken and bubble vigorously.

  • Workup and Purification:

    • Allow the mixture to cool slightly and then perform a hot filtration under reduced pressure to obtain a yellow filtrate.

    • Cool the filtrate on ice for 30 minutes to precipitate white crystals of this compound.

    • Collect the crystals by filtration.

    • For further purification, dissolve the crude product in a minimum amount of hot tetrahydrofuran (THF), filter while hot, and then cool the filtrate on ice.

    • Collect the purified white crystals by filtration, wash with ice-cold THF, and dry under vacuum.

Catalytic Hydrogenation of 2,5-dihydroxy-1,4-benzoquinone

This protocol is based on a method reported to yield 70-90% of the product.[2]

  • Catalyst Activation: In a hydrogenation flask, place PtO₂ catalyst and flush the system with hydrogen gas. Stir the catalyst in the solvent (THF) and pre-hydrogenate until no more hydrogen is consumed.

  • Reaction: Add a solution of 2,5-dihydroxy-1,4-benzoquinone (e.g., 0.357 mol) in THF (e.g., 3 L) to the activated catalyst. Allow the solution to take up hydrogen, monitoring the consumption with a gas burette. The reaction should proceed for approximately four hours, with the solution color changing from brown to faintly yellow.

  • Isolation and Purification:

    • Once hydrogen absorption slows significantly, stop the stirring and allow the catalyst to settle.

    • Under an inert atmosphere, decant the solution from the catalyst.

    • Distill off about half of the THF under a nitrogen atmosphere.

    • Cool the concentrated solution in the absence of air to allow the product to crystallize. The crystals will contain THF.

    • Filter the crystals and then heat them under reduced pressure (e.g., 12 mm Hg) at 30-60°C to remove the THF, yielding a white powder of this compound.

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Material Preparation cluster_reduction Reduction Step cluster_workup Workup and Purification Hydroquinone Hydroquinone 2,5-dihydroxy-1,4-benzoquinone 2,5-dihydroxy-1,4-benzoquinone Hydroquinone->2,5-dihydroxy-1,4-benzoquinone Oxidation (e.g., H2O2, NaOH) Tin_HCl Tin / HCl Reduction 2,5-dihydroxy-1,4-benzoquinone->Tin_HCl Method 1 Catalytic_Hydrogenation Catalytic Hydrogenation (PtO2, H2) 2,5-dihydroxy-1,4-benzoquinone->Catalytic_Hydrogenation Method 2 Crude_Product Crude this compound Tin_HCl->Crude_Product Catalytic_Hydrogenation->Crude_Product Purified_Product Pure this compound Crude_Product->Purified_Product Recrystallization (e.g., THF)

Caption: General synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_Reaction_Completion Incomplete Reaction? Low_Yield->Check_Reaction_Completion Check_Workup Product Loss During Workup? Low_Yield->Check_Workup Check_Oxidation Product Oxidation? Low_Yield->Check_Oxidation Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stirring) Check_Reaction_Completion->Optimize_Conditions Yes Improve_Workup Refine Workup Technique (Filtration, Crystallization) Check_Workup->Improve_Workup Yes Inert_Atmosphere Implement/Improve Inert Atmosphere Technique Check_Oxidation->Inert_Atmosphere Yes

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Crystallinity of 1,2,4,5-Benzenetetrol-Based COFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,4,5-Benzenetetrol-based Covalent Organic Frameworks (COFs), with a focus on improving crystallinity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in COF synthesis?

A1: this compound, also known as 1,2,4,5-tetrahydroxybenzene, is a polyhydroxy aromatic compound. Its molecular structure, featuring four hydroxyl groups on a benzene ring, makes it an excellent building block or "node" for constructing extended crystalline networks in COFs. The symmetrical arrangement of these hydroxyl groups allows for predictable and controlled polymerization, leading to the formation of highly ordered, porous frameworks.[1]

Q2: What are the most common linkages formed with this compound in COFs?

A2: this compound is commonly used to form boronate ester linkages by reacting with boronic acids. This reaction is reversible, which is crucial for the "error-correction" and "proofreading" processes during synthesis that lead to higher crystallinity.

Q3: Why is the crystallinity of COFs important?

A3: The crystallinity of COFs is directly related to their performance in various applications. A highly crystalline COF will have a well-defined and ordered pore structure, leading to a higher surface area, more accessible active sites, and improved properties for applications such as gas storage, separation, catalysis, and sensing.

Q4: What are the key factors that influence the crystallinity of this compound-based COFs?

A4: Several factors can significantly impact the final crystallinity of your COF. These include:

  • Monomer Purity: The purity of the this compound and the corresponding linker (e.g., diboronic acid) is critical. Impurities can disrupt the polymerization process and introduce defects into the framework.[1]

  • Reaction Kinetics: The rate of the polymerization reaction plays a crucial role. Slower reaction rates often favor the formation of more crystalline materials by allowing for reversible bond formation and error correction.

  • Solvent System: The choice of solvent or solvent mixture can influence monomer solubility and the kinetics of the reaction.

  • Use of Modulators: Additives, known as modulators, can be used to control the reaction rate and improve crystallinity.

  • Reaction Temperature and Time: These parameters need to be optimized to balance the kinetics of polymerization and crystallization.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound-based COFs and provides potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or no crystallinity (amorphous product) 1. Monomer Impurity: The this compound or boronic acid linker may contain impurities.1. Purify Monomers: Recrystallize the this compound monomer to remove any residual tin from the synthesis or other impurities. Ensure the purity of the boronic acid linker through appropriate purification techniques.[1]
2. Fast Reaction Rate: The polymerization reaction is proceeding too quickly, leading to kinetically trapped amorphous structures.2. Introduce a Modulator: Add a monofunctional analogue of one of the monomers (e.g., a simple monoboronic acid) to the reaction mixture. This will compete for reactive sites and slow down the overall polymerization rate, allowing for more ordered growth.
3. Optimize Solvent System: Use a solvent system that ensures the monomers are in solution but does not drive the reaction too quickly. A mixture of solvents can sometimes be beneficial.
4. Lower Reaction Temperature: Reducing the reaction temperature can slow down the kinetics and favor the formation of the thermodynamically stable crystalline product.
Low Product Yield 1. Suboptimal Reaction Conditions: The reaction time, temperature, or monomer concentrations may not be ideal.1. Adjust Reaction Parameters: Systematically vary the reaction time and temperature to find the optimal conditions for your specific COF. Ensure the correct stoichiometric ratio of monomers.
2. Poor Solubility of Monomers: The monomers may not be sufficiently soluble in the chosen solvent, leading to incomplete reaction.2. Screen Solvents: Experiment with different solvents or solvent mixtures to improve monomer solubility.
Difficulty in Product Purification 1. Contamination with Amorphous Polymer: The desired crystalline COF may be mixed with amorphous byproducts.1. Thorough Washing: After filtration, wash the crude product extensively with the reaction solvent and other suitable solvents to remove unreacted monomers and any soluble amorphous oligomers.
2. Residual Catalyst or Modulator: The catalyst or modulator used in the synthesis may be trapped within the pores of the COF.2. Soxhlet Extraction: Perform Soxhlet extraction with an appropriate solvent to effectively remove trapped molecules from the COF pores.

Experimental Protocols

Synthesis of this compound Monomer

A common method for synthesizing this compound is through the reduction of 2,5-dihydroxy-1,4-benzoquinone.[1]

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone

  • Concentrated Hydrochloric Acid

  • Tin metal powder

  • Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, mix 2,5-dihydroxy-1,4-benzoquinone with concentrated hydrochloric acid and stir for 30 minutes to form a suspension.

  • Add tin metal powder to the suspension. This will cause vigorous effervescence.

  • Stir the mixture until the bubbling ceases, then heat to 100°C for 1 hour.

  • Allow the mixture to cool slightly and then filter it while hot under reduced pressure.

  • Cool the filtrate on ice for 30 minutes to precipitate white crystals of this compound.

  • For further purification, dissolve the crude product in a minimum amount of hot THF, filter, and then cool on ice to recrystallize.

  • Collect the white crystals by filtration, wash with ice-cold THF, and dry under vacuum.

Synthesis of a Highly Crystalline this compound-based Boronate Ester COF

This protocol is a general guideline and may require optimization for specific linker molecules.

Materials:

  • This compound

  • A suitable diboronic acid linker (e.g., 1,4-benzenediboronic acid)

  • A solvent system (e.g., a mixture of mesitylene and dioxane)

  • Aqueous acetic acid (as a catalyst)

Procedure:

  • In a Pyrex tube, add this compound and the diboronic acid linker in the desired stoichiometric ratio.

  • Add the solvent mixture (e.g., mesitylene:dioxane, 1:1 v/v) to the tube.

  • Add a specific volume of aqueous acetic acid (e.g., 6 M) as a catalyst. The amount of catalyst will need to be optimized.

  • Flash freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame seal the tube.

  • Heat the sealed tube in an oven at a specific temperature (e.g., 120°C) for a set period (e.g., 3-7 days).

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product thoroughly with an appropriate solvent (e.g., acetone, THF) to remove any unreacted monomers and soluble oligomers.

  • Dry the final COF product under vacuum at an elevated temperature (e.g., 120°C).

Quantitative Data Summary

The following table summarizes typical characterization data for a highly crystalline this compound-based COF. The specific values will vary depending on the linker used and the reaction conditions.

PropertyTypical Value RangeCharacterization Technique
BET Surface Area 500 - 1500 m²/gNitrogen Physisorption
Pore Volume 0.3 - 0.8 cm³/gNitrogen Physisorption
Pore Size 1.0 - 2.5 nmNitrogen Physisorption
Crystallinity Sharp peaks in PXRD patternPowder X-ray Diffraction (PXRD)

Visualizations

Experimental Workflow for COF Synthesis

experimental_workflow cluster_monomers Monomer Preparation cluster_reaction COF Synthesis cluster_purification Purification & Activation monomer1 This compound reaction_setup Reaction Setup (Solvent, Catalyst) monomer1->reaction_setup monomer2 Diboronic Acid Linker monomer2->reaction_setup heating Heating (e.g., 120°C, 3-7 days) reaction_setup->heating filtration Filtration & Washing heating->filtration drying Drying under Vacuum filtration->drying product Crystalline COF drying->product crystallinity_factors cluster_positive Positive Influences cluster_negative Negative Influences center_node COF Crystallinity impurities Monomer Impurities center_node->impurities fast_kinetics Fast Reaction Kinetics center_node->fast_kinetics irreversible_reaction Irreversible Side Reactions center_node->irreversible_reaction suboptimal_temp Suboptimal Temperature center_node->suboptimal_temp high_purity High Monomer Purity high_purity->center_node slow_kinetics Slow Reaction Kinetics slow_kinetics->center_node reversible_reaction Reversible Linkage Formation reversible_reaction->center_node optimal_temp Optimal Temperature optimal_temp->center_node modulator Use of Modulators modulator->center_node

References

Technical Support Center: Purification of Crude 1,2,4,5-Benzenetetrol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 1,2,4,5-benzenetetrol via recrystallization. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Tetrahydrofuran (THF) is a commonly cited and effective solvent for the recrystallization of this compound.[1] The crude product is typically dissolved in a minimal amount of hot THF, followed by cooling to induce crystallization. Glacial acetic acid has also been mentioned as a potential recrystallization solvent.

Q2: My crude this compound is colored (e.g., yellow, brown, or grey). What causes this and how can I remove the color?

A2: this compound is a polyhydroxylated phenol and is highly susceptible to oxidation, which can lead to the formation of colored impurities. The precursor, 2,5-dihydroxy-1,4-benzoquinone, is also colored. To decolorize the solution, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.

Q3: What are the common impurities in crude this compound?

A3: Common impurities may include unreacted starting materials, such as 2,5-dihydroxy-1,4-benzoquinone, residual tin salts if tin is used as the reducing agent, and various oxidation byproducts.

Q4: What is the expected yield for the recrystallization of this compound?

A4: The yield can vary depending on the purity of the crude material and the specific conditions of the recrystallization. In one documented procedure, a yield of approximately 30% was reported after recrystallization from tetrahydrofuran.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated (too much solvent was added).- The cooling process is too slow, or the solution is supersaturated.- If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.- To induce crystallization in a supersaturated solution, try scratching the inside of the flask with a glass rod at the surface of the solution. If that fails, add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. - The boiling point of the recrystallization solvent is higher than the melting point of the solute.- The presence of significant impurities can lower the melting point of the mixture.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different recrystallization solvent with a lower boiling point.- If impurities are suspected, consider a preliminary purification step or a second recrystallization.
The recrystallized product is still colored. - The amount of activated charcoal used was insufficient.- The colored impurity has similar solubility to the product.- Repeat the recrystallization, ensuring the use of a fresh batch of activated charcoal.- Consider an alternative purification method, such as column chromatography, if the colored impurity cannot be removed by recrystallization.
Low recovery of the purified product. - Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- To avoid premature crystallization during hot filtration, ensure the funnel and receiving flask are pre-heated.

Data Presentation

Solubility of this compound
Solvent Solubility Notes
WaterVery SolubleThe high polarity and multiple hydroxyl groups allow for significant hydrogen bonding with water.
EthanolVery SolubleSimilar to water, its polar protic nature makes it a good solvent.
Diethyl EtherVery SolubleA polar aprotic solvent that can effectively dissolve this compound.
Tetrahydrofuran (THF)SolubleA common and effective solvent for recrystallization.
DioxaneSolubleAnother suitable polar aprotic solvent.
Glacial Acetic AcidSolubleCan be used as a recrystallization solvent.

Experimental Protocols

Recrystallization of Crude this compound

This protocol is based on a literature procedure for the purification of this compound synthesized from the reduction of 2,5-dihydroxy-1,4-benzoquinone.[1]

Materials:

  • Crude this compound

  • Tetrahydrofuran (THF), reagent grade

  • Activated charcoal (optional, for colored solutions)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot tetrahydrofuran (THF) to the flask while gently heating and swirling until the solid is completely dissolved.

  • Optional (for colored solutions): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If activated charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this time.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of ice-cold THF to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Experimental Workflow for Recrystallization

G Workflow for the Recrystallization of this compound A Dissolve crude product in minimal hot THF B Hot gravity filtration (if necessary) A->B C Cool filtrate to room temperature B->C D Cool in ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with ice-cold THF E->F G Dry purified crystals F->G

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree for Recrystallization start Problem during recrystallization q1 Do crystals form upon cooling? start->q1 a1_yes Proceed to filtration q1->a1_yes Yes q2 Is the solution supersaturated? q1->q2 No q3 Did the product 'oil out'? a1_yes->q3 a2_yes Scratch flask or add seed crystal q2->a2_yes Yes a2_no Too much solvent. Evaporate some solvent and cool again. q2->a2_no No a3_yes Reheat, add more solvent, and cool slowly q3->a3_yes Yes a3_no Is the product still colored? q3->a3_no No a4_yes Repeat recrystallization with activated charcoal a3_no->a4_yes Yes a4_no Low yield? a3_no->a4_no No a5_yes Minimize solvent volume in future attempts a4_no->a5_yes Yes a5_no Purification successful a4_no->a5_no No

Caption: A decision tree to guide troubleshooting common issues in recrystallization.

References

Technical Support Center: Optimizing Solvothermal Synthesis of COF-790

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solvothermal synthesis of COF-790. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the established solvothermal synthesis protocol for COF-790?

A1: The most widely cited protocol for the solvothermal synthesis of COF-790 involves the reaction of 1,3,5-trimethyl-2,4,6-tris(4-formylphenyl)benzene (TTFB) and 1,1,2,2-tetrakis(4-aminophenyl)ethene (ETTA) in a 4:3 molar ratio. The reaction is typically carried out in a 3:1 (v/v) mixture of nitrobenzene and mesitylene at 85°C for 72 hours.[1][2] A modulator, such as p-toluidine, may also be added to the reaction mixture.[3]

Q2: What is the expected yield and surface area of COF-790 under optimal conditions?

A2: Under the established protocol, a yield of approximately 22% can be expected.[2][3] The resulting COF-790 should exhibit a high Brunauer-Emmett-Teller (BET) surface area, typically around 2650 m²/g.[2][4]

Q3: Why is the conformational design of the building units critical for the synthesis of crystalline COF-790?

A3: The key to forming a crystalline COF-790 lies in the pre-designed conformation of the triangular (TTFB) and square (ETTA) building units, which should result in dihedral angles in the range of 75-90°.[4] If linkers lacking this specific conformational information are used, the reaction is likely to yield an amorphous product.[3] This is because the defined geometry of the linkers directs the self-assembly process towards the thermodynamically stable, crystalline fjh topology.

Q4: What are the primary characterization techniques to confirm the successful synthesis of COF-790?

A4: The successful synthesis of COF-790 should be confirmed by a suite of characterization techniques including:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and identify the correct phase.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine linkages (around 1628 cm⁻¹) and the absence of aldehyde starting material (around 1692 cm⁻¹).[3]

  • Solid-State ¹³C NMR Spectroscopy: To confirm the formation of the imine bond (peak around 161.7 ppm) and the disappearance of the aldehyde carbon signal.[3]

  • Nitrogen Sorption Analysis: To determine the BET surface area and porosity.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology of the COF crystals.

II. Troubleshooting Guide

This guide addresses common issues encountered during the solvothermal synthesis of COF-790, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield (<15%) 1. Incomplete reaction. 2. Suboptimal reaction time or temperature. 3. Loss of product during workup and purification. 4. Impurities in starting materials or solvents.1. Ensure accurate stoichiometry of reactants (4:3 molar ratio of TTFB:ETTA). 2. Optimize reaction time (e.g., extend to 96 hours) and temperature (e.g., increase to 90-100°C), monitoring for product formation. 3. Handle the product carefully during filtration and washing steps. Use appropriate solvents for washing to minimize product loss. 4. Use high-purity starting materials and anhydrous solvents.
Poor Crystallinity or Amorphous Product 1. Incorrect conformation of building units. 2. Suboptimal solvent system. 3. Reaction temperature is too high or too low. 4. Insufficient reaction time for thermodynamic product formation. 5. Presence of water or other impurities that interfere with crystallization.1. Ensure the use of TTFB and ETTA with the correct pre-designed conformation to achieve the required dihedral angles. 2. While nitrobenzene:mesitylene (3:1) is standard, consider slight variations in the ratio. The choice of solvent is crucial for controlling reaction rates to obtain the thermodynamic, ordered crystalline product. 3. Systematically vary the reaction temperature within a range of 80-120°C to find the optimal condition for crystallization. 4. Extend the reaction time to allow for the reversible imine bond formation to self-correct and form a crystalline structure. 5. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of water and oxygen.
Presence of Impurities in the Final Product 1. Unreacted starting materials (TTFB or ETTA). 2. Trapped solvent molecules within the pores. 3. Formation of undesired side products or alternative COF phases.1. Confirm the absence of aldehyde C=O stretching (around 1692 cm⁻¹) and amine N-H stretching in the FTIR spectrum. 2. Perform a thorough solvent exchange procedure after synthesis. This typically involves washing with N,N'-dimethylformamide (DMF), followed by methanol and chloroform, before activation.[2] 3. Analyze the PXRD pattern for unexpected peaks. Optimize the reaction conditions (temperature, time, solvent) to favor the formation of the desired fjh topology.
Low Surface Area 1. Poor crystallinity or amorphous nature of the product. 2. Incomplete activation of the COF. 3. Pore collapse during activation. 4. Presence of residual starting materials or solvent in the pores.1. Address the issues leading to poor crystallinity as outlined above. 2. Ensure complete removal of guest molecules by activating the COF under dynamic vacuum at an appropriate temperature (e.g., 90°C) for a sufficient duration (e.g., 4 hours).[2] 3. Use a gentle activation procedure. Supercritical CO₂ drying can be a milder alternative to high-temperature vacuum activation to prevent pore collapse. 4. Implement a rigorous purification and solvent exchange protocol before activation.

III. Experimental Protocols

Detailed Solvothermal Synthesis of COF-790

This protocol is based on the established literature procedure.

Materials:

  • 1,3,5-trimethyl-2,4,6-tris(4-formylphenyl)benzene (TTFB)

  • 1,1,2,2-tetrakis(4-aminophenyl)ethene (ETTA)

  • Nitrobenzene (anhydrous)

  • Mesitylene (anhydrous)

  • p-Toluidine (optional modulator)

  • N,N'-Dimethylformamide (DMF)

  • Methanol

  • Chloroform

  • Pyrex tube

Procedure:

  • In a Pyrex tube, combine TTFB and ETTA in a 4:3 molar ratio.

  • Add a 3:1 (v/v) mixture of anhydrous nitrobenzene and mesitylene to the tube.

  • (Optional) Add a modulator, such as p-toluidine.

  • The tube is then subjected to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube in an oven at 85°C for 72 hours.

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The collected solid is washed sequentially with DMF, methanol, and chloroform.

  • The purified COF-790 is then activated by heating under dynamic vacuum at 90°C for 4 hours to yield a yellow powder.

IV. Visualizations

Experimental Workflow for COF-790 Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Activation cluster_3 Characterization A Combine TTFB and ETTA (4:3 molar ratio) B Add Nitrobenzene:Mesitylene (3:1 v/v) A->B C Optional: Add Modulator (p-Toluidine) B->C D Freeze-Pump-Thaw Cycles C->D E Seal Tube Under Vacuum D->E F Heat at 85°C for 72h E->F G Collect Precipitate by Filtration F->G H Solvent Exchange (DMF, MeOH, CHCl3) G->H I Activate under Vacuum at 90°C H->I J PXRD, FTIR, NMR, SEM, N2 Sorption I->J

Caption: Experimental workflow for the solvothermal synthesis of COF-790.

Troubleshooting Logic for Poor Crystallinity in COF-790 Synthesis

G Start Poor Crystallinity Observed in PXRD Q1 Check Linker Conformation (Dihedral Angle 75-90°)? Start->Q1 A1_Yes Verify Reaction Conditions Q1->A1_Yes Yes A1_No Synthesize/Purchase Correct Linkers Q1->A1_No No Q2 Optimal Solvent System Used (Nitrobenzene:Mesitylene 3:1)? A1_Yes->Q2 End Improved Crystallinity A1_No->End A2_Yes Optimize Temperature and Time Q2->A2_Yes Yes A2_No Use Recommended Solvent System Q2->A2_No No Q3 Reaction at 85°C for 72h? A2_Yes->Q3 A2_No->End A3_Yes Check for Impurities (e.g., Water) Q3->A3_Yes Yes A3_No Adjust Temperature/Time (e.g., 90°C, 96h) Q3->A3_No No Q4 Anhydrous Solvents & Inert Atmosphere Used? A3_Yes->Q4 A3_No->End A4_Yes Consider Using a Modulator Q4->A4_Yes Yes A4_No Ensure Anhydrous Conditions Q4->A4_No No A4_Yes->End A4_No->End

Caption: Decision-making workflow for troubleshooting poor crystallinity.

References

Preventing side reactions during the polymerization of 1,2,4,5-tetrahydroxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the polymerization of 1,2,4,5-tetrahydroxybenzene.

Troubleshooting Guides

This section addresses specific issues that may arise during the polymerization of 1,2,4,5-tetrahydroxybenzene, providing potential causes and recommended solutions.

Issue 1: Reaction Mixture Turns Dark Brown or Black, and the Resulting Polymer is Insoluble.

  • Question: My polymerization of 1,2,4,5-tetrahydroxybenzene resulted in a dark, insoluble material instead of the desired soluble polymer. What could be the cause, and how can I prevent this?

  • Answer: This issue is most likely due to the oxidation of the hydroxyl groups on the 1,2,4,5-tetrahydroxybenzene monomer to form quinone-like structures. These quinones can participate in uncontrolled side reactions, leading to extensive cross-linking and the formation of an insoluble, often colored, polymer network.

    Troubleshooting Steps:

    • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction system. This can be achieved by performing the entire polymerization process under a high-purity inert atmosphere, such as argon or nitrogen. It is recommended to de-gas all solvents and reagents thoroughly before use.

    • Monomer Purity: Ensure the 1,2,4,5-tetrahydroxybenzene monomer is of high purity and free from any oxidized impurities. If the monomer appears discolored, it should be purified, for example, by recrystallization under inert conditions.

    • Antioxidant Addition: The use of primary antioxidants, such as sterically hindered phenols, can help to scavenge any trace radicals that may initiate oxidation.[1][2][3][4] These antioxidants work by donating a hydrogen atom to neutralize free radicals, thus stopping the oxidative chain reaction.[2][4]

    • Low-Temperature Polymerization: Conducting the polymerization at lower temperatures can help to reduce the rate of oxidation side reactions. The optimal temperature will depend on the specific polymerization method and initiator used.

Issue 2: Premature Precipitation or Gelation of the Polymer During the Reaction.

  • Question: The polymer is precipitating out of solution or the entire reaction mixture is turning into a gel before reaching the desired molecular weight. How can I maintain solubility and prevent premature gelation?

  • Answer: Premature precipitation or gelation is a strong indicator of excessive and uncontrolled cross-linking. While some degree of cross-linking may be desired in the final material, its premature onset during polymerization leads to insoluble and difficult-to-process products.

    Troubleshooting Steps:

    • Monomer Concentration: High monomer concentrations can accelerate the rate of intermolecular cross-linking reactions.[5] Reducing the initial monomer concentration can favor linear chain growth over network formation.

    • Controlled Monomer Addition: Instead of adding all the monomer at once, a semi-batch or continuous addition of the monomer to the reaction mixture can help maintain a low instantaneous monomer concentration, thereby suppressing cross-linking.

    • Choice of Solvent: The solvent can play a crucial role in polymer solubility.[6][7][8] A solvent that is a good solvent for the growing polymer chains can help to keep them in solution and prevent aggregation and precipitation. For poly(1,2,4,5-tetrahydroxybenzene), polar aprotic solvents may be suitable.

    • Chain Transfer Agents: The addition of a chain transfer agent can help to control the molecular weight of the polymer and reduce the likelihood of forming highly cross-linked networks.[2][3]

Issue 3: Low Polymer Yield and/or Low Molecular Weight.

  • Question: My polymerization reaction is resulting in a low yield of polymer, or the molecular weight of the polymer is much lower than expected. What factors could be contributing to this?

  • Answer: Low polymer yield or low molecular weight can be caused by a variety of factors, including inefficient initiation, premature termination of growing polymer chains, or the presence of impurities that inhibit polymerization.

    Troubleshooting Steps:

    • Initiator Concentration and Type: The concentration and type of initiator are critical for achieving the desired polymerization rate and molecular weight.[5][9][10][11][12] An insufficient initiator concentration may lead to slow or incomplete polymerization, while an excessively high concentration can result in a high number of short polymer chains. The choice of initiator should be compatible with the polymerization conditions (e.g., temperature, solvent).

    • Reaction Time and Temperature: Polymerization is a kinetic process, and insufficient reaction time or a temperature that is too low for the chosen initiator may result in incomplete conversion of the monomer. Conversely, excessively high temperatures can lead to side reactions and polymer degradation.[5]

    • Purity of Reagents and Solvents: Impurities in the monomer, initiator, or solvent can act as inhibitors or chain transfer agents, leading to lower molecular weights and yields. Ensure all reagents and solvents are of high purity and are properly dried and de-gassed.

    • Monomer to Initiator Ratio: The ratio of monomer to initiator is a key parameter for controlling the degree of polymerization.[9] To obtain higher molecular weight polymers, a lower initiator concentration relative to the monomer concentration is generally required.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be concerned about during the polymerization of 1,2,4,5-tetrahydroxybenzene?

A1: The two main side reactions are:

  • Oxidation: The electron-rich hydroquinone moieties are highly susceptible to oxidation, leading to the formation of benzoquinone-type structures. This not only alters the desired chemical structure of the polymer but also introduces color and can lead to uncontrolled cross-linking.

  • Uncontrolled Cross-linking: Due to the presence of four hydroxyl groups, 1,2,4,5-tetrahydroxybenzene is a tetrafunctional monomer.[13][14] This high functionality can easily lead to the formation of a three-dimensional polymer network (gelation) early in the polymerization process if the reaction conditions are not carefully controlled.[1]

Q2: How can I minimize oxidation during polymerization?

A2: Minimizing oxidation is crucial for a successful polymerization. Key strategies include:

  • Rigorous Inert Atmosphere: Always work under a high-purity inert gas (e.g., argon or nitrogen) to exclude oxygen.

  • Degassing: Thoroughly degas all solvents and liquid reagents before use.

  • Use of Antioxidants: Incorporate a small amount of a primary antioxidant to scavenge any residual oxygen or free radicals.

  • Monomer Quality: Use high-purity, colorless 1,2,4,5-tetrahydroxybenzene.

Q3: What methods can be used to control the degree of cross-linking?

A3: Controlling cross-linking is essential to obtain a soluble, processable polymer. Consider the following approaches:

  • Monomer Concentration: Lowering the monomer concentration can favor intramolecular cyclization and linear chain growth over intermolecular cross-linking.[5]

  • Protecting Groups: Temporarily protecting two of the four hydroxyl groups on the 1,2,4,5-tetrahydroxybenzene monomer can reduce its functionality during polymerization, thus promoting linear chain growth. The protecting groups can then be removed from the resulting polymer.

  • Controlled Polymerization Techniques: Employing controlled polymerization methods can provide better control over the polymer architecture and molecular weight distribution, which can help to suppress gelation.[12]

  • Stoichiometric Control with a Co-monomer: Polymerizing 1,2,4,5-tetrahydroxybenzene with a difunctional co-monomer and carefully controlling the stoichiometry can help to limit the extent of cross-linking.

Q4: Are there any specific catalysts or initiators recommended for the polymerization of 1,2,4,5-tetrahydroxybenzene?

A4: The choice of catalyst or initiator will depend on the desired polymerization mechanism (e.g., oxidative coupling, condensation).

  • For oxidative polymerizations, catalysts based on transition metals like copper or iron in combination with an oxidant (e.g., air, hydrogen peroxide) are often used for phenol polymerization and could be adapted. However, these conditions also increase the risk of uncontrolled oxidation.

  • Enzymatic catalysis, for instance using laccases or peroxidases, can offer a milder and more selective route for polymerization, potentially reducing side reactions.[15]

  • For condensation polymerizations with a suitable co-monomer, standard catalysts for ester or ether formation could be employed, provided the reaction conditions are compatible with the sensitive hydroquinone moieties.

Data Presentation

Table 1: Influence of Reaction Parameters on Side Reactions and Polymer Properties

ParameterHigh Value EffectLow Value EffectRecommended Range (General Guidance)
Oxygen Concentration Increased oxidation, dark color, insolubilityMinimized side reactions, lighter color, better solubilityAs low as possible (<1 ppm)
Temperature Increased rate of both polymerization and side reactions (oxidation, cross-linking)Slower reaction rates, potentially better control over structureDependent on initiator/catalyst; generally lower temperatures are preferred
Monomer Concentration Increased likelihood of intermolecular cross-linking and gelationFavors linear chain growth and intramolecular cyclization0.1 - 1.0 M (solvent dependent)
Initiator/Catalyst Conc. Lower molecular weight, higher polydispersity, faster reactionHigher molecular weight, slower reaction, potentially incomplete conversionHighly dependent on the specific system; typically 1:100 to 1:1000 initiator to monomer ratio

Experimental Protocols

Protocol 1: General Procedure for Solution Polymerization under Inert Atmosphere

This protocol provides a general guideline for the solution polymerization of 1,2,4,5-tetrahydroxybenzene with the aim of minimizing side reactions. Specific parameters should be optimized for each particular application.

  • Monomer and Solvent Preparation:

    • Purify 1,2,4,5-tetrahydroxybenzene by recrystallization from a suitable solvent under an inert atmosphere until a colorless crystalline solid is obtained.

    • Dry the purified monomer under vacuum.

    • Select a dry, polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP)) that is a good solvent for the expected polymer.

    • Degas the solvent by bubbling with high-purity argon or nitrogen for at least 30 minutes, or by several freeze-pump-thaw cycles.

  • Reaction Setup:

    • Assemble a flame-dried glass reactor equipped with a magnetic stirrer, a condenser, a gas inlet/outlet, and a septum for reagent addition.

    • Continuously flush the reactor with a gentle stream of inert gas.

  • Polymerization:

    • Dissolve the purified 1,2,4,5-tetrahydroxybenzene in the degassed solvent in the reactor under inert atmosphere.

    • If using, add the co-monomer and any additives such as an antioxidant or a chain transfer agent.

    • Bring the solution to the desired reaction temperature.

    • Prepare a solution of the initiator or catalyst in the degassed solvent.

    • Add the initiator/catalyst solution to the monomer solution via a syringe through the septum.

    • Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution. A significant increase in viscosity indicates polymer formation. Avoid stirring interruption if the solution becomes very viscous to prevent localized overheating.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the reaction solution into a non-solvent (e.g., methanol, water, or diethyl ether).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer, initiator, and low molecular weight oligomers.

    • Dry the polymer under vacuum at a moderate temperature.

Visualizations

Side_Reactions cluster_main Desired Polymerization Pathway cluster_side Undesired Side Reactions cluster_prevention Prevention Strategies Monomer 1,2,4,5-Tetrahydroxybenzene Linear_Polymer Soluble, Linear Polymer Monomer->Linear_Polymer Controlled Polymerization Oxidation Oxidation Monomer->Oxidation O2, Heat Crosslinking Uncontrolled Cross-linking Linear_Polymer->Crosslinking High Monomer Conc., High Temp. Quinone Quinone Formation Oxidation->Quinone Quinone->Crosslinking Further Reactions Insoluble_Polymer Insoluble, Cross-linked Polymer Crosslinking->Insoluble_Polymer Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxidation Antioxidants Antioxidants Antioxidants->Oxidation Low_Temp Low Temperature Low_Temp->Oxidation Low_Temp->Crosslinking Low_Conc Low Monomer Conc. Low_Conc->Crosslinking Protecting_Groups Protecting Groups Protecting_Groups->Crosslinking

Figure 1: Key side reactions and prevention strategies.

Troubleshooting_Workflow Start Polymerization of 1,2,4,5-Tetrahydroxybenzene Issue Problem Encountered? Start->Issue Dark_Insoluble Dark/Insoluble Polymer Issue->Dark_Insoluble Yes Gelation Premature Gelation Issue->Gelation Low_Yield Low Yield/MW Issue->Low_Yield No_Issue Successful Polymerization Issue->No_Issue No Oxidation Oxidation to Quinones Dark_Insoluble->Oxidation Crosslinking Uncontrolled Cross-linking Gelation->Crosslinking Inefficient Inefficient Initiation/ Termination Low_Yield->Inefficient Inert Use Inert Atmosphere Add Antioxidants Oxidation->Inert Low_Temp_Conc Lower Temperature Lower Monomer Conc. Crosslinking->Low_Temp_Conc Optimize_Init Optimize Initiator Conc. Purify Reagents Inefficient->Optimize_Init

Figure 2: Troubleshooting workflow for polymerization issues.

References

Technical Support Center: Enhancing the Stability of 1,2,4,5-Benzenetetrol-Based Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 1,2,4,5-benzenetetrol-based coordination polymers.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue Question Possible Causes Suggested Solutions
Low Product Yield Why is the yield of my this compound-based coordination polymer consistently low?1. Incomplete reaction of precursors. 2. Suboptimal solvothermal synthesis conditions (temperature, time). 3. Loss of product during washing and collection. 4. Competing side reactions.1. Ensure high-purity this compound and metal salts are used. 2. Optimize the reaction temperature and time. Conduct small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C) and for varying durations (e.g., 24h, 48h, 72h). 3. Use centrifugation for product collection to minimize loss. Wash with a minimal amount of appropriate solvent. 4. Adjust the pH of the reaction mixture; the deprotonation of the hydroxyl groups of benzenetetrol is pH-dependent.
Poor Crystallinity My product is amorphous or has very poor crystallinity according to PXRD analysis. What could be the reason?1. Reaction rate is too fast, leading to rapid precipitation instead of crystal growth. 2. Incorrect solvent system. 3. Inappropriate temperature profile during synthesis.1. Slow down the reaction rate by using a lower temperature or by slow diffusion of reactants. 2. Experiment with different solvent mixtures (e.g., DMF/ethanol, DMF/water) to improve the solubility of precursors and facilitate crystal growth.[1] 3. Employ a ramped heating and cooling profile in the solvothermal synthesis. A slow cooling rate is often crucial for obtaining high-quality crystals.
Product Instability in Solvents The synthesized coordination polymer degrades when I try to wash it or when it's exposed to certain solvents. Why is this happening?1. Weak coordination bonds between the benzenetetrol ligand and the metal ions are susceptible to cleavage by solvent molecules. 2. The framework is sensitive to the polarity of the solvent.1. Choose a less polar and non-coordinating solvent for washing, such as acetone or chloroform, if compatible. 2. Consider post-synthetic modification to strengthen the framework. 3. Employ a "ligand as buffer" strategy by adding a salt of the ligand to the washing solvent to prevent ligand leaching.[2]
Inconsistent Batch-to-Batch Results I am getting different results every time I synthesize the coordination polymer. How can I improve reproducibility?1. Variations in the quality of starting materials. 2. Inconsistent heating and cooling rates in the solvothermal reactor. 3. Slight variations in the molar ratios of the reactants.1. Use starting materials from the same batch or ensure consistent purity analysis for each new batch. 2. Use a programmable oven for precise temperature control. 3. Prepare stock solutions of the ligand and metal salt to ensure accurate molar ratios for each reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound-based coordination polymers?

A1: The stability of these coordination polymers is primarily influenced by:

  • Choice of Metal Ion: High-valence metal ions such as Zr(IV), Hf(IV), and Cr(III) generally form stronger coordination bonds with the hydroxyl groups of benzenetetrol, leading to higher thermal and chemical stability compared to divalent metal ions like Zn(II) or Co(II).[3][4]

  • Coordination Geometry: The coordination number and geometry of the metal ion play a crucial role in the rigidity of the resulting framework.

  • Ligand Rigidity: While this compound is a rigid ligand, the overall framework stability can be influenced by the presence of co-ligands which can be either flexible or rigid.[5]

  • Reaction Conditions: Parameters such as temperature, pH, and solvent system during synthesis can significantly impact the crystallinity and defect density of the framework, which in turn affects its stability.[5]

Q2: How can I improve the thermal stability of my this compound-based coordination polymer?

A2: To enhance thermal stability:

  • Select High-Valence Metal Ions: As mentioned, using metal ions with a higher positive charge, such as Zr(IV) or Hf(IV), can lead to stronger metal-ligand bonds that require more energy to break.[4]

  • Increase Framework Connectivity: Designing a 3D framework with higher connectivity can enhance its rigidity and thermal stability.

  • Post-Synthetic Modification: Capping strategies or the introduction of cross-linking moieties after the initial synthesis can reinforce the structure.

Q3: What strategies can be employed to enhance the chemical stability, particularly in aqueous environments?

A3: To improve chemical stability:

  • Hydrophobic Functionalization: Introducing hydrophobic groups to the periphery of the coordination polymer can create a protective barrier against water molecules.

  • Use of a "Ligand as Buffer": Introducing a salt of the this compound ligand during post-synthesis treatment can help protect the framework in acidic or alkaline aqueous environments.[2]

  • Metal Node Selection: Zirconium-based frameworks, for instance, are known for their exceptional water stability due to the strong Zr-O bonds.[6]

Q4: Can post-synthetic modification be used to improve the stability of pre-synthesized this compound coordination polymers?

A4: Yes, post-synthetic modification (PSM) is a powerful technique for enhancing stability.[7][8] This can involve:

  • Ligand Exchange: Replacing more labile co-ligands with more robust ones.

  • Covalent Modification: Introducing functional groups to the benzenetetrol ligand that can crosslink or enhance the framework's hydrophobicity.

  • Metal Ion Exchange: In some cases, exchanging the metal ions within the framework for more stable ones is possible.

Quantitative Stability Data

The following table provides a template for comparing the stability of different this compound-based coordination polymers. Researchers can populate this table with their own experimental data.

Coordination PolymerMetal IonSynthesis Temperature (°C)Decomposition Temperature (°C, TGA)Solvent Stability (PXRD after 24h immersion)
Example: M-BHTZr(IV)120> 450Stable in water, ethanol, acetone
Example: M-BHTZn(II)100~ 350Decomposes in water
Your Data Here
Your Data Here

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Stable Zr-Based this compound Coordination Polymer

This protocol describes a general method for synthesizing a robust coordination polymer using a high-valence metal ion.

Materials:

  • This compound (C₆H₆O₄)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) in a mixture of DMF (5 mL) and ethanol (1 mL).

  • In a separate vial, dissolve ZrCl₄ (e.g., 0.1 mmol) in DMF (4 mL).

  • Slowly add the ZrCl₄ solution to the this compound solution under constant stirring.

  • Seal the vial and place it in a pre-heated oven at 120°C for 48 hours.

  • After cooling to room temperature, a crystalline precipitate should be visible.

  • Collect the product by centrifugation.

  • Wash the product three times with fresh DMF, followed by an ethanol wash to remove residual DMF.

  • Dry the product under vacuum at 80°C overnight.

Protocol 2: Assessment of Chemical Stability

This protocol outlines a procedure to evaluate the stability of the synthesized coordination polymer in different chemical environments.

Materials:

  • Synthesized this compound-based coordination polymer

  • Deionized water

  • Ethanol

  • Aqueous solutions of varying pH (e.g., pH 4, pH 7, pH 10)

Procedure:

  • Disperse a small amount (e.g., 10 mg) of the coordination polymer in 5 mL of the desired solvent (water, ethanol, or a pH-adjusted solution) in a sealed vial.

  • Keep the suspension at room temperature for 24 hours, with occasional gentle shaking.

  • After 24 hours, collect the solid by centrifugation.

  • Wash the solid with a small amount of fresh solvent and dry it under vacuum.

  • Analyze the treated sample using Powder X-ray Diffraction (PXRD) and compare the pattern with that of the as-synthesized material.

  • Significant changes in the PXRD pattern, such as loss of peak intensity or the appearance of new peaks, indicate framework degradation.

Visualizations

Synthesis_and_Stability_Workflow cluster_synthesis Synthesis cluster_stability Stability Assessment Precursors This compound + Metal Salt Solvents Solvent System (e.g., DMF/Ethanol) Precursors->Solvents Solvothermal Solvothermal Reaction (e.g., 120°C, 48h) Solvents->Solvothermal Washing Washing and Activation Solvothermal->Washing Product Coordination Polymer Washing->Product Exposure Exposure to Stress (e.g., Heat, Solvents, pH) Product->Exposure Characterization Characterization (PXRD, TGA) Exposure->Characterization Analysis Data Analysis and Stability Conclusion Characterization->Analysis

Caption: Workflow for the synthesis and stability assessment of coordination polymers.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Stability Coordination Polymer Stability Metal Metal Ion (Valence, Size) Metal->Stability Ligand Ligand (Rigidity) Ligand->Stability Topology Framework Topology Topology->Stability Temperature Temperature Temperature->Stability Solvent Solvent/ pH Solvent->Stability Pressure Pressure Pressure->Stability

Caption: Key factors influencing the stability of coordination polymers.

References

Technical Support Center: Synthesis of Covalent Organic Frameworks from 1,2,4,5-Benzenetetrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Covalent Organic Frameworks (COFs) utilizing 1,2,4,5-Benzenetetrol as a key building block. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the morphology of these promising materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research endeavors.

Troubleshooting Guide: Common Morphological Issues

Controlling the morphology of COFs synthesized from this compound is crucial for their application. Below are common issues encountered during synthesis and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Amorphous Precipitate - Rapid precipitation of the framework. - Incorrect solvent system leading to poor solubility of intermediates. - Inappropriate reaction temperature. - Impure this compound monomer.[1]- Slow down the reaction rate by lowering the temperature. - Use a solvent mixture that allows for better solubility of the monomers and oligomeric intermediates (e.g., a mixture of a good solvent and a poor solvent). - Employ a modulator, such as acetic acid, to facilitate reversible bond formation and error correction.[2][3][4][5] - Ensure the purity of this compound through appropriate purification methods.[1]
Poor Crystallinity - Suboptimal reaction conditions (temperature, time). - Presence of impurities. - Inefficient error correction during framework growth.- Optimize the solvothermal or microwave-assisted synthesis conditions. - Introduce a modulator to promote the formation of a more ordered crystalline structure.[2][3][4][5] - Perform a post-synthetic thermal treatment to enhance crystallinity.
Irregular Particle Shape - Uncontrolled nucleation and growth processes. - Inhomogeneous reaction mixture.- Utilize a surfactant or capping agent to control particle growth. - Employ methods that offer better control over nucleation, such as interfacial synthesis or slow monomer addition.[6] - Ensure vigorous stirring or sonication to maintain a homogeneous reaction environment.
Formation of Thin Films Instead of Powder - High concentration of monomers at the reaction interface. - Use of specific substrates that promote film growth.- Adjust monomer concentrations to favor powder precipitation. - If thin films are desired, techniques like vapor-assisted conversion or interfacial polymerization on a substrate can be employed.[7]
Formation of Spherical Particles - Use of specific solvent systems or modulators. - Emulsion polymerization techniques.- A facile approach at room temperature by adjusting the amount of acetic acid can be used for size-controllable synthesis of uniform spherical COFs.[8] - Emulsion polymerization using surfactants can lead to the formation of spherical, bowl-shaped, or fibrous morphologies.

Troubleshooting Workflow for COF Synthesis

cluster_solutions Troubleshooting Steps start Start COF Synthesis issue Morphological Issue Observed? start->issue amorphous Amorphous Precipitate issue->amorphous Yes poor_cryst Poor Crystallinity issue->poor_cryst Yes irregular_shape Irregular Particle Shape issue->irregular_shape Yes success Desired Morphology Achieved issue->success No solution_amorphous Adjust Solvent System Lower Temperature Add Modulator amorphous->solution_amorphous solution_cryst Optimize Reaction Time/Temp Add Modulator Post-Synthetic Treatment poor_cryst->solution_cryst solution_shape Use Surfactant Control Nucleation Improve Mixing irregular_shape->solution_shape solution_amorphous->start Retry Synthesis solution_cryst->start Retry Synthesis solution_shape->start Retry Synthesis

Caption: A flowchart outlining the troubleshooting process for common morphological issues in COF synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the morphology of COFs synthesized from this compound?

A1: The morphology of these COFs is primarily influenced by a combination of factors including:

  • Solvent System: The choice of solvent or solvent mixture affects the solubility of the monomers and intermediates, which in turn influences the nucleation and growth process.[9][10][11][12] The polarity of the solvent can induce different morphologies.[9]

  • Temperature: Reaction temperature plays a critical role in the kinetics of the COF formation. Higher temperatures can lead to faster precipitation and potentially amorphous materials, while lower temperatures can promote slower, more controlled growth, leading to higher crystallinity.

  • Catalyst/Modulator: The presence and concentration of a catalyst or modulator, such as an acid, can significantly impact the reversibility of the linkage formation.[6][13][14] This allows for "error-correction" during the growth process, leading to more crystalline and well-defined morphologies.[2][3][4][5]

  • Monomer Concentration: The concentration of this compound and the corresponding linker can affect the rate of polymerization and the final morphology.

  • Reaction Time: Sufficient reaction time is necessary to allow for the formation of a thermodynamically stable, crystalline product.

Q2: How can I synthesize spherical COF particles using this compound?

A2: While specific protocols for this compound-based spherical COFs are not extensively reported, general strategies for synthesizing spherical COFs can be adapted. One promising approach is the use of a facile room-temperature synthesis where the size of the spherical COFs can be controlled by adjusting the amount of an acidic modulator like acetic acid.[8] Another method involves emulsion polymerization, where the use of surfactants can direct the formation of spherical morphologies.[15]

Q3: What methods are suitable for preparing thin films of COFs from this compound?

A3: Several techniques can be employed to fabricate COF thin films:

  • Solvothermal Synthesis on a Substrate: Immersing a substrate in the reaction mixture during solvothermal synthesis can lead to the growth of a COF film on its surface.[16]

  • Interfacial Polymerization: This method involves the reaction of monomers at the interface of two immiscible liquids, leading to the formation of a thin film.

  • Vapor-Assisted Conversion: A thin layer of the monomers is deposited on a substrate and then exposed to the vapor of a suitable solvent and/or catalyst to induce the formation of a crystalline COF film.[7]

  • Chemical Vapor Deposition (CVD): Co-evaporation of the monomers onto a heated substrate can result in the rapid and efficient synthesis of highly crystalline COF films.

Q4: What is the role of a modulator in controlling COF morphology?

A4: A modulator is a substance added in small quantities to the reaction mixture to influence the crystallization process. In COF synthesis, modulators, often monofunctional analogs of the linkers or acids, compete with the monomers for binding, thereby slowing down the polymerization rate. This moderation allows for more effective error correction in the growing framework, leading to higher crystallinity and more defined morphologies.[2][3][4][5][17]

Logical Relationship of Factors Affecting COF Morphology

cluster_inputs Synthetic Parameters cluster_process Key Processes cluster_output Resulting Morphology Solvent Solvent System Nucleation Nucleation Rate Solvent->Nucleation Temperature Temperature Temperature->Nucleation Reversibility Reaction Reversibility Temperature->Reversibility Catalyst Catalyst/Modulator Catalyst->Reversibility Concentration Monomer Conc. Concentration->Nucleation Growth Crystal Growth Nucleation->Growth Morphology Crystalline Powder Spheres Thin Film Amorphous Solid Growth->Morphology Reversibility->Growth

References

Effect of solvent choice on the synthesis of 1,2,4,5-Benzenetetrol-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polymers derived from 1,2,4,5-benzenetetrol. The following sections address common issues related to solvent choice and its impact on polymer properties.

Troubleshooting Guide

Q1: I am observing very low polymer yield. What are the potential solvent-related causes and how can I address them?

A1: Low polymer yield is a common issue that can often be traced back to the choice of solvent. Here are some potential causes and solutions:

  • Poor Monomer Solubility: If the this compound and your co-monomers are not fully dissolved in the chosen solvent, the polymerization reaction will be slow and inefficient.

    • Solution: Select a solvent or a solvent mixture that ensures complete dissolution of all monomers at the reaction temperature. For instance, polar aprotic solvents like Dimethylacetamide (DMAc) are often effective.[1]

  • Premature Polymer Precipitation: The growing polymer chains may precipitate out of the solution before reaching a high molecular weight, thus terminating the polymerization process.

    • Solution: Use a solvent system that can keep the polymer solvated as it forms. A mixture of solvents can be beneficial. For example, in the synthesis of Covalent Organic Frameworks (COFs), a combination of a good solvent for the monomers and a solvent that helps to control the precipitation rate can be employed.[1]

  • Solvent-Monomer Side Reactions: Some solvents might react with the monomers or the growing polymer chains, leading to undesired byproducts and lower yield of the target polymer.

    • Solution: Ensure the chosen solvent is inert under the reaction conditions. Avoid solvents with functional groups that could participate in side reactions.

Q2: The crystallinity of my this compound-based polymer (e.g., a Covalent Organic Framework) is very poor. How can the solvent choice be optimized to improve crystallinity?

A2: Achieving high crystallinity is crucial for many applications of these polymers. The solvent plays a critical role in the crystallization process.

  • Rapid Precipitation: Fast precipitation of the polymer from the solution does not allow sufficient time for the ordered arrangement of the polymer chains, leading to an amorphous or poorly crystalline material.

    • Solution: A two-step solvothermal procedure can be effective. The first step focuses on the polycondensation of monomers, followed by a second step with appropriate solvothermal conditions to facilitate crystallization through defect correction.[2] The use of a solvent mixture can also modulate the solubility and promote slower, more controlled precipitation.

  • Irreversible Polymer Formation: If the polymerization reaction is too fast and irreversible, any defects formed during the synthesis will be locked in.

    • Solution: The choice of solvent can influence the reaction kinetics. In some cases, the presence of a modulator in the solvent can promote reversible bond formation, allowing for error correction and leading to a more crystalline product.

Q3: The morphology of my polymer is not as expected (e.g., irregular particles instead of uniform spheres or films). How can I control the morphology through solvent selection?

A3: The solvent system has a significant impact on the resulting polymer morphology.

  • Solvent Polarity and Volatility: The polarity and boiling point of the solvent can influence how the polymer chains aggregate and precipitate.

    • Solution: By systematically varying the solvent or using solvent mixtures with different polarities and volatilities, you can control the morphology. For instance, in polymer solar cells, using dichlorobenzene (DCB) instead of chlorobenzene (CB) resulted in better crystallinity and device performance due to differences in solvent volatility affecting film morphology.[3] For this compound-based polymers, a similar approach of screening solvents with varying properties can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used solvents for the synthesis of this compound-based polymers like COFs?

A1: Aprotic polar solvents are frequently used. Common examples include mesitylene, 1,4-dioxane, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc). Often, a mixture of solvents is employed to achieve a balance between monomer solubility and controlled polymer precipitation. For example, a mixture of mesitylene and dioxane is commonly used.

Q2: How does solvent polarity affect the molecular weight and yield of the polymer?

A2: Generally, a solvent with higher polarity can lead to a higher polymer yield and molecular weight, provided it effectively dissolves the monomers and the growing polymer chains. For instance, in the synthesis of some polyurethanes, dimethylacetamide (DMAc, dielectric constant 37.8) resulted in higher yields and molecular weights compared to N-methyl-2-pyrrolidone (NMP, dielectric constant 32.0). A similar trend can be expected for this compound-based polymers where good solvation is crucial for chain growth.

Q3: Can protic solvents like water or alcohols be used?

A3: The use of protic solvents depends on the specific polymerization chemistry. For condensation reactions that release water, the presence of additional water in the solvent might shift the equilibrium and hinder polymerization. However, in some modern synthesis methods for COFs, water is intentionally added to a polar solvent like DMAc to slow down the reaction rate and suppress rapid precipitation, leading to a more controlled synthesis of nanoparticles.[1]

Data Presentation

Table 1: Effect of Solvent Polarity on Polymer Yield and Molecular Weight (Illustrative Data for a Polyamide Synthesis)

SolventDielectric Constant (ε)Polymer Yield (%)Molecular Weight ( g/mol )
N-Methyl-2-pyrrolidone (NMP)32.08525,000
Dimethylacetamide (DMAc)37.89235,000
Dimethyl Sulfoxide (DMSO)46.79542,000

Note: This table presents illustrative data based on general principles of polymer chemistry to demonstrate the expected trend. Actual results for this compound-based polymers may vary depending on the specific reaction conditions and co-monomers.

Table 2: Influence of Solvent on Polymer Morphology (Qualitative)

Solvent SystemExpected Polymer MorphologyRationale
High boiling point, good solventDense films, monolithsSlow evaporation allows for uniform film formation.
Mixture of a good and a poor solventPorous networks, nanoparticlesControlled precipitation leads to the formation of porous structures.
Rapid evaporation solventIrregular aggregatesFast removal of solvent leads to uncontrolled precipitation.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol is adapted from a literature procedure for the reduction of 2,5-dihydroxy-1,4-benzoquinone.[4]

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone

  • Concentrated Hydrochloric Acid (HCl)

  • Tin (Sn) powder

  • Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, mix 2,5-dihydroxy-1,4-benzoquinone with concentrated hydrochloric acid and stir for 30 minutes to form a suspension.

  • Carefully add tin powder to the suspension. This will cause vigorous effervescence.

  • Stir the mixture for 10 minutes until the bubbling subsides.

  • Heat the mixture to 100°C for 1 hour. The mixture will darken and bubble vigorously.

  • Allow the mixture to cool briefly and then perform a hot filtration under reduced pressure to obtain a yellow filtrate.

  • Cool the filtrate on ice for 30 minutes to crystallize the product.

  • Collect the white crystals of this compound by filtration.

  • For further purification, dissolve the crude product in a minimum amount of hot tetrahydrofuran (THF), filter, and then cool on ice to recrystallize.

  • Collect the purified crystals by filtration, wash with ice-cold THF, and dry under vacuum.

Protocol 2: Solvothermal Synthesis of a Covalent Organic Framework (COF) from this compound

This protocol describes a general procedure for the synthesis of a COF using this compound and a suitable aldehyde co-monomer.

Materials:

  • This compound

  • Aldehyde co-monomer (e.g., terephthalaldehyde)

  • Solvent (e.g., a mixture of mesitylene and 1,4-dioxane)

  • Aqueous acetic acid (catalyst)

Procedure:

  • In a Pyrex tube, add this compound, the aldehyde co-monomer, and the chosen solvent mixture (e.g., 1:1 v/v mesitylene:dioxane).

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Add the aqueous acetic acid catalyst to the mixture.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at a specified temperature (e.g., 120°C) for a designated period (e.g., 3 days).

  • After cooling to room temperature, an insoluble colored powder (the COF) will have precipitated.

  • Collect the solid product by filtration and wash thoroughly with an anhydrous solvent (e.g., acetone) to remove any unreacted monomers and catalyst.

  • Dry the final product under vacuum at an elevated temperature (e.g., 150°C).

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymer Synthesis (COF) start Start Materials reaction Reduction Reaction (HCl, Sn) start->reaction filtration Hot Filtration reaction->filtration crystallization Crystallization (Cooling) filtration->crystallization purification Recrystallization (THF) crystallization->purification monomer This compound purification->monomer monomers Monomers + Co-monomers solvothermal Solvothermal Reaction (Sealed Tube, Heat) monomers->solvothermal solvent Solvent Mixture + Catalyst solvent->solvothermal precipitation Precipitation solvothermal->precipitation washing Washing precipitation->washing polymer Purified Polymer washing->polymer

Caption: Experimental workflow for the synthesis of this compound-based polymers.

solvent_effects cluster_properties Solvent Properties cluster_outcomes Polymer Characteristics solvent Solvent Choice polarity Polarity solvent->polarity volatility Volatility (Boiling Point) solvent->volatility solubility Monomer/Polymer Solubility solvent->solubility yield Yield & Molecular Weight polarity->yield morphology Morphology polarity->morphology volatility->morphology solubility->yield crystallinity Crystallinity solubility->crystallinity

Caption: Influence of solvent properties on key polymer characteristics.

References

Strategies to avoid impurities in 1,2,4,5-Benzenetetrol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 1,2,4,5-Benzenetetrol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported and established method for synthesizing this compound is through the reduction of 2,5-dihydroxy-1,4-benzoquinone.[1][2][3][4][5][6] This precursor is typically reduced using either tin metal in the presence of hydrochloric acid or through catalytic hydrogenation.[1][2][3][4][5][6][7]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: The formation of impurities is a critical consideration that can be influenced by the chosen synthesis route.[1][6] Potential impurities may include:

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of 2,5-dihydroxy-1,4-benzoquinone in the final product. The existence of a co-crystal of this compound and 2,5-dihydroxy-1,4-benzoquinone suggests that separation can be challenging.[2][4]

  • Oxidation Products: The product, this compound, is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Side-Products from Alternative Reducing Agents: The use of certain reducing agents, such as sodium sulfite in hydrochloric acid, has been reported to yield a "dark brown oil," indicating the formation of significant impurities.[7]

  • Related Aromatic Compounds: While specific to the synthesis of the related 1,2,4-trihydroxybenzene, analogous impurities in this compound synthesis could include over-reduced species or polymeric materials.[8]

Q3: How can I minimize the presence of these impurities?

A3: To minimize impurities, consider the following strategies:

  • Ensure Complete Reaction: Monitor the reaction progress to ensure the complete conversion of the starting material.

  • Control Reaction Conditions: Carefully control reaction parameters such as temperature and reaction time to prevent side reactions.

  • Use High-Purity Reagents: The purity of the starting 2,5-dihydroxy-1,4-benzoquinone and other reagents is crucial.

  • Optimize Purification: Effective purification, typically through recrystallization, is essential to remove any unreacted starting material and side products.[2][3][4][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; Loss of product during workup or purification.Ensure sufficient reaction time and appropriate temperature. Optimize the recrystallization process to minimize product loss.
Discolored Product (Not white/off-white) Oxidation of the product; Presence of polymeric impurities.Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are degassed. Purify the product promptly after synthesis.
Presence of Starting Material in Final Product Incomplete reduction.Increase the amount of reducing agent or the reaction time. Ensure efficient stirring to facilitate contact between reactants.
Oily or Tarry Product Use of inappropriate reducing agents or reaction conditions.Stick to established protocols using tin/HCl or catalytic hydrogenation. Avoid methods known to produce complex mixtures, such as reduction with sodium sulfite in HCl.[7]

Experimental Protocols

Synthesis of this compound via Tin/HCl Reduction

This protocol is adapted from literature procedures.[2][3][4][5]

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone

  • Concentrated Hydrochloric Acid (HCl)

  • Tin (Sn) metal powder

  • Tetrahydrofuran (THF)

Procedure:

  • Combine 2,5-dihydroxy-1,4-benzoquinone with concentrated hydrochloric acid in a round-bottom flask under an inert atmosphere.

  • Stir the mixture to form a suspension.

  • Slowly add tin metal powder to the suspension. Note: The reaction can be vigorous.

  • After the initial effervescence subsides, heat the reaction mixture. A typical temperature is 100-110°C for 1 hour.[2][3][4][5]

  • Allow the mixture to cool slightly and then filter it while hot under reduced pressure to remove any remaining solids.

  • Cool the filtrate on ice to induce crystallization of the product.

  • Collect the crude product by filtration.

  • For further purification, dissolve the crude product in a minimal amount of hot tetrahydrofuran, filter the solution, and then cool it on ice to recrystallize the this compound.

  • Collect the purified white crystals by filtration, wash with ice-cold THF, and dry under vacuum.[2][3][4]

Quantitative Data Summary
Parameter Value Reference
Yield (Tin/HCl Method) 30-32%[2][3][4]
Yield (Alternative Tin/HCl Method) 74%[5]
¹H NMR (DMSO-d₆) δ 9.66 (s, 4H, OH), 5.94 (s, 2H, Ar H)[2][3]
¹³C NMR (DMSO-d₆) δ 138.46, 104.81[2][3]
Mass Spec (ESI) m/z: 165.02 (M+Na)⁺[2][3][9]
Elemental Analysis (Calculated for C₆H₆O₄) C, 50.7%; H, 4.3%; N, 0%[2][3]
Elemental Analysis (Found) C, 50.6%; H, 4.1%; N, 0%[2][3]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 2,5-dihydroxy-1,4-benzoquinone + Conc. HCl add_tin Add Tin Powder start->add_tin heat Heat (100-110°C) add_tin->heat hot_filter Hot Filtration heat->hot_filter cool Cool on Ice hot_filter->cool filter_crude Filter Crude Product cool->filter_crude recrystallize Recrystallize from THF filter_crude->recrystallize filter_pure Filter & Dry recrystallize->filter_pure product Pure this compound filter_pure->product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Logic cluster_synthesis Synthesis Process cluster_impurities Potential Impurity Sources start 2,5-dihydroxy-1,4-benzoquinone reduction Reduction (e.g., Sn/HCl) start->reduction product This compound reduction->product incomplete_reduction Incomplete Reduction incomplete_reduction->start Leads to residual starting material oxidation Oxidation oxidation->product Degrades product side_reactions Side Reactions side_reactions->reduction Forms byproducts

Caption: Logical relationships in impurity formation during synthesis.

References

Validation & Comparative

A Comparative Guide to Benzenetetrol Isomers in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a critical determinant in the synthesis of coordination polymers, influencing the resultant framework's topology, porosity, and functional properties. Among the diverse array of potential ligands, benzenetetrols, with their multiple hydroxyl coordinating groups, offer a versatile platform for the construction of novel metal-organic frameworks (MOFs). This guide provides an objective comparison of three benzenetetrol isomers—1,2,3,4-benzenetetrol, 1,2,3,5-benzenetetrol, and 1,2,4,5-benzenetetrol—in the context of coordination polymer synthesis. By examining their structural and electronic differences, we aim to furnish researchers with the necessary data to make informed decisions in the design and synthesis of advanced materials for applications ranging from catalysis and gas storage to drug delivery.

Isomeric Landscape of Benzenetetrol

Benzenetetrol (C₆H₆O₄) exists in three isomeric forms, distinguished by the substitution pattern of the four hydroxyl groups on the benzene ring.[1] This variation in hydroxyl group placement significantly impacts the ligand's symmetry, coordination modes, and the resulting properties of the coordination polymers.

  • 1,2,3,4-Benzenetetrol: This isomer possesses adjacent hydroxyl groups, creating a strong chelating site for metal ions. Its asymmetrical nature can lead to the formation of lower-symmetry and potentially chiral coordination frameworks.

  • 1,2,3,5-Benzenetetrol: With a meta-arrangement of one hydroxyl group relative to the other three, this isomer offers a different geometric profile for coordination, potentially leading to more complex and open framework structures.

  • This compound: This highly symmetrical isomer is the most extensively studied of the three.[2][3] The para-disposed hydroxyl groups often act as bridging units, facilitating the formation of linear or sheet-like polymeric structures.[3]

Comparative Performance in Coordination Polymer Synthesis

The choice of benzenetetrol isomer has a profound impact on the synthesis and properties of the resulting coordination polymers. The following sections detail the available experimental data for each isomer.

This compound: The Workhorse Ligand

This compound is a well-explored building block in the synthesis of both coordination polymers and covalent organic frameworks (COFs).[2][3] Its high symmetry and the ability of its hydroxyl groups to deprotonate and bridge metal centers make it a reliable linker for creating robust frameworks.

Experimental Data Summary: Coordination Polymers with this compound and its Analogue

Metal IonResulting Polymer FormulaDimensionalityKey PropertiesReference
Co(II)[Co₂(BTC)(DMA)(H₂O)]n3D3D coordination polymer[4]
Zn(II)[Zn₄(BTC)₂(H₂O)₆]n·3nH₂O3DPorous framework with 1D channels, Luminescent[4]
Hf(IV) / Zr(IV)[M₂(μ-OH)₂(DHBQ)₃]·xH₂OPorousWater sorption properties[2]

Note: BTC refers to the carboxylate analogue, benzene-1,2,4,5-tetracarboxylic acid, which provides a good proxy for the coordination behavior of the tetrol.

1,2,3,5-Benzenetetrol and its Analogue: Exploring Asymmetry

While less studied than the 1,2,4,5-isomer, the carboxylate analogue of 1,2,3,5-benzenetetrol (1,2,3,5-benzenetetracarboxylic acid) has been successfully employed in the synthesis of various coordination polymers. The asymmetric nature of this ligand leads to diverse and complex framework structures.

Experimental Data Summary: Coordination Polymers with 1,2,3,5-Benzenetetracarboxylic Acid

Metal IonResulting Polymer FormulaDimensionalityKey PropertiesReference
Cu(II)[Cu₃(Hbtec)₂(H₂O)₆]·2H₂O2DDouble-layered structure[5]
Co(II)[Co₂(btec)(H₂O)₂]3DThree-dimensional framework[5]
Zn(II)[Zn₂(btec)(H₂O)₂]3DThree-dimensional framework, Photoluminescent[5]
Cd(II)[Cd₄(btec)₂(H₂O)₅]3DThree-dimensional framework[5]

Note: H₄btec and btec refer to 1,2,3,5-benzenetetracarboxylic acid in its protonated and deprotonated forms, respectively.

1,2,3,4-Benzenetetrol: An Untapped Potential

Currently, there is a notable scarcity of published research on the use of 1,2,3,4-benzenetetrol as a primary ligand in the synthesis of coordination polymers. Its vicinal hydroxyl groups suggest a strong potential for chelation to metal centers, which could lead to the formation of discrete polynuclear complexes or low-dimensional coordination polymers. The lack of extensive data highlights a promising area for future research and exploration.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are representative synthesis procedures for coordination polymers using benzenetetrol analogues.

Synthesis of [Zn₄(BTC)₂(H₂O)₆]n·3nH₂O with 1,2,4,5-Benzenetetracarboxylic Acid

A solvothermal reaction of a Zn(II) salt with 1,2,4,5-benzene tetracarboxylic dianhydride (BTD) can be employed. The in-situ hydrolysis of the dianhydride yields the fully deprotonated benzene-1,2,4,5-tetracarboxylate (BTC⁴⁻) ligand. A mixture of the zinc salt and BTD in a suitable solvent system (e.g., N,N'-dimethylacetamide) is sealed in a Teflon-lined autoclave and heated. The resulting crystalline product is then washed and dried.[4]

Synthesis of Coordination Polymers with 1,2,3,5-Benzenetetracarboxylic Acid

Hydrothermal methods are typically used for the synthesis of coordination polymers with 1,2,3,5-benzenetetracarboxylic acid (H₄btec). A mixture of the metal salt and H₄btec in water or a water/co-solvent mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature for a set period. The crystalline products are then isolated by filtration, washed, and dried. The final structure can be influenced by factors such as pH and the metal-to-ligand ratio.[5]

Visualizing the Synthesis and Comparison

To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

G Workflow for Comparing Benzenetetrol Isomers in Coordination Polymer Synthesis cluster_isomers Benzenetetrol Isomers cluster_synthesis Coordination Polymer Synthesis cluster_analysis Characterization and Comparison Isomer1 1,2,3,4-Benzenetetrol Synthesis Reaction with Metal Ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) Isomer1->Synthesis Isomer2 1,2,3,5-Benzenetetrol Isomer2->Synthesis Isomer3 This compound Isomer3->Synthesis Structure Structural Analysis (X-ray Diffraction) Synthesis->Structure Properties Property Measurement (Porosity, Stability, Catalysis) Structure->Properties Comparison Comparative Analysis Properties->Comparison

Caption: A logical workflow for the comparative study of benzenetetrol isomers.

G Signaling Pathway of Ligand Isomerism on Coordination Polymer Properties Ligand Benzenetetrol Isomer (Positional Isomerism) Symmetry Molecular Symmetry Ligand->Symmetry Coordination Coordination Modes (Chelating vs. Bridging) Ligand->Coordination Topology Framework Topology Symmetry->Topology Coordination->Topology Properties Material Properties (Porosity, Catalysis, etc.) Topology->Properties

References

A Tale of Two Building Blocks: 1,2,4,5-Benzenetetrol vs. Phloroglucinol in Covalent Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the selection of polyhydroxy aromatic precursors for the design and synthesis of advanced Covalent Organic Frameworks (COFs).

The rational design of Covalent Organic Frameworks (COFs) hinges on the judicious selection of molecular building blocks. Among these, polyhydroxy aromatic compounds are pivotal as nodes for constructing robust, porous networks. This guide provides a detailed comparison of two prominent building blocks: 1,2,4,5-Benzenetetrol and phloroglucinol. While both are polyhydroxylated benzene derivatives, their distinct substitution patterns and reactivity lead to COFs with different linkage chemistries, properties, and potential applications. This analysis, supported by experimental data, aims to inform researchers in the strategic selection of these precursors for targeted COF development in fields ranging from materials science to drug delivery.

At a Glance: Key Performance Metrics

The choice between this compound and phloroglucinol as a building block significantly influences the resulting COF's properties. Generally, this compound is employed in the synthesis of boronate ester-linked COFs, which are known for their high crystallinity and thermal stability. In contrast, phloroglucinol and its derivatives, such as 2,4,6-triformylphloroglucinol, are commonly used to form imine or β-ketoenamine-linked COFs, which often exhibit excellent chemical stability. A comparative summary of key performance indicators for representative COFs derived from these building blocks is presented below.

PropertyBenzenetetrol-Derived COF (e.g., COF-5)Phloroglucinol-Derived COF (e.g., S-COF)
Linkage Type Boronate Esterβ-ketoenamine
BET Surface Area ~1590 m²/g~1360 m²/g
Pore Size ~2.7 nm~2 nm
Thermal Stability Up to 600 °CUp to 490 °C
Chemical Stability Sensitive to hydrolysisHigh resistance to acidic and basic conditions
Typical Synthesis Solvothermal condensationSolvothermal Schiff base condensation

Delving Deeper: Structural and Stability Differences

The distinct arrangement of hydroxyl groups on this compound versus phloroglucinol dictates the geometry and nature of the resulting COF linkage. This compound, with its adjacent hydroxyl groups, readily undergoes condensation with boronic acids to form stable five-membered boronate ester rings. This reaction typically yields highly crystalline materials with impressive thermal stability. A prime example is COF-5, which exhibits a layered, eclipsed structure with large, accessible pores. However, the boronate ester linkage is susceptible to hydrolysis, limiting its application in aqueous environments.[1][2]

On the other hand, the 1,3,5-substitution pattern of phloroglucinol makes it an ideal precursor for forming robust imine or β-ketoenamine linkages when reacted with polyamines. The resulting COFs often demonstrate exceptional chemical stability, withstanding harsh acidic and basic conditions. The β-ketoenamine linkage, in particular, benefits from keto-enol tautomerism, which enhances the stability and crystallinity of the framework.

Experimental Corner: Synthesis Protocols

Detailed methodologies for the synthesis of representative COFs from each building block are provided below to illustrate the practical aspects of their application.

Synthesis of a Boronate Ester-Linked COF (COF-5)

Materials:

  • 1,4-Benzenediboronic acid (BDBA)

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • Mesitylene

  • 1,4-Dioxane

  • Acetone

Procedure:

  • In a Pyrex tube, 177 mg of BDBA and 242 mg of HHTP are mixed in 40 mL of a 1:1 (v/v) solution of mesitylene and 1,4-dioxane.

  • The mixture is sonicated for a designated period (e.g., 1 hour) to facilitate the reaction.[3]

  • The resulting gray-purple solid powder is isolated by centrifugation.

  • The product is washed thoroughly with acetone (e.g., twice with 50 mL for 10 minutes each).

  • The purified COF-5 is dried overnight at 353 K.[3]

Synthesis of a β-Ketoenamine-Linked COF (S-COF)

Materials:

  • 1,3,5-Triformylphloroglucinol (Tp)

  • 3,7-Diaminodibenzo[b,d]thiophene sulfone (SA)

  • Mesitylene

  • 1,4-Dioxane

  • Aqueous acetic acid (6 mol/L)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Methanol (MeOH)

Procedure:

  • A Pyrex tube is charged with 1,3,5-triformylphloroglucinol (Tp, 0.066 mmol) and 3,7-diaminodibenzo[b,d]thiophene sulfone (SA, 0.1 mmol) in a solution containing mesitylene (1.5 mL), 1,4-dioxane (1.5 mL), and aqueous acetic acid (0.3 mL, 6 mol/L).

  • The mixture is homogenized by sonication for 10 minutes.

  • The tube is flash frozen at 77 K (liquid N₂ bath) and degassed by three freeze-pump-thaw cycles.

  • The tube is sealed under vacuum and heated at 120 °C for 3 days.

  • The orange precipitate is collected by centrifugation and washed with DMF and acetone.

  • The crude product is purified via Soxhlet extraction with MeOH for 24 hours and dried under vacuum at 80 °C overnight to yield S-COF.[3]

Visualizing the Impact of Building Block Selection

The choice of building block fundamentally directs the synthetic pathway and ultimately determines the properties of the resulting COF. This relationship can be visualized as a decision tree, where the initial selection of either this compound or phloroglucinol leads to distinct structural and functional outcomes.

COF_Building_Blocks cluster_start cluster_benzenetetrol This compound Pathway cluster_phloroglucinol Phloroglucinol Pathway Start Building Block Selection B_Node This compound Start->B_Node P_Node Phloroglucinol (or derivative) Start->P_Node B_Linkage Boronate Ester Linkage B_Node->B_Linkage Condensation with Boronic Acids B_Properties Properties - High Thermal Stability - High Crystallinity - Moisture Sensitive B_Linkage->B_Properties B_COF e.g., COF-5 B_Properties->B_COF Leads to P_Linkage Imine / β-Ketoenamine Linkage P_Node->P_Linkage Condensation with Amines P_Properties Properties - High Chemical Stability - Good Crystallinity - Thermally Robust P_Linkage->P_Properties P_COF e.g., S-COF P_Properties->P_COF Leads to

References

A Comparative Guide to Validating the Purity of Synthesized 1,2,4,5-Benzenetetrol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. 1,2,4,5-Benzenetetrol, a key building block in the synthesis of advanced materials such as covalent organic frameworks (COFs), requires stringent purity validation.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by proposed experimental protocols and data presentation formats.

The synthesis of this compound is commonly achieved through the reduction of 2,5-dihydroxy-1,4-benzoquinone.[1][3] The choice of synthesis method can significantly impact the purity of the final product, making robust analytical validation essential. While specific validated HPLC methods for this compound are not extensively published, reliable methods can be developed based on the well-established principles of analyzing phenolic compounds.[4][5]

Methodology Comparison

The purity of this compound can be effectively determined using several analytical techniques. This section compares a proposed HPLC method with two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile (or derivatized) compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.A primary ratio method where the integral of an analyte's NMR signal is compared to that of a certified internal standard of known purity.[6]
Stationary Phase Typically a reverse-phase C18 column.Commonly a non-polar or medium-polarity capillary column (e.g., DB-5ms).Not applicable (analysis is performed in solution).
Mobile/Carrier Phase A gradient or isocratic mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).An inert gas, typically helium or hydrogen.Deuterated solvent (e.g., DMSO-d6, MeOD).
Detection UV-Vis Diode Array Detector (DAD) is common for aromatic compounds.Mass Spectrometer (MS), Flame Ionization Detector (FID).[7]Nuclear Magnetic Resonance spectrometer.
Sample Requirements Sample must be soluble in the mobile phase.Sample must be volatile or amenable to derivatization to increase volatility.Sample must be soluble in a suitable deuterated solvent and contain protons that can be distinguished from the standard.
Advantages High resolution, suitable for non-volatile and thermally labile compounds, widely available.High sensitivity and specificity (with MS detection), excellent for identifying volatile impurities.Provides structural information, can be a primary method of measurement, and quantifies non-chromatographable impurities (e.g., water, residual solvents).[6][8]
Disadvantages May not detect impurities that do not have a chromophore, potential for co-elution.Requires derivatization for non-volatile compounds like this compound, which can introduce analytical errors.Lower sensitivity compared to MS, requires a high-purity internal standard, and can be affected by peak overlap.

Experimental Protocols

Proposed HPLC Method for Purity Validation of this compound

This proposed method is based on common practices for the analysis of phenolic compounds.[4][9]

  • Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reagents and Materials :

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or phosphoric acid)

    • Reference standard of this compound (if available)

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Mobile Phase : A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). A typical gradient might be:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Detection Wavelength : 280 nm (or optimized based on the UV spectrum of this compound)

    • Injection Volume : 10 µL

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter hplc Inject into HPLC filter->hplc separation Chromatographic Separation hplc->separation detection DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate Method_Comparison cluster_analyte Synthesized this compound cluster_methods Purity Validation Methods cluster_outputs Primary Outputs analyte Analyte hplc HPLC analyte->hplc gcms GC-MS analyte->gcms qnmr qNMR analyte->qnmr hplc_out Chromatographic Purity (%) hplc->hplc_out gcms_out Volatile Impurity Profile gcms->gcms_out qnmr_out Absolute Purity & Structural Info qnmr->qnmr_out

References

Spectroscopic Comparison of Polymers from Benzenetetrol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The arrangement of hydroxyl groups on the benzene ring is a critical factor that dictates the polymerization process and the resulting polymer's structural, and consequently, spectroscopic properties. The varied reactivity and steric hindrance of each isomer are expected to lead to polymers with distinct characteristics.

Isomer-Specific Polymerization Pathways

The polymerization of benzenetetrol isomers would likely proceed through an oxidative coupling mechanism, forming ether or carbon-carbon linkages between the monomer units. The specific pathway and resulting polymer structure are highly dependent on the starting isomer.

G cluster_isomers Benzenetetrol Isomers cluster_polymers Potential Polymer Structures cluster_spectroscopy Spectroscopic Characterization I1 1,2,3,4-Benzenetetrol P1 Linear/Branched Poly(1,2,3,4-benzenetetrol) I1->P1 Oxidative Coupling I2 1,2,3,5-Benzenetetrol P2 Cross-linked Poly(1,2,3,5-benzenetetrol) I2->P2 Oxidative Coupling I3 1,2,4,5-Benzenetetrol P3 Linear Poly(this compound) I3->P3 Oxidative Coupling FTIR FTIR P1->FTIR NMR NMR P1->NMR UVVis UV-Vis P1->UVVis P2->FTIR P2->NMR P2->UVVis P3->FTIR P3->NMR P3->UVVis

Figure 1. Logical workflow illustrating the synthesis of distinct polymers from different benzenetetrol isomers and their subsequent spectroscopic analysis.

Spectroscopic Data Summary

Due to the lack of experimental data for poly(1,2,3,4-benzenetetrol) and poly(1,2,3,5-benzenetetrol), a quantitative comparison is not possible at this time. However, spectroscopic data for the this compound monomer is available and can serve as a reference.

Table 1: Spectroscopic Data for this compound Monomer

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
FTIR (ATR, cm⁻¹) 3146.01 (br, O-H), 1551.54 (s, Ar C=C), 1155.90 (w, C-O)[1]
¹H NMR (400 MHz, DMSO-d₆, ppm) δ 9.66 (s, 4H, OH), 5.94 (s, 2H, ArH)[1]
¹³C NMR (400 MHz, DMSO-d₆, ppm) δ 138.46, 104.81[1]

Predicted Spectroscopic Differences in Polymers

The structural variations originating from the different benzenetetrol isomers would manifest in their respective spectroscopic signatures.

  • Poly(this compound): The symmetrical nature of the 1,2,4,5-isomer is expected to lead to a more regular, likely linear, polymer structure.[1] Its FTIR spectrum would likely show a significant reduction in the intensity of the O-H stretching band and the appearance of new bands corresponding to ether linkages. The ¹H NMR spectrum would be expected to show a downfield shift of the remaining aromatic protons.

  • Poly(1,2,3,5-benzenetetrol): This isomer is noted to be highly reactive and unstable.[2] Its polymerization could lead to a more complex, possibly cross-linked or branched polymer. This would result in broader peaks in both FTIR and NMR spectra, reflecting a more heterogeneous chemical environment.

  • Poly(1,2,3,4-benzenetetrol): The adjacent hydroxyl groups in this isomer might lead to intramolecular hydrogen bonding that could influence its polymerization and the resulting polymer's spectroscopic characteristics. The FTIR spectrum might show a broader O-H band compared to the polymer from the 1,2,4,5-isomer.

Experimental Protocols

To enable a direct comparison, the following experimental protocols are proposed for the synthesis and spectroscopic characterization of polymers from all three benzenetetrol isomers.

Synthesis of Benzenetetrol Monomers
  • This compound: This isomer can be synthesized via the reduction of 2,5-dihydroxy-1,4-benzoquinone. A common method involves using tin metal in hydrochloric acid.[1][3]

Polymerization of Benzenetetrol Isomers

A general method for the oxidative polymerization of phenolic compounds can be adapted for the benzenetetrol isomers.

Materials:

  • Benzenetetrol isomer (1,2,3,4-, 1,2,3,5-, or 1,2,4,5-)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Oxidizing agent (e.g., iron(III) chloride (FeCl₃) or air/O₂ with a catalyst)

  • Nitrogen or Argon gas for inert atmosphere

Procedure (General):

  • Dissolve the benzenetetrol isomer in the chosen solvent in a reaction vessel under an inert atmosphere.

  • Add the oxidizing agent to the solution. If using air/O₂, a suitable catalyst (e.g., a copper-amine complex) should be added.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80°C) for a specified period (e.g., 24-48 hours).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and catalyst residues, and dry it under vacuum.

Spectroscopic Analysis

FTIR Spectroscopy:

  • Acquire FTIR spectra of the dried polymer samples using an ATR-FTIR spectrometer.

  • Record the spectra in the range of 4000-400 cm⁻¹.

  • Analyze the spectra for the presence of characteristic functional groups, such as O-H stretching (around 3200-3600 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-O stretching (ether linkages, around 1000-1300 cm⁻¹).

NMR Spectroscopy:

  • Dissolve the polymer samples in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analyze the chemical shifts and integration of the signals to determine the structure of the polymer repeat units.

UV-Vis Spectroscopy:

  • Dissolve the polymer samples in a suitable solvent (e.g., DMF or DMSO).

  • Acquire UV-Vis absorption spectra using a spectrophotometer over a range of wavelengths (e.g., 200-800 nm).

  • Analyze the absorption maxima (λmax) to gain insights into the electronic structure and extent of conjugation in the polymer backbone.

Conclusion

While a comprehensive spectroscopic comparison of polymers derived from different benzenetetrol isomers is currently hampered by a lack of experimental data, this guide provides a roadmap for future research in this area. The proposed experimental protocols will enable the synthesis and characterization of these novel polymers, and the predicted spectroscopic differences offer a basis for the interpretation of the forthcoming data. Such studies will be invaluable for understanding the structure-property relationships of these materials and for their potential application in diverse fields, including materials science and drug development.

References

A Comparative Guide to the Catalytic Performance of 1,2,4,5-Benzenetetrol-Based COFs and Other Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst is paramount to optimizing reaction efficiency, selectivity, and sustainability. This guide provides a comparative analysis of the catalytic performance of Covalent Organic Frameworks (COFs) synthesized from 1,2,4,5-benzenetetrol with other widely used porous materials, namely Metal-Organic Frameworks (MOFs) and zeolites. The Knoevenagel condensation of benzaldehyde and malononitrile serves as a model reaction for this evaluation, highlighting the unique advantages and potential of each material class.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Those constructed using this compound as a building block are of particular interest due to the inherent properties of the benzenetetrol unit, which can impart specific catalytic activities.[1][2] The symmetrical arrangement of hydroxyl groups in this compound allows for the formation of highly ordered and stable frameworks, making them promising candidates for various applications, including catalysis.[1]

Performance in Knoevenagel Condensation: A Comparative Overview

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is an excellent benchmark for assessing the catalytic activity of porous materials. The reaction between benzaldehyde and malononitrile to form 2-benzylidenemalononitrile is frequently used for this purpose.

While direct, side-by-side comparative data for a this compound-based COF in the Knoevenagel condensation of benzaldehyde and malononitrile is not extensively available in the reviewed literature, we can infer its potential and compare it with established catalysts like MOFs and zeolites based on existing studies of these material classes in the same reaction. The hydroxyl groups within the pores of a this compound-based COF can potentially act as Brønsted acid or base sites, facilitating the reaction.

Below is a table summarizing the catalytic performance of representative MOFs and zeolites in the Knoevenagel condensation of benzaldehyde and malononitrile. This provides a baseline against which the performance of novel catalysts like this compound-based COFs can be benchmarked.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
MOFs
CuBTC-Toluene802495[3][4][5][6]
FeBTC-Toluene802415[3][4][5][6]
ZIF-840 mgToluene~20 (Room Temp)24>95
Zeolites
BEA-Toluene8024<5[3][4][5][6]
TS-1-Toluene8024<5[3][4][5][6]

Note: Direct quantitative data for a this compound-based COF in this specific reaction is a notable gap in the current literature and represents an opportunity for future research.

Experimental Methodologies

To ensure a comprehensive understanding and enable reproducibility, detailed experimental protocols for the synthesis of the catalyst and the catalytic reaction are crucial.

Synthesis of this compound

A common method for the synthesis of this compound is through the catalytic hydrogenation of 2,5-dihydroxy-p-benzoquinone.[7]

Procedure:

  • A solution of 2,5-dihydroxy-1,4-benzoquinone in a suitable solvent (e.g., tetrahydrofuran) is prepared.

  • A hydrogenation catalyst, such as platinum oxide (PtO₂), is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere in a gas burette and stirred.

  • The reaction is monitored by observing the hydrogen uptake. The color of the solution typically changes from brown/orange to faintly yellow upon completion.

  • Once the hydrogen absorption ceases, the catalyst is allowed to settle and is then removed by filtration.

  • The product, 1,2,4,5-tetrahydroxybenzene, can be isolated from the filtrate, for instance, by crystallization upon cooling.

Synthesis of a this compound-Based COF (Boronate Ester COF)

This compound can be used to synthesize boronate ester-linked COFs, which are known for their crystalline nature.[8][9]

General Procedure:

  • Equimolar amounts of this compound and a suitable boronic acid linker (e.g., 1,4-benzenediboronic acid) are mixed in a solvent system, typically a mixture of mesitylene and dioxane.

  • The mixture is sealed in a Pyrex tube under vacuum.

  • The tube is heated at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days).

  • After cooling to room temperature, the solid product is collected by filtration.

  • The collected solid is washed sequentially with anhydrous acetone and anhydrous dichloromethane.

  • The final COF product is dried under vacuum.

Catalytic Knoevenagel Condensation Reaction

The following is a general procedure for the Knoevenagel condensation of benzaldehyde and malononitrile catalyzed by a porous material.

Procedure:

  • In a reaction vessel, the catalyst (e.g., MOF, zeolite, or COF) is added to a solvent (e.g., toluene).

  • Benzaldehyde and malononitrile are then added to the mixture.

  • The reaction mixture is stirred at a specific temperature for a designated time.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solid catalyst is separated from the reaction mixture by filtration or centrifugation.

  • The product in the filtrate is then isolated, for example, by evaporation of the solvent, and purified if necessary. The yield of the product is determined.

Visualizing the Process: Synthesis to Application

The journey from the molecular building block to a functional catalytic material and its application can be visualized through a logical workflow.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Application BDBA 1,4-Benzenediboronic Acid Reaction_Vessel Sealed Pyrex Tube BDBA->Reaction_Vessel BT This compound BT->Reaction_Vessel Solvent Solvent (Mesitylene/Dioxane) Solvent->Reaction_Vessel Heating Heating (e.g., 120°C, 3 days) Reaction_Vessel->Heating Filtration Filtration & Washing Heating->Filtration COF This compound- Based COF Filtration->COF Catalyst_Input COF Catalyst COF->Catalyst_Input Characterization & Activation Benzaldehyde Benzaldehyde Reaction_Mixture Reaction Mixture Benzaldehyde->Reaction_Mixture Malononitrile Malononitrile Malononitrile->Reaction_Mixture Catalyst_Input->Reaction_Mixture Stirring_Heating Stirring & Heating Reaction_Mixture->Stirring_Heating Catalyst_Separation Catalyst Separation (Filtration) Stirring_Heating->Catalyst_Separation Product 2-Benzylidenemalononitrile (Product) Catalyst_Separation->Product Recycled_Catalyst Recycled Catalyst Catalyst_Separation->Recycled_Catalyst

Caption: Workflow for the synthesis of a this compound-based COF and its application in catalysis.

Concluding Remarks

This compound-based COFs represent a promising, yet underexplored, class of heterogeneous catalysts. Their ordered porous structure and the presence of functional hydroxyl groups suggest their potential for high catalytic activity and selectivity. While MOFs like CuBTC have demonstrated high efficacy in the Knoevenagel condensation, and zeolites are known for their shape selectivity in various reactions, the tailored design of COFs offers a unique platform to potentially surpass the performance of these traditional materials. The lack of direct comparative experimental data underscores the need for further research to fully elucidate the catalytic capabilities of this compound-based COFs and to systematically compare their performance against other porous materials in a range of important organic transformations. Such studies will be instrumental in guiding the rational design of next-generation catalysts for the pharmaceutical and fine chemical industries.

References

Comparative Thermal Stability of Benzenetetrol-Based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the thermal resilience of Covalent Organic Frameworks (COFs) derived from benzenetetrol, focusing on the influence of linkage chemistry on their stability.

Covalent Organic Frameworks (COFs) constructed from benzenetetrol building blocks are a promising class of porous crystalline polymers with potential applications in catalysis, gas storage, and sensing. A critical parameter for the practical application of these materials is their thermal stability. This guide provides a comparative study of the thermal stability of different benzenetetrol-based COFs, with a focus on how the nature of the covalent linkage influences their decomposition temperature.

Executive Summary

The thermal stability of benzenetetrol-based COFs is significantly influenced by the type of covalent linkage used in their synthesis. Generally, boronate ester-linked COFs exhibit higher thermal stability compared to imine-linked COFs. This difference can be attributed to the higher bond energy of the B-O linkage compared to the C=N bond. The decomposition of these COFs typically occurs in a multi-step process, beginning with the loss of guest molecules within the pores, followed by the degradation of the organic framework at higher temperatures.

Data Presentation: Thermal Stability of Benzenetetrol-Based COFs

The following table summarizes the thermal decomposition temperatures of representative benzenetetrol-based COFs with different linkages, as determined by Thermogravimetric Analysis (TGA).

COF Name/TypeLinkage TypeDecomposition Onset Temperature (°C)Key Observations
Imine-based COF (Representative)Imine (C=N)~450 - 490 °C[1][2]Gradual weight loss after an initial solvent loss phase.[1]
Boronate Ester-based COF (General)Boronate Ester (B-O)Up to 600 °C[2]Generally exhibit higher thermal stability than imine-linked COFs.

Note: The data presented is based on available literature. Direct comparison can be influenced by variations in experimental conditions such as heating rate and atmosphere.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for interpreting and comparing thermal stability data. Below are generalized, yet detailed, methodologies for the key experiments cited.

Synthesis of Imine-Linked Benzenetetrol-Based COFs (General Protocol)

The synthesis of imine-linked COFs typically involves a Schiff base condensation reaction between an amine and an aldehyde. For a benzenetetrol-based COF, 1,2,4,5-benzenetetrol can be used as one of the monomers, often in conjunction with a triazine-based amine compound and a dicarboxaldehyde linker.[1]

Procedure:

  • In a sealed reaction vessel, equimolar amounts of this compound and a suitable di- or tri-amine monomer are mixed with a di- or tri-aldehyde linker in a solvent system (e.g., a mixture of mesitylene and dioxane).

  • The mixture is sonicated to ensure homogeneity.

  • The vessel is sealed under an inert atmosphere (e.g., nitrogen or argon) and heated at a specific temperature (e.g., 120 °C) for a period of 72 hours.

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The collected solid is washed sequentially with anhydrous acetone and tetrahydrofuran to remove any unreacted monomers and solvent.

  • The final product is dried under vacuum at an elevated temperature (e.g., 120 °C) overnight to yield the purified COF.

Thermogravimetric Analysis (TGA)

TGA is a standard technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature.

Procedure:

  • A small amount of the dried COF sample (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

  • The sample is heated in the TGA furnace under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 20 mL/min).

  • The temperature is ramped up from room temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[3]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The decomposition onset temperature is determined from the resulting TGA curve, typically as the temperature at which a significant weight loss begins.

Visualization of the Comparative Study Workflow

The following diagram illustrates the logical workflow for the comparative study of the thermal stability of benzenetetrol-based COFs.

G cluster_synthesis COF Synthesis cluster_analysis Thermal Analysis cluster_comparison Comparative Analysis Benzenetetrol Benzenetetrol Monomer COF_A Benzenetetrol-based COF A (e.g., Imine-linked) Benzenetetrol->COF_A COF_B Benzenetetrol-based COF B (e.g., Boronate Ester-linked) Benzenetetrol->COF_B Linker_A Linker A (e.g., Amine) Linker_A->COF_A Linker_B Linker B (e.g., Boronic Acid) Linker_B->COF_B TGA_A TGA of COF A COF_A->TGA_A TGA_B TGA of COF B COF_B->TGA_B Data_A TGA Data for COF A TGA_A->Data_A Data_B TGA Data for COF B TGA_B->Data_B Comparison Compare TGA Data Data_A->Comparison Data_B->Comparison Conclusion Draw Conclusions on Thermal Stability Comparison->Conclusion

Caption: Workflow for the comparative thermal stability study of benzenetetrol-based COFs.

References

Benchmarking the gas adsorption capacity of 1,2,4,5-Benzenetetrol COFs against MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Material Science and Drug Development

The quest for advanced porous materials with high gas adsorption capacities is a critical endeavor in fields ranging from energy storage and gas separation to drug delivery. Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) have emerged as frontrunners in this area, offering tunable pore structures and high surface areas. This guide provides a comparative analysis of the gas adsorption performance of a specific class of COFs derived from 1,2,4,5-Benzenetetrol against well-established MOFs.

Executive Summary

This guide benchmarks the gas adsorption capabilities of Covalent Organic Frameworks (COFs) synthesized from the monomer this compound against three prominent Metal-Organic Frameworks (MOFs): HKUST-1, MOF-5, and UiO-66. The primary focus is on the adsorption of key industrial gases: carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂). Through a detailed comparison of experimentally determined gas uptake capacities, surface areas, and pore volumes, this guide aims to provide researchers, scientists, and drug development professionals with objective data to inform their material selection. While direct, comprehensive experimental data for a single this compound-based COF across all three gases is limited in publicly available literature, this guide leverages available data for representative COFs and provides a framework for evaluation.

Introduction to Porous Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from light elements linked by strong covalent bonds. Their highly ordered structures, predictable porosity, and exceptional thermal and chemical stability make them promising candidates for gas storage and separation.[1] COFs derived from this compound, a polyhydroxy aromatic compound, are of particular interest due to the potential for forming robust frameworks with specific functionalities.[2][3]

Metal-Organic Frameworks (MOFs) are hybrid materials composed of metal ions or clusters coordinated to organic ligands. This combination results in highly porous structures with exceptionally large surface areas.[4] MOFs have been extensively studied for gas adsorption applications and serve as a benchmark for emerging porous materials.

Comparative Analysis of Gas Adsorption Performance

The following tables summarize the key performance metrics for a representative this compound-based COF, MCOF-1, and the benchmark MOFs. It is important to note that the experimental conditions for these measurements can vary, and direct comparisons should be made with caution.

Table 1: Comparison of Material Properties

MaterialMonomer/LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)
MCOF-1 (COF) 1,2,4,5-Tetrahydroxybenzene874Data not available
HKUST-1 (MOF) Trimesic acid~1077~0.90
MOF-5 (MOF) Terephthalic acid~4770.33
UiO-66 (MOF) Terephthalic acid~1000-1500Data not available

Table 2: Gas Adsorption Capacities

MaterialGasTemperature (K)Pressure (bar)Gas Uptake (mmol/g)
MCOF-1 (COF) CH₄29810.4
HKUST-1 (MOF) CO₂3035012
CH₄303502.5 - 4
H₂303500.4 - 0.8
MOF-5 (Cubic) CO₂2982579.9 wt% (~18.1 mmol/g)
H₂298250.107 wt% (~0.53 mmol/g)
UiO-66-NH₂ (MOF) CO₂27313.35 - 3.93

Note: The CO₂ uptake for MOF-5 was reported in wt% and has been converted to mmol/g for comparison, assuming CO₂ as the adsorbate.

Experimental Protocols

The determination of gas adsorption capacity in porous materials relies on precise and standardized experimental procedures. The most common techniques are volumetric and gravimetric analysis.[5]

Volumetric Adsorption Measurement

This method, also known as the manometric method, involves introducing a known amount of gas into a sealed sample chamber containing the activated adsorbent material. The amount of gas adsorbed is calculated by measuring the pressure change in the system at a constant temperature.

Activation Protocol:

  • A known mass of the COF or MOF sample is placed in the sample tube.

  • The sample is heated under a high vacuum to remove any guest molecules (e.g., solvents, water) from the pores. The activation temperature and duration are critical and material-dependent. For many MOFs, temperatures between 150°C and 300°C are common.

  • The sample is then cooled to the desired adsorption temperature (e.g., 273 K, 298 K).

Measurement Protocol:

  • A calibrated volume of the adsorbate gas is dosed into the sample tube.

  • The system is allowed to equilibrate, and the final pressure is recorded.

  • The amount of gas adsorbed is calculated using the ideal gas law, accounting for the dead volume of the system.

  • This process is repeated at increasing pressures to generate an adsorption isotherm.

Gravimetric Adsorption Measurement

In this technique, the change in mass of the adsorbent material is measured directly as it is exposed to the adsorbate gas at a constant temperature and pressure.

Activation Protocol: The activation procedure is similar to that of the volumetric method, with the sample being heated under vacuum or an inert gas flow within a sensitive microbalance.

Measurement Protocol:

  • The activated sample is maintained at a constant temperature.

  • The adsorbate gas is introduced into the system at a controlled pressure.

  • The mass uptake of the gas by the sample is recorded by the microbalance until equilibrium is reached.

  • The pressure is incrementally increased to construct the adsorption isotherm.

Logical Workflow for Material Comparison

The process of comparing the gas adsorption performance of COFs and MOFs can be visualized as a logical workflow. This involves material synthesis, characterization, experimental gas uptake measurements, and data analysis.

Gas_Adsorption_Comparison cluster_COF This compound COF Pathway cluster_MOF MOF Pathway COF_Synthesis COF Synthesis (this compound + Linker) COF_Characterization Structural Characterization (PXRD, SEM, etc.) COF_Synthesis->COF_Characterization COF_Activation Activation (Solvent Exchange & Heating) COF_Characterization->COF_Activation COF_Adsorption Gas Adsorption Measurement (Volumetric/Gravimetric) COF_Activation->COF_Adsorption COF_Data COF Adsorption Data (Uptake, Surface Area, Pore Volume) COF_Adsorption->COF_Data Comparison Benchmarking Analysis (Performance Comparison) COF_Data->Comparison MOF_Synthesis MOF Synthesis (Metal Node + Organic Linker) MOF_Characterization Structural Characterization (PXRD, SEM, etc.) MOF_Synthesis->MOF_Characterization MOF_Activation Activation (Heating under Vacuum) MOF_Characterization->MOF_Activation MOF_Adsorption Gas Adsorption Measurement (Volumetric/Gravimetric) MOF_Activation->MOF_Adsorption MOF_Data MOF Adsorption Data (Uptake, Surface Area, Pore Volume) MOF_Adsorption->MOF_Data MOF_Data->Comparison

Figure 1. Workflow for benchmarking COF and MOF gas adsorption.

Discussion and Future Outlook

The data presented highlights the competitive gas adsorption capacities of both COFs and MOFs. While MOFs like HKUST-1 and MOF-5 demonstrate high uptake values, particularly for CO₂ at elevated pressures, the development of COFs from monomers like this compound offers a promising avenue for creating highly stable and functional materials. The methane uptake of MCOF-1, although modest at atmospheric pressure, indicates its potential for selective hydrocarbon separations.[6]

A significant challenge in directly comparing these materials is the variability in reported experimental conditions. To facilitate a more direct and meaningful benchmark, future research should focus on standardized testing protocols. Furthermore, the exploration of a wider range of this compound-based COFs and the comprehensive characterization of their adsorption properties for various gases are crucial next steps.

For researchers in drug development, the high porosity and tunable nature of these frameworks present opportunities for designing novel drug delivery systems. The chemical stability of COFs, in particular, may offer advantages for in-vivo applications.

References

Cross-validation of analytical methods for characterizing 1,2,4,5-Benzenetetrol polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for Characterizing 1,2,4,5-Benzenetetrol Polymers

This guide provides a comprehensive comparison of two key analytical methodologies for the characterization of this compound polymers: Fourier-Transform Infrared (FTIR) Spectroscopy and Thermogravimetric Analysis (TGA). The cross-validation of data from these distinct analytical approaches is crucial for ensuring data integrity and achieving a thorough understanding of the polymer's chemical structure and thermal properties. This document outlines detailed experimental protocols and presents a comparative analysis of these techniques for researchers, scientists, and drug development professionals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule.[1] By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular "fingerprint" of the polymer.[1][2]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The this compound polymer sample is prepared for analysis. For solid samples, this typically involves grinding the polymer into a fine powder and mixing it with potassium bromide (KBr) to form a pellet, or placing the sample directly onto the attenuated total reflectance (ATR) crystal.

  • Instrument Setup: The FTIR spectrometer is purged with a dry, carbon dioxide-free gas (e.g., nitrogen) to minimize atmospheric interference. A background spectrum is collected.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[2] Multiple scans are typically averaged to improve the signal-to-noise ratio.[2]

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption peaks corresponding to specific functional groups within the polymer structure. This can reveal information about the polymerization process and the final chemical makeup of the material.

Data Presentation: Characteristic FTIR Peaks for Aromatic Polyols
Wavenumber (cm⁻¹)Functional Group AssignmentSignificance in this compound Polymers
3600-3200O-H stretching (hydroxyl groups)Indicates the presence of unreacted hydroxyl groups from the benzenetetrol monomer and potential water content.
3100-3000C-H stretching (aromatic)Confirms the presence of the benzene ring structure.
1620-1580C=C stretching (aromatic ring)Provides evidence of the aromatic backbone of the polymer.[2]
1510-1450Aromatic ring vibrationsFurther confirms the integrity of the aromatic structure within the polymer chain.[2]
1260-1000C-O stretching (aryl ether or phenol)Indicates the formation of ether linkages during polymerization or the presence of phenolic hydroxyl groups.
900-675C-H bending (out-of-plane)Can provide information about the substitution pattern on the benzene ring.

FTIR Experimental Workflow

FTIR_Workflow FTIR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Polymer Polymer Sample Grinding Grind to Fine Powder Polymer->Grinding Pellet Prepare KBr Pellet / Place on ATR Grinding->Pellet Spectrometer FTIR Spectrometer Pellet->Spectrometer Background Collect Background Spectrum SampleScan Scan Sample Background->SampleScan Spectrum Generate IR Spectrum SampleScan->Spectrum PeakID Identify Characteristic Peaks Spectrum->PeakID Interpretation Correlate Peaks to Functional Groups PeakID->Interpretation

Caption: Workflow for FTIR analysis of benzenetetrol polymers.

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is used to determine the thermal stability and composition of materials.[4][5]

Experimental Protocol: TGA
  • Sample Preparation: A small amount of the this compound polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.[6]

  • Instrument Setup: The TGA instrument is programmed with the desired temperature profile, including the starting temperature, heating rate (e.g., 10°C/min), and final temperature.[6] The analysis is conducted under a controlled atmosphere, such as nitrogen (for inert conditions) or air (for oxidative conditions).[6]

  • Data Acquisition: The analysis is initiated, and the instrument continuously records the sample's mass as the temperature increases.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events. The onset of decomposition, the temperature of maximum weight loss, and the final residual mass are important parameters for assessing thermal stability.[7][8]

Data Presentation: Key TGA Parameters for Polymer Analysis
ParameterDescriptionSignificance for this compound Polymers
Tonset (°C)The temperature at which significant thermal decomposition begins.A higher Tonset indicates greater thermal stability.
Tmax (°C)The temperature at which the rate of mass loss is at its maximum.Indicates the point of most rapid decomposition.
Mass Loss (%)The percentage of mass lost during specific temperature ranges.Can correspond to the loss of specific components like water or the degradation of the polymer backbone.
Residual Mass (%)The percentage of mass remaining at the end of the analysis.Represents the char yield or inorganic filler content. A higher char yield often correlates with better flame retardancy.

TGA Experimental Workflow

TGA_Workflow TGA Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Polymer Polymer Sample Weigh Weigh 5-10 mg Polymer->Weigh Pan Place in TGA Pan Weigh->Pan TGA_Inst TGA Instrument Pan->TGA_Inst Program Set Temperature Program & Atmosphere Heating Heat Sample & Record Mass Program->Heating Curve Generate TGA Curve (Mass vs. Temp) Heating->Curve Params Determine T-onset, T-max, Mass Loss Curve->Params Stability Assess Thermal Stability Params->Stability

Caption: Workflow for TGA analysis of benzenetetrol polymers.

Comparative Analysis of FTIR and TGA

ParameterFourier-Transform Infrared (FTIR) SpectroscopyThermogravimetric Analysis (TGA)
Principle Measures absorption of infrared radiation by molecular vibrations to identify functional groups.Measures the change in mass of a sample as a function of temperature.[3]
Information Provided Chemical structure, presence of specific functional groups, polymerization confirmation.[1]Thermal stability, decomposition temperatures, material composition, and char yield.[4][5]
Sample Requirement Milligram quantities.Milligram quantities (typically 5-10 mg).[6]
Analysis Time Rapid (minutes per sample).Slower (30-90 minutes per sample, depending on the temperature program).
Data Output Spectrum of absorbance/transmittance vs. wavenumber.Curve of mass percent vs. temperature.
Key Advantage Provides detailed structural information.Provides quantitative data on thermal stability and composition.
Limitation Primarily qualitative for polymer structure; can be difficult to quantify without standards.Does not provide information about chemical structure.

Cross-Validation of Analytical Data

Cross-validation is the process of comparing results from different analytical methods to verify the reliability and consistency of the data.[9] For this compound polymers, FTIR and TGA provide complementary information that can be effectively cross-validated.

Logical Workflow for Cross-Validation

Cross_Validation_Workflow Cross-Validation Workflow for Polymer Characterization cluster_ftir FTIR Analysis cluster_tga TGA Analysis Polymer This compound Polymer Sample FTIR_Analysis Identify Functional Groups (e.g., -OH, C-O-C) Polymer->FTIR_Analysis TGA_Analysis Measure Thermal Decomposition & Char Yield Polymer->TGA_Analysis FTIR_Conclusion Conclusion: Confirms Polymer Structure FTIR_Analysis->FTIR_Conclusion Cross_Validation Cross-Validation FTIR_Conclusion->Cross_Validation TGA_Conclusion Conclusion: Determines Thermal Stability TGA_Analysis->TGA_Conclusion TGA_Conclusion->Cross_Validation Final_Report Comprehensive Characterization Report Cross_Validation->Final_Report Consistent Results Validate Findings

Caption: Cross-validation of FTIR and TGA data.

For instance, if FTIR analysis indicates a high degree of ether linkage formation (successful polymerization), this should correlate with a higher thermal decomposition temperature (Tonset) observed in TGA, as ether bonds are generally more stable than the initial hydroxyl groups. Conversely, a significant -OH peak in the FTIR spectrum might correspond to an initial mass loss at a lower temperature in the TGA curve, attributable to the dehydration of unreacted hydroxyls. This synergy between the two techniques provides a more complete and validated picture of the polymer's properties.

References

Safety Operating Guide

Proper Disposal Procedures for 1,2,4,5-Benzenetetrol

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 1,2,4,5-Benzenetetrol, ensuring compliance with safety regulations and environmental protection. This procedure is intended for researchers, scientists, and drug development professionals familiar with laboratory settings.

Immediate Safety Protocols

Before handling this compound for disposal, it is critical to understand its associated hazards. This chemical is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may lead to respiratory irritation.[1] Therefore, strict adherence to safety measures is mandatory.

Personal Protective Equipment (PPE): All personnel handling this compound must use the following PPE to minimize exposure:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Handle with chemical-impermeable gloves. Wear fire or flame-resistant and impervious clothing.[2]

  • Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[2]

Step-by-Step Disposal Procedure

Step 1: Waste Identification and Segregation this compound must be treated as hazardous chemical waste.

  • Do Not Mix: Never mix this compound waste with other chemical waste unless compatibility has been verified. Storing incompatible substances together can lead to violent reactions or the emission of poisonous gases.[3]

  • Aqueous vs. Solid: Solid forms of this chemical must not be disposed of in the trash.[3] While some dilute aqueous solutions of less hazardous chemicals can be drain-disposed after pH neutralization (to between 5.0 and 12.5), this is not recommended for this compound due to its hazard profile.[3][4] All forms of this chemical should be collected for professional disposal.

Step 2: Waste Containment and Labeling Proper containment is crucial for safe storage and transport.

  • Use Appropriate Containers: Collect and store waste in suitable, closed containers that are chemically compatible to prevent leakage or rupture.[3] Plastic containers are often preferred.[5]

  • Label Containers Clearly: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear hazard warning.[6] Keep a detailed log of the contents of each container to avoid costly identification testing by disposal technicians.[4]

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA) Generated hazardous waste must be stored in a designated SAA pending pickup.[3][6]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory operator.[5][7]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[5] Once this limit is reached, the waste must be removed within three calendar days.[5] Partially filled containers may remain in the SAA for up to one year.[3]

Step 4: Arrange for Professional Disposal Disposal of this compound must be handled by qualified professionals.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup.[3]

  • Waste Manifest: A waste manifest system tracks the hazardous waste from generation to its final disposal location.[6] Ensure you receive an initial manifest from the waste handler and a final manifest once the waste has been disposed of.[6]

Data Presentation: Hazard Summary

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye damageH318
Specific Target Organ ToxicityMay cause respiratory irritationH335
Data sourced from PubChem CID 69464.[1]

Disposal Workflow Visualization

The diagram below illustrates the procedural logic for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal start Waste Generation: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Sealable Waste Container ppe->container labeling Label Container: 'Hazardous Waste' + Chemical Name container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa log Log Waste Details saa->log check_limits < 55 Gallons? log->check_limits check_limits->saa Yes (Continue Accumulation) contact_ehs Contact EH&S or Licensed Waste Contractor check_limits->contact_ehs No (Arrange Pickup within 3 days) pickup Arrange for Pickup contact_ehs->pickup manifest Complete Waste Manifest pickup->manifest end_node Proper Professional Disposal manifest->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1,2,4,5-Benzenetetrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2,4,5-Benzenetetrol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield should be used in conjunction with goggles when there is a risk of splashing.[3]Protects against dust, splashes, and direct contact that can cause serious eye damage.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., Polyvinyl Alcohol, Viton).[3] Wear fire/flame resistant and impervious clothing.[2]Prevents skin contact which can cause irritation.[1] Gloves must be inspected before use.[2]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] A full-facepiece respirator with an organic vapor cartridge and particulate prefilters is recommended.[3]Protects against inhalation of dust and aerosols which may cause respiratory irritation.[1][2]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.

Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a fume hood is the best practice to minimize inhalation exposure.[3]

  • Avoid Dust Formation: Take measures to prevent the formation of dust and aerosols during handling.[2]

  • Tools: Use non-sparking tools to prevent ignition sources.[2]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4] Contaminated work clothes should be laundered by individuals informed of the hazards.[3]

  • Emergency Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]

Storage Procedures

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Store apart from foodstuff containers.[2]

Disposal Plan

The disposal of this compound and its waste must be handled with care to prevent environmental contamination and adhere to regulations.

Disposal Procedures

  • Collection: Collect waste material in suitable, closed, and properly labeled containers for disposal.[2]

  • Waste Classification: It may be necessary to dispose of this compound as a hazardous waste.[3]

  • Regulatory Compliance: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

  • Spill Cleanup: In case of a spill, evacuate the area.[3] Wear appropriate PPE, collect the powdered material in a safe manner, and deposit it in sealed containers for disposal.[3] Ventilate and wash the area after cleanup is complete.[3]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Use Non-Sparking Tools C->D E Avoid Dust Formation D->E F Store in a Tightly Closed Container E->F After Use H Collect Waste in a Labeled, Sealed Container E->H Generate Waste G Keep in a Cool, Dry, Well-Ventilated Place F->G I Dispose as Hazardous Waste (Follow Regulations) H->I

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.